Piperazine-2-carboxamide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Eigenschaften
IUPAC Name |
piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCUMKDWMEGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004778 | |
| Record name | Piperazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-64-4 | |
| Record name | 2-Piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Piperazine-2-carboxamide Scaffold
An In-depth Technical Guide to the Core Chemical Properties of Piperazine-2-carboxamide
Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1] Their prevalence stems from the unique combination of properties conferred by the piperazine ring: a six-membered heterocycle with two nitrogen atoms at opposing positions.[1] This arrangement provides a conformationally constrained, yet flexible, scaffold with two points for substitution, allowing for the precise spatial orientation of pharmacophoric groups. Furthermore, the basic nature of the nitrogens often plays a crucial role in aqueous solubility and target engagement through ionic interactions.
This guide focuses on a specific, yet highly significant, member of this family: this compound. By attaching a carboxamide group to the 2-position of the piperazine ring, a chiral center is introduced, adding a layer of stereochemical complexity and potential for stereoselective interactions with biological targets. This scaffold is a key building block in the synthesis of compound libraries for high-throughput screening and is found within pharmacologically important agents.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its fundamental chemical properties, synthesis, analysis, and handling.
Molecular Identity
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 84501-64-4 (for racemate) | [4][5][6] |
| 138681-31-9 (for R-enantiomer) | [7][8] | |
| 159572-93-7 (for S-enantiomer) | [9] | |
| Molecular Formula | C₅H₁₁N₃O | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4][6] |
| Canonical SMILES | C1NCC(NC1)C(=O)N | [3] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are dominated by the interplay between the basic piperazine ring and the polar, hydrogen-bonding carboxamide group.
| Property | Value | Comments and Expert Analysis |
| Calculated logP | -1.9 | This negative value, from PubChem, indicates high hydrophilicity.[3] The molecule strongly favors the aqueous phase over an octanol phase, a direct consequence of its two basic nitrogens and the polar amide group, which are capable of extensive hydrogen bonding with water. |
| Polar Surface Area | 67.2 Ų | The polar surface area (PSA) is a key predictor of membrane permeability. This value suggests the molecule is likely to have good oral bioavailability, falling within typical ranges for drug-like molecules.[3] |
| pKa (Predicted) | pKa1 ≈ 9.7pKa2 ≈ 5.4 | Direct experimental pKa values for this compound are not readily available. These values are based on the parent piperazine molecule.[10] The N4 nitrogen (distal to the carboxamide) is expected to have a pKa similar to piperazine's first pKa (~9.7), making it the primary center of basicity. The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the adjacent carboxamide group, resulting in a lower pKa, analogous to piperazine's second pKa. At physiological pH (~7.4), the N4 nitrogen will be predominantly protonated. |
| Hydrogen BondDonors/Acceptors | 3 Donors3 Acceptors | The two N-H groups of the piperazine ring and the -NH₂ of the amide are hydrogen bond donors. The two nitrogen atoms and the carbonyl oxygen are acceptors.[3][11] This extensive hydrogen bonding capability underpins its high water solubility. |
| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | [12][13] |
| Solubility | High | While quantitative data is sparse, the parent piperazine is highly soluble in water.[13] The addition of the polar carboxamide group further enhances its hydrophilic character, suggesting excellent solubility in polar protic solvents like water and ethanol.[12] |
Synthesis and Chemical Reactivity
The synthesis of this compound derivatives is a common task in medicinal chemistry, typically involving standard peptide coupling reactions. The core challenge lies in the selective protection and deprotection of the two non-equivalent piperazine nitrogens to achieve the desired substitution pattern.
General Synthetic Workflow: Solid-Phase Approach
Solid-phase synthesis is a powerful technique for generating large libraries of derivatives for screening, as demonstrated in the production of over 15,000 discrete this compound compounds.[2] The workflow below outlines a general approach based on established methods.
Causality Behind Experimental Choices: The use of solid-phase synthesis allows for high-throughput production and simplifies purification, as excess reagents are simply washed away. Orthogonal protecting groups (like Fmoc and Alloc, which are removed under different conditions) are essential for selectively functionalizing the N1 and N4 positions of the piperazine scaffold. Coupling reagents like HBTU or EDC are used to activate the carboxylic acid, facilitating efficient amide bond formation.
Caption: General workflow for solid-phase synthesis of N1, N4-disubstituted this compound derivatives.
Protocol: Amide Bond Formation via EDC/DMAP Coupling
This protocol describes a standard solution-phase method for creating the carboxamide by coupling a protected piperazine-2-carboxylic acid with an amine.
-
Solubilization: Dissolve N-protected piperazine-2-carboxylic acid (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and a catalyst, 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), to the solution.[14]
-
Stirring: Stir the resulting mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, partition the mixture between DCM and a weak base solution (e.g., 5% NaHCO₃) to quench the reaction and remove acidic byproducts.[14]
-
Purification: Separate the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Analytical Characterization
Unambiguous characterization of this compound and its derivatives is critical. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) diastereotopic and thus chemically non-equivalent. Expect to see a series of multiplets in the 2.5-4.0 ppm range corresponding to the seven piperazine ring protons. The two protons of the primary amide (-CONH₂) may appear as two distinct broad singlets between 7.0-8.5 ppm. The N-H protons on the piperazine ring will also appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: Expect five distinct signals for the carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically >170 ppm. The C2 carbon, being attached to a nitrogen and the carbonyl group, will appear around 55-65 ppm. The remaining three piperazine ring carbons will resonate in the 40-50 ppm region.[3]
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mode, this compound will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 130.1. The fragmentation pattern will typically involve cleavage of the piperazine ring or loss of the carboxamide group. GC-MS is also a viable technique for analysis.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence of the key functional groups. Key expected absorptions include:
-
N-H Stretch: A pair of medium-to-strong bands around 3350-3180 cm⁻¹ for the primary amide (-NH₂). A secondary amine N-H stretch will also appear in this region.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A medium absorption around 1620-1590 cm⁻¹.[3]
-
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, valued for its ability to serve as a versatile building block for creating diverse compound libraries aimed at various biological targets.
-
Core Scaffold for Lead Discovery: Its rigid, chiral structure makes it an ideal starting point for exploring chemical space. Large combinatorial libraries have been built around this core to screen for novel lead compounds against a wide array of targets.[2]
-
Enzyme Inhibition: Piperazine and piperidine carboxamides have been successfully developed as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[15][16] These enzymes are therapeutic targets for pain, inflammation, and neurological disorders.
-
Antiviral Agents: The closely related piperazine-2-carboxylic acid scaffold is a central component of the successful HIV protease inhibitor, Indinavir.[2] This highlights the utility of the core structure in designing molecules that fit into constrained active sites of enzymes.
Caption: The this compound scaffold as a versatile core for developing diverse therapeutic agents.
Safety, Handling, and Stability
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][6]
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Safe Handling Protocol
The following steps are mandatory when handling this compound and its derivatives:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[17][18] Emergency eye wash fountains and safety showers must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[19] Avoid ingestion and inhalation. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17][20]
-
Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. zinc.5z.com [zinc.5z.com]
- 3. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS 138681-31-9 | (R)-Piperazine-2-carboxamide - Synblock [synblock.com]
- 8. molecularinfo.com [molecularinfo.com]
- 9. chiralen.com [chiralen.com]
- 10. uregina.ca [uregina.ca]
- 11. MiMeDB: Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076) [mimedb.org]
- 12. CAS 474711-89-2: piperazine-1-carboxamide | CymitQuimica [cymitquimica.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.ie [fishersci.ie]
- 20. chemdmart.com [chemdmart.com]
The Multifaceted Therapeutic Potential of Piperazine-2-carboxamide and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and serve as a versatile linker for diverse pharmacophoric groups.[1][2] Within this privileged heterocyclic family, piperazine-2-carboxamide and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering insights for researchers engaged in the discovery and development of novel therapeutics.
The this compound Core: A Gateway to Diverse Biological Activities
The this compound scaffold presents three key points for chemical modification: the two nitrogen atoms of the piperazine ring and the carboxamide group. This structural versatility allows for the generation of large and diverse chemical libraries, enabling the exploration of a wide range of biological targets.[3] The inherent properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, often contribute to improved pharmacokinetic profiles of the final drug candidates.[1]
A multitude of biological activities have been attributed to this compound analogs, including:
-
Anticancer Activity: These compounds have shown significant cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and melanoma.[4][5]
-
Antiviral Activity: Promising inhibitory effects have been observed against a range of viruses, such as Zika virus (ZIKV), Influenza A virus (IAV), and SARS-CoV-2.[4][6]
-
Neuroprotective Effects: Derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[7][8]
-
Antimicrobial and Antifungal Properties: Various analogs have demonstrated significant activity against both bacterial and fungal pathogens.[9]
Synthetic Strategies: Building the this compound Library
The synthesis of this compound analogs typically involves the functionalization of a pre-formed piperazine-2-carboxylic acid scaffold. Orthogonal protection of the two amino groups is a common strategy to allow for selective modification at each nitrogen atom.[3]
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound analogs.
Common coupling reagents for amide bond formation include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[10] The choice of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc), is crucial for achieving selective functionalization.[3]
Unraveling Biological Mechanisms: Key Experimental Protocols
The diverse biological activities of this compound analogs necessitate a range of in vitro and in vivo assays for their evaluation.
Anticancer Activity Evaluation
A standard approach to assess the anticancer potential of these compounds involves screening against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Antiviral Activity Assessment
The antiviral efficacy of this compound derivatives can be determined using viral replication inhibition assays.
Experimental Protocol: Viral Replication Inhibition Assay (e.g., for SARS-CoV-2)
-
Cell Culture: Culture permissive cells (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: Quantify the extent of viral replication using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or an enzyme-linked immunosorbent assay (ELISA) to detect viral proteins.
-
Data Analysis: Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[4]
Neuroprotective Activity Evaluation
For neurodegenerative diseases like Alzheimer's, the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy.[8][12]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase or butyrylcholinesterase, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Reaction Mixture: In a 96-well plate, mix the enzyme with the test compound at various concentrations and incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).
-
Colorimetric Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.[7]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for different biological activities.
Caption: Key structural elements influencing the biological activity of this compound analogs.
-
N1-Substituent: The nature of the substituent at the N1 position is often critical for potency and selectivity. For instance, in a series of anti-Alzheimer's agents, 1,4-bis(2-chlorobenzyl) substitution resulted in highly potent and selective butyrylcholinesterase inhibitors.[7]
-
N4-Substituent: Modifications at the N4 position can significantly impact pharmacokinetic properties such as solubility and membrane permeability.
-
Carboxamide Moiety: The carboxamide group is a key hydrogen bonding motif. Its replacement with bioisosteres can influence metabolic stability and target engagement.
Data Presentation: Comparative Biological Activities
| Compound Class | Target/Activity | Key Findings | Reference |
| Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides | Anticancer & Antiviral | Dual activity against cancer cell lines and SARS-CoV-2. | [4] |
| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Anti-Alzheimer's | Potent and selective inhibitors of butyrylcholinesterase. | [7] |
| Chromone-2-carboxamides with piperazine moiety | Anti-inflammatory | Inhibition of soluble epoxide hydrolase (sEH). | [10] |
| Pyrimidinyl-piperazine carboxamides | α-glucosidase inhibitors | Potential for diabetes treatment. | [13] |
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:
-
Multi-target Drug Design: Leveraging the scaffold's versatility to design ligands that can modulate multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.
-
Exploration of Novel Biological Targets: Screening existing and new libraries against a wider range of biological targets to uncover novel therapeutic applications.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. zinc.5z.com [zinc.5z.com]
- 4. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Piperazine-2-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperazine-2-carboxamide scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous clinically successful and experimental therapeutic agents. Its inherent conformational rigidity, coupled with the tunable basicity and hydrogen bonding capacity of its dual nitrogen atoms, provides a unique framework for designing potent and selective ligands. This guide offers a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this remarkable scaffold. We will delve into detailed synthetic protocols, explore its role in targeting critical enzymes and receptors in oncology, infectious diseases, and neurodegenerative disorders, and provide quantitative biological data to illustrate its impact on drug design.
Introduction: The Strategic Value of the this compound Core
In the landscape of heterocyclic chemistry, the piperazine ring is a recurring feature in a multitude of FDA-approved drugs. The addition of a carboxamide group at the 2-position introduces a constrained, chiral center with defined vectoral exits for substitution, making the this compound scaffold particularly valuable for combinatorial library synthesis and lead optimization.
The key advantages of this scaffold from a medicinal chemistry perspective are:
-
Structural Rigidity and Chirality: The six-membered ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a biological target. The chiral center at C-2 allows for stereospecific interactions, which is critical for selectivity and potency.
-
Tunable Physicochemical Properties: The two nitrogen atoms (N1 and N4) offer distinct points for chemical modification. Their basicity (pKa values) can be modulated by substituent effects, influencing solubility, membrane permeability, and oral bioavailability. These nitrogens can act as hydrogen bond acceptors, while the N-H groups can be donors, facilitating strong target engagement.
-
Synthetic Tractability: The scaffold is amenable to both solid-phase and solution-phase synthesis, allowing for the efficient generation of large, diverse chemical libraries. Orthogonal protection strategies for the two amino groups enable sequential and site-selective functionalization.
This guide will explore the practical application of these principles, providing researchers with the foundational knowledge and technical details to effectively leverage the this compound scaffold in their drug discovery programs.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be approached through various routes, including solution-phase chemistry for specific targets and solid-phase synthesis for generating large libraries.
General Solid-Phase Synthesis Protocol
Solid-phase synthesis is highly efficient for creating diverse libraries of this compound derivatives. The following protocol outlines a general approach using an orthogonally protected piperazine-2-carboxylic acid scaffold.
Experimental Protocol: Solid-Phase Synthesis of a this compound Library
-
Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in an anhydrous solvent like dichloromethane (DCM).
-
Scaffold Loading: Couple an orthogonally protected piperazine-2-carboxylic acid scaffold (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) to the resin. This is typically achieved using a carbodiimide coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir the reaction overnight at room temperature.
-
Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N4 position using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the secondary amine for the first diversification step.
-
R1 Diversification (N4-Substitution): Acylate, alkylate, or perform a reductive amination on the exposed N4 amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes).
-
Alloc Deprotection: Remove the allyloxycarbonyl (Alloc) protecting group from the N1 position using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This exposes the second secondary amine.
-
R2 Diversification (N1-Substitution): Introduce the second point of diversity at the N1 position using another set of reagents.
-
Cleavage from Resin: Cleave the final compounds from the solid support using a strong acid, typically a mixture of trifluoroacetic acid (TFA) and DCM.
-
Purification: Purify the individual compounds using techniques like high-performance liquid chromatography (HPLC).
This method allows for the systematic variation of substituents at both the N1 and N4 positions, as well as at the carboxamide, to explore the chemical space around the core scaffold.
Caption: Workflow for solid-phase synthesis of this compound libraries.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold is a component of drugs targeting a wide array of diseases. Its ability to present functional groups in a well-defined spatial orientation allows for precise interactions with biological targets.
Antiviral Therapy: HIV Protease Inhibition
A landmark example of a drug featuring the this compound core is Indinavir , an inhibitor of HIV-1 protease.
Mechanism of Action: The HIV replication cycle is critically dependent on the viral protease enzyme.[1] This enzyme cleaves large, non-functional polyproteins (Gag and Gag-Pol) into smaller, mature proteins that are essential for assembling new, infectious virions.[2][3] Indinavir is designed as a peptidomimetic that fits into the active site of the HIV-1 protease. The this compound moiety is a key part of the scaffold that correctly orients the other pharmacophoric groups, such as the hydroxylethylamine transition-state isostere, to bind with high affinity to the catalytic aspartate residues in the enzyme's active site. This potent inhibition blocks the processing of viral polyproteins, resulting in the production of immature, non-infectious viral particles and effectively halting the spread of the virus.
References
Introduction: The Strategic Value of the Piperazine-2-Carboxamide Scaffold
An In-Depth Technical Guide to the Initial Screening of Piperazine-2-Carboxamide Libraries for Lead Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, ranking as one of the most common nitrogen heterocycles in drug discovery.[1] Its prevalence is not accidental; the two nitrogen atoms offer a unique combination of properties, including improved aqueous solubility and bioavailability, and act as key hydrogen bond donors or acceptors for target engagement.[1][2]
This guide focuses on a specific, highly versatile iteration: the This compound core. This scaffold is a pharmacologically significant structure found in potent drugs such as the protease inhibitor Indinavir.[3] Its constrained, three-dimensional nature, combined with three distinct points for chemical diversification, makes it an ideal starting point for building large, high-quality compound libraries.[3] Such libraries are designed for high-throughput screening (HTS) campaigns aimed at discovering novel starting points—or "hits"—for drug development programs.[3][4]
As a Senior Application Scientist, this document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying strategic rationale for each step in the initial screening cascade. We will journey from the logic of library design, through the meticulous process of assay development and high-throughput screening, to the critical phase of hit validation that separates promising candidates from statistical noise.
Part 1: Library Design & Preparation — The Foundation of a Successful Screen
The quality of a screening library is the single most important determinant of a campaign's success. A well-designed library maximizes chemical diversity while adhering to the physicochemical properties of known drugs, increasing the probability of identifying a tractable lead.
Rationale for Scaffold Choice & Synthetic Strategy
The this compound scaffold is selected for its inherent "drug-like" properties and synthetic tractability. It possesses three key functional handles that can be independently modified, allowing for a systematic exploration of the surrounding chemical space.[3] A robust and common approach to library synthesis is solid-phase chemistry, which facilitates purification and automation.[3][4]
The key to maximizing diversity is the use of orthogonal protecting groups on the two piperazine nitrogens, such as fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc).[3] This strategy allows for the sequential removal of each protecting group and the introduction of different chemical moieties at each position, followed by cleavage from the resin to yield the final, discrete compounds.
Mandatory Visualization: Generalized Synthetic Workflow
Caption: Solid-phase synthesis workflow for a this compound library.
Experimental Protocol: Library Quality Control (QC)
Trustworthiness in screening requires that every compound is what it purports to be. Rigorous QC is a self-validating system that prevents wasted resources chasing false positives arising from impurities.
-
Sample Selection: A representative subset of the library (e.g., 5-10%) is selected for analysis, ensuring coverage of all building blocks used.
-
Instrumentation: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the standard. An evaporative light scattering detector (ELSD) can also be used.[3]
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: 100-1000 m/z.
-
-
Analysis:
-
Purity: Assess the purity of each compound by integrating the area of the main peak in the chromatogram. The target is typically >90% purity.
-
Identity: Confirm that the molecular weight observed in the mass spectrum matches the expected mass of the synthesized compound.
-
Troubleshooting: Investigate any systematic failures. For example, aromatic ureas are known to sometimes cyclize into hydantoins, a potential side reaction that should be monitored.[3]
-
Compound Management and Plating
Proper handling ensures compound integrity.
-
Solubilization: Dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[5]
-
Plating: Use acoustic dispensing technology to transfer precise nanoliter volumes of the stock solutions into 384- or 1536-well assay plates.[6] This creates "assay-ready" plates that can be sealed and stored.
-
Storage: Store all stock solutions and assay-ready plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.[5]
Part 2: Assay Development & Miniaturization — Asking the Right Question
The HTS assay is the experimental question being asked of each compound in the library. A robust, reliable, and relevant assay is paramount. The choice of assay format is dictated entirely by the biological target and the mechanism you wish to interrogate.[7]
The Causality of Assay Choice
-
Biochemical Assays: These are simpler systems, often using purified proteins (e.g., enzymes, receptors), to measure direct interaction or inhibition. They are ideal for identifying compounds that bind directly to the target but provide no information about cellular activity.
-
Cell-Based Assays: These assays measure a biological response within a living cell (e.g., reporter gene activation, changes in a signaling pathway, cell death).[8] They are more physiologically relevant and can identify compounds that work through complex mechanisms, but hits can be harder to deconvolve.
Experimental Protocol: Development of a Generic Kinase Inhibition Assay (Biochemical)
This protocol describes the steps to develop a trustworthy biochemical assay, ensuring it is fit for the purpose of HTS.
-
Reagent Titration:
-
Objective: To determine the optimal concentrations of enzyme and substrate that produce a linear reaction rate and a strong signal.
-
Enzyme Titration: Hold the substrate (ATP) concentration constant at its known Km value. Perform a serial dilution of the kinase and measure the reaction rate. Select a concentration from the linear range of the curve.
-
Substrate Titration: Using the chosen enzyme concentration, perform a serial dilution of the substrate (ATP) to determine the Km (the concentration at which the reaction rate is half of the maximum). For HTS, the assay is typically run at or near the Km of ATP to allow for the sensitive detection of competitive inhibitors.
-
-
Assay Stability and DMSO Tolerance:
-
Objective: To ensure the assay signal is stable over the time required for plate reading and is not adversely affected by the compound solvent (DMSO).
-
Procedure: Prepare assay plates with all reagents, including a range of DMSO concentrations (e.g., 0.5% to 2.5%). Incubate the plates and read the signal at multiple time points (e.g., 30, 60, 90, 120 minutes).
-
Acceptance Criteria: The signal should be stable for at least 60 minutes, and the assay performance (see Z'-factor below) should not significantly decrease at the final DMSO concentration planned for the screen (typically ≤1%).
-
-
Assay Validation (The Self-Validating System):
-
Objective: To statistically validate that the assay can reliably distinguish between active and inactive compounds.[9]
-
Procedure: Prepare several plates containing only control wells:
-
High Control (0% Inhibition): All reagents + DMSO (n=16-24 wells).
-
Low Control (100% Inhibition): All reagents + a known, potent inhibitor (n=16-24 wells).
-
-
Calculation of Z'-Factor: The Z'-factor is the industry-standard metric for HTS assay quality. It is calculated as: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean is the average of the high or low control wells.
-
Data Presentation: Assay Validation Parameters
| Parameter | Formula/Definition | Acceptable Range for HTS | Rationale |
| Signal-to-Basal (S/B) | Mean_high / Mean_low | > 3 | Ensures a sufficient dynamic range to detect inhibition. |
| Signal-to-Noise (S/N) | |Mean_high - Mean_low| / sqrt(SD_high² + SD_low²) | > 10 | Measures the separation between control signals relative to their variability. |
| Z'-Factor | 1 - (3σ_high + 3σ_low) / |μ_high - μ_low| | > 0.5 | A value > 0.5 indicates an excellent assay with a large separation band between controls, making it highly reliable for single-point screening.[9] |
Part 3: The High-Throughput Screening (HTS) Cascade — From Library to "Hits"
The HTS cascade is a multi-stage funnel designed to efficiently identify promising compounds from a vast library.[10] It begins with a broad primary screen, followed by increasingly rigorous confirmation and characterization steps.
Mandatory Visualization: The HTS Screening Funnel
Caption: A typical workflow for an HTS campaign, from library to validated hits.
Experimental Protocol: Primary Screening & Hit Triage
-
Primary Screen:
-
Objective: To test every compound in the library at a single concentration to identify any with potential activity.[5]
-
Methodology:
-
Use pre-stamped "assay-ready" plates containing the library compounds.
-
Utilize automated liquid handlers to add reagents (enzyme, substrate, detection reagents) to all wells of the 384- or 1536-well plates.
-
Incubate the plates for the pre-determined time.
-
Read the plates on a high-throughput plate reader.
-
-
Data Analysis: Raw data from each well is normalized to the plate's high (0% inhibition) and low (100% inhibition) controls. A "hit" is typically defined as any compound that produces a percent inhibition value greater than 3 standard deviations from the mean of the high controls.
-
-
Hit Confirmation:
-
Causality: The primary screen can produce false positives due to experimental error or compound-specific issues (e.g., aggregation, fluorescence). Therefore, all initial hits must be re-tested under the same conditions to confirm their activity.[11]
-
Methodology: Order fresh, dry powder of the hit compounds. Create new stock solutions and re-test in the primary assay. Only compounds that reproduce their activity are considered "confirmed hits."
-
-
Dose-Response Analysis (Secondary Screen):
-
Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.[5]
-
Methodology:
-
Perform a serial dilution of each confirmed hit (e.g., 10-point, 3-fold dilution starting at 50 µM).
-
Test these dilutions in the primary assay.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which the compound produces 50% of its maximal inhibition).
-
-
Data Presentation: Example Hit Progression Table
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmation Status | Dose-Response IC50 (µM) |
| PZC-001 | 65.2 | Confirmed | 1.2 |
| PZC-002 | 58.9 | Not Confirmed | - |
| PZC-003 | 88.1 | Confirmed | 0.45 |
| PZC-004 | 72.5 | Confirmed | 8.9 |
Part 4: Hit Validation & Prioritization — Identifying True Leads
A potent IC50 value is not sufficient to define a lead compound. The hit-to-lead phase is a critical step where hits are further characterized to determine their suitability for a full-scale lead optimization program.[11][12] The goal is to eliminate problematic compounds early and focus resources on those with the highest potential.
Orthogonal Assay Confirmation
-
Rationale: To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with light-based readouts), it is crucial to confirm activity in an independent, biophysical assay.[6][13] This provides direct evidence of compound binding to the target.
-
Common Methods:
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, providing binding affinity (KD) and kinetics.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the target protein and the compound in solution.
-
Selectivity and Liability Profiling
-
Objective: An ideal drug is highly selective for its intended target to minimize off-target side effects.[12]
-
Protocol: Selectivity Screening:
-
Select a panel of proteins closely related to the primary target (e.g., for a kinase inhibitor, a panel of other kinases).
-
Test the validated hits in assays for each of these panel members at a single high concentration.
-
For any hits showing significant activity, perform a full dose-response analysis to determine their IC50 against the off-targets.
-
A compound is considered selective if it is significantly more potent (e.g., >30-fold) against the primary target than against related proteins.
-
Initial Structure-Activity Relationship (SAR)
-
Rationale: Even at this early stage, it is vital to understand which parts of the hit molecule are essential for activity. This "SAR by analog" provides confidence that the chemical scaffold is "tractable" and can be synthetically modified to improve its properties.[14][15]
-
Methodology: Based on the structure of a promising hit, quickly synthesize or purchase a small number of close analogs by making simple modifications at the diversification points (R1, R2). Testing these analogs provides an initial glimpse into the SAR.
Data Presentation: Lead Prioritization Scoring Matrix
Validated hits should be ranked based on a multi-parameter analysis to select the best 1-3 chemical series to advance into lead optimization.
| Compound ID | Target IC50 (µM) | Selectivity (vs. Target X) | Ligand Efficiency (LE)¹ | Solubility (µM) | Status |
| PZC-003 | 0.45 | >50-fold | 0.35 | 75 | Advance |
| PZC-001 | 1.2 | >20-fold | 0.31 | 40 | Advance |
| PZC-004 | 8.9 | 3-fold | 0.25 | <5 | Deprioritize (Poor Selectivity & Solubility) |
¹Ligand Efficiency (LE) is a measure of binding energy per non-hydrogen atom. It helps prioritize smaller, more efficient binders over large, potent but inefficient compounds.
Conclusion
The initial screening of a this compound library is a systematic, data-driven process designed to identify high-quality chemical starting points for drug discovery. This guide has detailed a comprehensive workflow grounded in scientific integrity, from the strategic design of the library to the multi-parameter validation of initial hits. By understanding the causality behind each experimental choice—the need for rigorous QC, the logic of assay validation, the funneling strategy of the HTS cascade, and the importance of orthogonal confirmation and selectivity profiling—research teams can significantly increase their probability of success. The validated hits that emerge from this process are not merely potent molecules; they are well-characterized, tractable compounds ready for the challenges of a full lead optimization program, bringing them one step closer to becoming the therapies of the future.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. zinc.5z.com [zinc.5z.com]
- 4. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. news-medical.net [news-medical.net]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. researchgate.net [researchgate.net]
- 11. Hit to lead - Wikipedia [en.wikipedia.org]
- 12. Drug development hit and lead optimization [pion-inc.com]
- 13. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Chiral Piperazine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral piperazine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its significance is underscored by its presence in blockbuster drugs, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.[4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing enantiomerically pure this compound derivatives. It delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols for selected methods, and presents comparative data to aid in synthetic route selection. The focus is on providing actionable insights and robust methodologies for researchers in drug discovery and development.
Introduction: The Strategic Importance of the this compound Core
The piperazine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate their pharmacological and pharmacokinetic properties.[3] When substituted with a chiral carboxamide at the C2 position, the resulting scaffold offers a unique three-dimensional arrangement of functional groups that can engage in specific interactions with biological targets. This has led to the development of potent and selective inhibitors for a range of enzymes and receptors.[3][7]
A prime example of the therapeutic success of this scaffold is in the field of diabetes treatment. DPP-4 inhibitors, such as sitagliptin and alogliptin, feature a chiral this compound core that is crucial for their high-affinity binding to the enzyme's active site.[4][5] The synthesis of these molecules in an enantiomerically pure form is therefore of paramount importance, as the biological activity often resides in a single enantiomer.
This guide will explore the key asymmetric strategies for the synthesis of these valuable building blocks, with a focus on practical and scalable methods.
Key Synthetic Strategies: A Mechanistic Perspective
The synthesis of chiral this compound derivatives can be broadly categorized into three main approaches:
-
Asymmetric Synthesis from Achiral Precursors: This is often the most elegant and efficient approach, creating the desired stereocenter during the synthetic sequence.
-
Synthesis from the Chiral Pool: This strategy leverages readily available, enantiomerically pure starting materials, such as amino acids.
-
Resolution of Racemates: A classical but often less efficient method that involves separating a mixture of enantiomers.
This guide will focus on the first two strategies, which are more commonly employed in contemporary drug discovery.
Catalytic Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol
Catalytic asymmetric hydrogenation of a prochiral pyrazine or pyrazinone precursor is a highly effective method for establishing the stereocenter at the C2 position.[8][9] This approach offers the potential for high enantioselectivity and is amenable to large-scale synthesis.
Mechanism of Action: The reaction typically employs a chiral rhodium or ruthenium catalyst, where a chiral phosphine ligand coordinates to the metal center. This chiral complex then coordinates to the double bond of the substrate, and hydrogen is delivered from one face of the molecule, leading to the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Case Study: The Synthesis of Sitagliptin. A highly efficient synthesis of the DPP-4 inhibitor sitagliptin utilizes the asymmetric hydrogenation of a dehydrositagliptin intermediate.[10][11] This key step employs a rhodium catalyst with the chiral ligand (t)Bu JOSIPHOS, achieving high enantioselectivity and yield on a manufacturing scale.[10][11]
Synthesis from Chiral Amino Acids: Leveraging Nature's Building Blocks
Amino acids provide a readily available source of chirality for the synthesis of this compound derivatives. L-aspartic acid and L-lysine are common starting materials.
General Strategy: The synthesis typically involves the construction of the piperazine ring from a protected amino acid derivative. This can be achieved through a variety of cyclization strategies, including reductive amination and intramolecular nucleophilic substitution.
Workflow for Synthesis from Chiral Amino Acids:
Caption: General workflow for synthesis from chiral amino acids.
Experimental Protocols and Data
This section provides detailed experimental protocols for key transformations and summarizes relevant data in a tabular format for easy comparison.
Protocol: Asymmetric Hydrogenation of Pyrazine-2-carboxamide
This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of pyrazine derivatives.[8]
Materials:
-
Pyrazine-2-carboxamide derivative (1.0 eq)
-
Chiral Rhodium-phosphine catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand, 0.01-0.1 mol%)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge the autoclave with the pyrazine-2-carboxamide derivative and the chiral rhodium catalyst.
-
Add degassed methanol to the autoclave.
-
Seal the autoclave and purge with argon, followed by hydrogen gas (3-5 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography or crystallization to afford the chiral this compound.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Comparative Data for Synthetic Routes
| Synthetic Route | Key Transformation | Typical Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (%) | Scalability |
| Asymmetric Hydrogenation | Hydrogenation of pyrazine | Chiral Rhodium or Ruthenium catalyst | 80-95 | >95 | High |
| Chiral Pool Synthesis | Cyclization of amino acid derivative | Various (e.g., reductive amination) | 60-80 | >99 (from chiral starting material) | Moderate to High |
| Biocatalytic Asymmetric Amination | Transaminase-catalyzed amination | (R)-selective ω-amine transaminase | up to 93.1% conversion | >99 | Potentially High |
Note: Yields and ee values are representative and can vary depending on the specific substrate and reaction conditions.
Advanced and Emerging Synthetic Methodologies
The field of asymmetric synthesis is continually evolving, with new and improved methods for the preparation of chiral this compound derivatives being reported.
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of piperazine precursors.[12]
Biocatalysis
The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is gaining significant attention.[13] This approach offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. For instance, an (R)-selective ω-amine transaminase has been engineered for the efficient synthesis of a sitagliptin analog.[13]
Conclusion and Future Outlook
The synthesis of chiral this compound derivatives remains a topic of significant interest in the pharmaceutical industry. While catalytic asymmetric hydrogenation and chiral pool synthesis are well-established and robust methods, the development of novel organocatalytic and biocatalytic approaches is expanding the synthetic chemist's toolbox. These emerging technologies offer the potential for more efficient, sustainable, and cost-effective manufacturing of these vital pharmaceutical building blocks. As our understanding of asymmetric catalysis deepens, we can expect to see even more innovative and practical solutions for the synthesis of this important class of molecules.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. zinc.5z.com [zinc.5z.com]
- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Architectural Versatility of Piperazine-2-carboxamide Libraries: A Technical Guide to Unlocking Novel Therapeutic Candidates
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is an ongoing endeavor. The piperazine-2-carboxamide scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful drugs.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structural diversity inherent in this compound libraries, from foundational synthesis to the elucidation of structure-activity relationships and therapeutic applications.
The this compound Core: A Foundation of Privileged Space
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This unique arrangement imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetics.[3][4] The addition of a carboxamide group at the 2-position introduces a key point for diversification and interaction with biological targets. The this compound scaffold is a cornerstone in the design of molecules targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[5][6][7]
Crafting the Core: Synthetic Strategies for the this compound Scaffold
The construction of diverse this compound libraries hinges on robust and flexible synthetic methodologies. Solid-phase synthesis is a particularly powerful approach, enabling the rapid and efficient generation of large numbers of discrete compounds.[8][9] A key starting material is piperazine-2-carboxylic acid, which can be prepared in its optically active form through various methods, including the resolution of a racemic mixture.[10]
Orthogonal Protection: The Key to Controlled Diversification
To achieve selective functionalization of the two nitrogen atoms and the carboxylic acid, an orthogonal protection strategy is paramount. This involves the use of protecting groups that can be removed under different reaction conditions, allowing for the stepwise introduction of diverse chemical moieties.[11] For instance, the N1 and N4 nitrogens can be protected with groups such as Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl), respectively, while the carboxylic acid can be anchored to a solid support.[8]
Experimental Protocol: Solid-Phase Synthesis of a this compound Library
This protocol outlines a general procedure for the solid-phase synthesis of a this compound library, adapted from established methodologies.[8][12]
Materials:
-
Rink Amide resin
-
1-Alloc-4-Fmoc-piperazine-2-carboxylic acid
-
HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the Rink Amide linker.
-
Scaffold Coupling: Couple the 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid to the deprotected resin using HBTU and DIEA in DMF.
-
Fmoc Deprotection of N4: Remove the Fmoc group from the N4 position of the piperazine scaffold using 20% piperidine in DMF.
-
Diversification at N4: React the free N4 amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to introduce the first point of diversity (R1).
-
Alloc Deprotection of N1: Remove the Alloc group from the N1 position using Pd(PPh₃)₄ in the presence of a scavenger such as phenylsilane.
-
Diversification at N1: React the free N1 amine with a second set of diverse building blocks to introduce the second point of diversity (R2).
-
Cleavage and Deprotection: Cleave the final compounds from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the individual compounds using techniques such as HPLC.
Diagram: Solid-Phase Synthesis Workflow
Caption: A generalized workflow for the solid-phase synthesis of a this compound library.
Exploring Chemical Space: Strategies for Structural Diversification
The true power of this compound libraries lies in the vast chemical space that can be explored through systematic diversification at key positions.
-
N1 and N4 Positions: The secondary amines at the N1 and N4 positions are the primary handles for introducing diversity. A wide range of commercially available building blocks, including carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (for reductive amination), can be utilized.[6][8]
-
Carboxamide Moiety: The carboxamide itself can be varied by using different amines during the initial coupling to the resin or through post-synthesis modifications.
-
Piperazine Ring Substitutions: While less common in library synthesis, substitutions on the carbon atoms of the piperazine ring can introduce chirality and further modulate the conformational properties of the scaffold.[6]
Structure-Activity Relationships (SAR): Decoding Biological Activity
The systematic diversification of the this compound scaffold allows for the elucidation of detailed structure-activity relationships (SAR). By comparing the biological activity of closely related analogs, researchers can identify the key structural features required for potency and selectivity.
Case Study: Piperazine-2-carboxamides as FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an enzyme involved in the degradation of endocannabinoids. Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and other neurological disorders.[13][14] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperazine-carboxamide FAAH inhibitors revealed key insights.[13] The CoMSIA (Comparative Molecular Similarity Indices Analysis) model highlighted the importance of electrostatic and hydrogen-bond acceptor properties for potent inhibition.[14]
| R1 Substituent | R2 Substituent | FAAH Inhibition (pIC₅₀) | Reference |
| Pyrimidinyl | Phenyl | 7.8 | [14] |
| Pyrimidinyl | 4-Fluorophenyl | 8.2 | [14] |
| Pyrimidinyl | 2,4-Dichlorophenyl | 8.9 | [14] |
| Pyridinyl | Phenyl | 7.5 | [14] |
Table 1: Example SAR data for this compound based FAAH inhibitors.
Diagram: Key SAR Insights for FAAH Inhibition
Caption: A diagram illustrating key SAR principles for this compound based FAAH inhibitors.
Therapeutic Applications and Future Directions
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas.
-
Oncology: Pyrazine-2-carboxamide derivatives have been developed as potent kinase inhibitors, such as Gilteritinib, a dual FLT3/AXL inhibitor.[5][6] The piperazine moiety often plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.
-
Neuroscience: As demonstrated with FAAH inhibitors and compounds targeting cholinesterases for Alzheimer's disease, this scaffold is well-suited for CNS targets.[13][15] The basicity of the piperazine can be tuned to optimize blood-brain barrier penetration.
-
Infectious Diseases: The piperazine nucleus is a common feature in many antibacterial and antifungal agents.[4]
The continued exploration of novel diversification strategies, coupled with advanced screening platforms and computational modeling, will undoubtedly unlock the full potential of this compound libraries in the discovery of next-generation therapeutics.
References
- 1. guidechem.com [guidechem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zinc.5z.com [zinc.5z.com]
- 9. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. cris-uv.scimago.es [cris-uv.scimago.es]
- 14. mdpi.com [mdpi.com]
- 15. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Novel Piperazine Derivatives
Executive Summary
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural feature in a multitude of FDA-approved drugs targeting a vast range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence stems from a unique combination of synthetic versatility and favorable physicochemical properties, such as high aqueous solubility and two readily functionalizable basic nitrogens that can significantly modulate pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide provides a comprehensive exploration of the principles and practices behind the structure-activity relationship (SAR) studies of novel piperazine derivatives. It is designed to move beyond a mere listing of facts, instead offering a causal explanation for experimental choices, from initial design and synthesis to biological evaluation and computational modeling, thereby empowering researchers to rationally design the next generation of innovative therapeutics.
The Piperazine Scaffold: A Foundation for Drug Design
The utility of the piperazine moiety in drug discovery is not accidental; it is rooted in its inherent physicochemical and structural properties that favorably influence drug-like characteristics.
Core Physicochemical & Pharmacokinetic Advantages
The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[2] Key properties include:
-
Tunable Basicity: As a diprotic base, piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[5][6] This allows it to be protonated at physiological pH, which often enhances aqueous solubility and facilitates the formation of crucial ionic interactions with biological targets, such as acidic residues in an enzyme's active site.
-
Improved ADME Profile: The inclusion of a piperazine ring frequently leads to greater water solubility and improved oral bioavailability.[4][7] Its polarity and hydrogen bond accepting/donating capacity contribute to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, a critical hurdle in drug development.[8]
-
Synthetic Accessibility: The two nitrogen atoms provide convenient handles for chemical modification, particularly at the N-1 and N-4 positions.[9][10] This synthetic tractability allows for the rapid generation of large libraries of analogues, which is essential for systematic SAR exploration.
-
Conformational Restraint: The six-membered ring exists primarily in a stable chair conformation. This structural rigidity can help to pre-organize substituents into a favorable orientation for binding to a target protein, reducing the entropic penalty upon binding and potentially increasing potency.
Strategic Importance in Medicinal Chemistry
Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antidepressant, antiviral, antimicrobial, and anti-inflammatory properties.[11][12][13][14][15] This versatility arises from its ability to serve multiple roles within a molecule:
-
As a linker , connecting two key pharmacophoric elements at the optimal distance and orientation.[2]
-
As a scaffold , presenting substituents in a defined three-dimensional arrangement.
-
As a solubilizing group , enhancing the drug-like properties of otherwise poorly soluble compounds.
This multifaceted nature is why piperazine is considered a "remarkable tool" in the generation of diverse pharmacological agents.[8]
The Iterative Process of SAR: A Guiding Philosophy
Structure-activity relationship studies are not a linear path but a cyclical, iterative process of optimization. The fundamental goal is to understand how specific changes in a molecule's chemical structure correlate with changes in its biological activity. This process is the intellectual engine of lead optimization.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Core SAR Principles for Piperazine Derivatives
The vast majority of SAR studies on piperazine-containing drugs focus on modifications at the two nitrogen atoms, as these positions are most synthetically accessible and often project vectors into key binding pockets.[16]
N-1 and N-4 Disubstitution: The Primary Axis of Exploration
The general structure for many piperazine series can be represented as R1-Piperazine-R2 , where modifications to R1 and R2 form the basis of the SAR investigation.
-
N-1 Aryl/Heteroaryl Substitution: The group attached to the N-1 position often serves as an anchor, making critical interactions with the target protein. In many CNS-active drugs, this is an aryl group that modulates serotonin or dopamine receptor interactions.[2][17] For kinase inhibitors, this moiety frequently engages the solvent-exposed region of the ATP-binding pocket. SAR studies have shown that the electronic nature of this ring is critical; for example, incorporating electron-withdrawing groups (e.g., Cl, Br, NO2) has been shown to enhance antibacterial activity in certain scaffolds.[18]
-
N-4 Substitution: The substituent at the N-4 position is often used to fine-tune potency, selectivity, and pharmacokinetic properties. This can range from a simple alkyl or acyl group to a complex heterocyclic system. In many kinase inhibitors, the N-1 arylpiperazine moiety provides a foundational level of binding, while the diversity at N-4 is explored to achieve high potency and selectivity against the target kinase versus other related kinases.
Case Study: SAR of a Hypothetical Kinase Inhibitor Series
To illustrate these principles, consider a hypothetical series of piperazine derivatives designed as inhibitors for "Kinase X". The core hypothesis is that the N-1 (4-fluorophenyl) group will anchor in a hydrophobic pocket, while the N-4 substituent will be varied to interact with the hinge region of the kinase.
| Compound ID | N-1 Substituent (R1) | N-4 Substituent (R2) | Kinase X IC50 (nM) | SAR Insights |
| 1a | 4-Fluorophenyl | Hydrogen | >10,000 | Unsubstituted N-4 shows no activity. |
| 1b | 4-Fluorophenyl | Acetyl | 1,500 | Small acyl group provides weak activity. |
| 1c | 4-Fluorophenyl | Benzoyl | 750 | Aromatic ring improves potency over acetyl. |
| 1d | 4-Fluorophenyl | 3-Aminobenzoyl | 55 | Addition of H-bond donor (amine) significantly boosts potency. |
| 1e | 4-Fluorophenyl | 3-Methoxybenzoyl | 820 | H-bond acceptor is less favorable than a donor at this position. |
| 1f | 2,4-Difluorophenyl | 3-Aminobenzoyl | 25 | Additional fluoro group on R1 further improves binding affinity. |
| 1g | 4-Fluorophenyl | (Pyridin-3-yl)carbonyl | 30 | Heterocyclic ring capable of H-bonding is highly effective. |
From this table, a clear SAR emerges: a hydrogen bond donor on the N-4 aroyl moiety is crucial for high-potency inhibition, likely through interaction with the kinase hinge. Furthermore, modifying the electronics of the N-1 phenyl ring can further optimize binding.
Bioisosteric Replacement: Moving Beyond the Classic Ring
While highly effective, the piperazine moiety can sometimes introduce metabolic liabilities, such as N-dealkylation by cytochrome P450 enzymes.[5] To mitigate these issues, medicinal chemists often explore bioisosteres —groups with similar physicochemical properties that can replace the piperazine ring while maintaining or improving biological activity.[19] This strategy can profoundly alter a compound's ADME profile.[5]
| Scaffold | Key Features & Rationale for Use |
| Piperazine | Baseline. High solubility, two points for substitution. Can be metabolically labile. |
| Homopiperazine | Seven-membered ring. Offers different vector projections and conformational flexibility. |
| Diazaspiroalkanes | Spirocyclic structure. Introduces 3D complexity and rigidity, potentially improving selectivity and metabolic stability. Replacing piperazine in Olaparib with a spirodiamine analogue beneficially affected activity and reduced cytotoxicity.[5][20] |
| Bridged Diazabicycloalkanes | Rigid, bicyclic structures. Lock substituents in a specific conformation, which can drastically increase potency if the conformation is optimal for binding. |
Essential Experimental & Computational Methodologies
A robust SAR study relies on validated, reproducible protocols for both the synthesis of new compounds and their subsequent biological and computational evaluation.
The Drug Discovery Cascade
The evaluation of new derivatives follows a logical progression, or cascade, designed to efficiently identify the most promising compounds for further development.
Caption: A typical screening cascade for prioritizing novel piperazine derivatives.
Protocol: Synthesis of a 1-Aryl-4-Aroyl Piperazine Derivative
This protocol describes a common, reliable method for synthesizing compounds like those in the hypothetical SAR table above.[21][22]
Objective: To synthesize 1-(4-fluorophenyl)-4-(3-aminobenzoyl)piperazine.
Step 1: N-Arylation of Piperazine
-
To a solution of piperazine (5.0 equiv.) in dimethyl sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.0 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-nitrophenyl)piperazine. Causality: Using a large excess of piperazine minimizes the formation of the disubstituted product. K₂CO₃ acts as a base to neutralize the HF generated during the nucleophilic aromatic substitution.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(4-nitrophenyl)piperazine from Step 1 in ethanol.
-
Add palladium on carbon (10% w/w, 0.1 equiv.) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 1-(4-aminophenyl)piperazine. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting the piperazine ring.
Step 3: Amide Coupling
-
Dissolve 1-(4-aminophenyl)piperazine (1.0 equiv.) and 3-nitrobenzoyl chloride (1.1 equiv.) in dichloromethane (DCM).
-
Add triethylamine (TEA, 2.0 equiv.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate. The crude product can be purified by crystallization or chromatography. A final reduction step similar to Step 2 would yield the target molecule. Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the acylation reaction, driving the reaction to completion.
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol details a colorimetric assay used to determine the inhibitory potential of novel piperazine derivatives against tyrosinase, an enzyme involved in melanin production.[22][23][24]
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration in the well should be ≤1%.
-
In a 96-well plate, add 20 µL of each compound dilution. Add 20 µL of buffer for the control and 20 µL of a known inhibitor (e.g., kojic acid) for the positive control.[22]
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of tyrosinase solution (e.g., 100 U/mL) to all wells and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).
-
Immediately measure the absorbance at 475 nm (monitoring the formation of dopachrome) every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to calculate the IC50 value. Self-Validation: The inclusion of a no-enzyme control, a no-substrate control, and a known inhibitor (positive control) ensures that any observed inhibition is due to the test compound's specific action on the enzyme and not an artifact.
Protocol: Computational Docking Workflow
Molecular docking is a powerful tool to visualize potential binding modes and rationalize observed SAR data.[25][26][27]
Objective: To predict the binding mode of a piperazine derivative in the active site of its target protein.
Software: AutoDock Vina, PyMOL, UCSF Chimera
Procedure:
-
Protein Preparation: Download the PDB crystal structure of the target protein. Remove water molecules, ligands, and cofactors. Add polar hydrogens and assign partial charges.
-
Ligand Preparation: Draw the 3D structure of the piperazine derivative. Minimize its energy using a suitable force field (e.g., MMFF94). Assign rotatable bonds.
-
Grid Generation: Define a "search space" or "grid box" that encompasses the known active site of the protein. The size should be large enough to allow the ligand to move freely but small enough to focus the search.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box, scoring each "pose" based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring poses. Visualize the ligand-protein complex in PyMOL or Chimera. Identify key interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and specific amino acid residues. Causality: This analysis can explain why, for example, an amine group (H-bond donor) at a specific position leads to higher potency than a methoxy group (H-bond acceptor), as it may form a critical hydrogen bond with a backbone carbonyl in the protein's active site.[27]
Conclusion and Future Directions
The piperazine scaffold remains an exceptionally fruitful starting point for drug discovery. A systematic and iterative SAR approach, integrating rational design, efficient synthesis, quantitative biological evaluation, and computational modeling, is the most effective strategy for converting a piperazine-containing hit into a viable lead candidate.
The future of piperazine SAR studies will likely focus on several key areas:
-
Exploring Novel Chemical Space: Advances in synthetic chemistry, particularly C-H functionalization, will allow for the decoration of the piperazine ring's carbon atoms, moving beyond traditional N-1/N-4 substitution and unlocking new pharmacological profiles.[16]
-
Multi-Targeted Ligands: The scaffold's versatility will be further harnessed to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[2]
-
AI and Machine Learning: Predictive computational models will play an increasingly important role, using machine learning algorithms trained on vast datasets to predict the activity and ADME properties of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery cycle.
By adhering to the principles of scientific integrity and leveraging this powerful combination of experimental and computational tools, researchers can continue to unlock the immense therapeutic potential held within the piperazine nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 21. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies | AVESİS [avesis.ktu.edu.tr]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of a Diverse Piperazine-2-carboxamide Library
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a wide range of therapeutic targets.[1] Its unique conformational properties and ability to present substituents in distinct spatial orientations make it an ideal core for combinatorial library synthesis. Piperazine-2-carboxamide derivatives, in particular, are found in potent therapeutics such as the HIV protease inhibitor Indinavir and various antagonists for substance P and Angiotensin II.[2]
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library construction, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[3][4] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a diverse this compound library. The strategy relies on an orthogonally protected piperazine-2-carboxylic acid scaffold, enabling sequential diversification at two distinct points before cleavage to yield the final carboxamide products.
Overall Synthetic Strategy
The protocol is designed around a Rink Amide resin, which serves as the solid support and yields a C-terminal carboxamide upon final cleavage with trifluoroacetic acid (TFA). The core building block, piperazine-2-carboxylic acid, is orthogonally protected on its two nitrogen atoms with Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups. This strategy allows for the selective removal of each protecting group under distinct conditions (base-mediated for Fmoc, acid-mediated for Boc), enabling the introduction of two separate points of diversity (R¹ and R²).
The general workflow is depicted below:
Figure 1: Workflow for solid-phase synthesis of the this compound library.
Materials and Reagents
| Category | Reagent | Suggested Grade/Supplier |
| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading) | Polymer Laboratories, Merck |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade |
| Diethyl Ether (Et₂O) | Anhydrous | |
| Scaffold | N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid | Commercially available or custom synth. |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Synthesis Grade |
| DIC (N,N'-Diisopropylcarbodiimide) | Synthesis Grade | |
| DMAP (4-Dimethylaminopyridine) | Reagent Grade | |
| Bases | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Reagent Grade |
| Deprotection | Piperidine | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade | |
| Scavengers | Triisopropylsilane (TIPS) | Reagent Grade |
| Building Blocks | Diverse Carboxylic Acids (R¹-COOH, R²-COOH) | Commercially available library |
| Diverse Sulfonyl Chlorides (R¹-SO₂Cl) | Commercially available library | |
| Diverse Isocyanates (R²-NCO) | Commercially available library |
Detailed Experimental Protocol
This protocol is described for a 0.1 mmol synthesis scale. All operations should be performed in a well-ventilated fume hood.
Step 1: Resin Swelling and Initial Fmoc Deprotection
Causality: Swelling the resin is critical for exposing the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents. The initial Fmoc group on the Rink Amide linker must be removed to expose the primary amine for coupling of the piperazine scaffold.
-
Place Rink Amide MBHA resin (200 mg, ~0.1 mmol) into a fritted solid-phase synthesis vessel.
-
Add DMF (5 mL) and gently agitate (e.g., using a shaker or nitrogen bubbling) for 1 hour to swell the resin.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF (3 mL). Agitate for 20 minutes.[5]
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly by sequentially adding and draining the following solvents: DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Optional Quality Control: Perform a Kaiser test on a few beads. A positive result (deep blue beads) confirms the presence of the free primary amine.
Step 2: Piperazine Scaffold Coupling
Causality: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions by forming an activated OAt-ester. DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.
-
In a separate vial, pre-activate the scaffold by dissolving N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid (97 mg, 0.2 mmol, 2 eq) and HATU (76 mg, 0.2 mmol, 2 eq) in DMF (2 mL).
-
Add DIPEA (70 µL, 0.4 mmol, 4 eq) to the pre-activation mixture and vortex for 1 minute.
-
Immediately add the activated scaffold solution to the drained resin from Step 1.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Drain the vessel and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Optional Quality Control: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
Step 3: N¹ Diversification (R¹ Group)
This step involves the removal of the base-labile Fmoc group, followed by coupling of the first diversity element.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (3 mL) to the resin and agitate for 20 minutes.
-
Drain and wash thoroughly as described in Step 1.6.
-
Self-Validation: The deprotection exposes a secondary amine. A Chloranil test can be used to confirm the presence of this amine (a positive result gives a green/blue color).
-
-
R¹ Coupling (choose one path):
-
Path A: Acylation (R¹ = Acyl group)
-
Pre-activate the desired carboxylic acid (R¹-COOH, 0.3 mmol, 3 eq) with HATU (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DMF (2 mL).
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), DMF (3x).
-
-
Path B: Sulfonylation (R¹ = Sulfonyl group)
-
Step 4: N⁴ Diversification (R² Group)
This step involves the removal of the acid-labile Boc group, followed by coupling of the second diversity element.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of 30% TFA in DCM (v/v) (3 mL). Agitate for 5 minutes.
-
Drain and repeat the TFA/DCM treatment for 20 minutes.
-
Drain and wash thoroughly with DCM (5 x 5 mL).
-
Neutralize the resin by washing with 10% DIPEA in DMF (v/v) (3 x 3 mL), followed by washes with DMF (3x) and DCM (3x).
-
-
R² Coupling (choose one path):
-
Path A: Acylation (R² = Acyl group)
-
Follow the same procedure as in Step 3, Path A, using R²-COOH.
-
-
Path B: Urea Formation (R² = Carbamoyl group)
-
Swell the resin in anhydrous DCM (3 mL).
-
Add the desired isocyanate (R²-NCO, 0.5 mmol, 5 eq).
-
Agitate for 4-6 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), DCM (3x).
-
-
Step 5: Cleavage and Product Isolation
Causality: The final step uses a strong acid (TFA) to cleave the amide linkage to the resin and simultaneously remove any remaining acid-labile side-chain protecting groups from the R¹ and R² moieties. Scavengers like water and TIPS are crucial to trap reactive cationic species (e.g., from the Boc group) that could otherwise cause unwanted side reactions.[6][7]
-
Wash the final, derivatized resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.
-
Prepare a cleavage cocktail of TFA / H₂O / TIPS (95 : 2.5 : 2.5, v/v/v) .[8] Caution: Prepare and use in a fume hood.
-
Add the cleavage cocktail (3 mL) to the dry resin in the reaction vessel.
-
Agitate at room temperature for 2 hours.
-
Drain the filtrate containing the cleaved product into a clean round-bottom flask.
-
Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution to about one-fourth of its original volume using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold (0 °C) anhydrous diethyl ether (30 mL) with vigorous stirring.
-
Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL).
-
Dry the final product under vacuum.
Characterization and Analysis
The purity and identity of the library members should be confirmed using standard analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for assessing the purity of each library member and confirming its molecular weight.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Can be used on select library members or pooled samples to confirm structural integrity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for monitoring reactions on-bead by observing the appearance or disappearance of key functional group stretches (e.g., carbonyls).[10][11]
Summary of Protocol Parameters
| Step | Operation | Reagents & Conditions | Time |
| 1 | Resin Deprotection | 20% Piperidine/DMF | 30 min |
| 2 | Scaffold Coupling | N¹-Fmoc, N⁴-Boc-Pip-2-COOH (2 eq), HATU (2 eq), DIPEA (4 eq) in DMF | 4 hr |
| 3a | N¹ Fmoc Deprotection | 20% Piperidine/DMF | 20 min |
| 3b | N¹ Acylation | R¹-COOH (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF | 2-4 hr |
| 3c | N¹ Sulfonylation | R¹-SO₂Cl (5 eq), NMM (5 eq) in DCM | Overnight |
| 4a | N⁴ Boc Deprotection | 30% TFA/DCM, then 10% DIPEA/DMF neutralization | 45 min |
| 4b | N⁴ Acylation | R²-COOH (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF | 2-4 hr |
| 4c | N⁴ Urea Formation | R²-NCO (5 eq) in DCM | 4-6 hr |
| 5 | Cleavage | TFA / H₂O / TIPS (95:2.5:2.5) | 2 hr |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zinc.5z.com [zinc.5z.com]
- 3. The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: Piperazine-2-carboxamide in the Development of 5-HT₃ Receptor Antagonists
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The 5-hydroxytryptamine-3 (5-HT₃) receptor, a unique ligand-gated ion channel within the serotonin receptor family, is a validated therapeutic target for managing emesis and irritable bowel syndrome (IBS).[1] The development of potent and selective antagonists for this receptor remains a significant focus of medicinal chemistry. This guide provides a comprehensive overview of the strategic application of the piperazine-2-carboxamide scaffold in the design and development of novel 5-HT₃ receptor antagonists. We will explore the underlying pharmacology, structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis, in vitro characterization, and in vivo validation of these compounds.
The 5-HT₃ Receptor: A Cys-Loop Ligand-Gated Ion Channel
Unlike all other serotonin receptors, which are G-protein coupled, the 5-HT₃ receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[2] Its structure consists of five subunits arranged around a central ion-conducting pore.[2][3]
Mechanism of Action: The binding of the neurotransmitter serotonin (5-HT) to the extracellular domain of the 5-HT₃ receptor triggers a conformational change, opening the channel.[4] This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization and an excitatory response.[2][4] These receptors are strategically located in both the central and peripheral nervous systems, including the brainstem's chemoreceptor trigger zone (implicated in vomiting) and enteric neurons in the gut, where they modulate motility and visceral pain signaling.[4][5]
Therapeutic Rationale for Antagonism: Blocking the 5-HT₃ receptor prevents serotonin-induced depolarization. This mechanism is the foundation for the clinical efficacy of 5-HT₃ antagonists (e.g., ondansetron, granisetron) in preventing chemotherapy-induced nausea and vomiting (CINV) and managing diarrhea-predominant irritable bowel syndrome (IBS-D).[1][6] Emerging research also points to their potential in treating depression, anxiety, and pain.[6][7]
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Streamlined Approach to Piperazine-2-carboxamide Synthesis Using Automated Flow Chemistry
Abstract
Piperazine-2-carboxamide is a valuable scaffold in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs).[1] Traditional batch synthesis methods for this and related heterocyclic compounds can be lengthy, difficult to scale, and may involve hazardous reagents or intermediates requiring careful handling.[2] This application note details a robust, two-step continuous flow process for the preparation of this compound, starting from Pyrazine-2-carbonitrile. The described methodology leverages the inherent advantages of flow chemistry—including enhanced safety, improved heat and mass transfer, precise process control, and amenability to automation and scale-up—to provide a more efficient and sustainable synthetic route.[3][4][5][6] The protocol involves a sequential heterogeneous catalysis workflow: a metal oxide-catalyzed hydration of the nitrile to the intermediate amide, followed by a precious metal-catalyzed hydrogenation of the pyrazine ring.[7] This guide provides detailed experimental protocols, system configurations, and process optimization insights for researchers and drug development professionals.
Introduction: The Case for Continuous Flow
The pharmaceutical industry is increasingly adopting continuous flow manufacturing as a transformative technology to address the limitations of traditional batch processing.[5][8] Unlike batch reactors, where reagents are mixed in a single vessel, flow chemistry involves pumping reagents through a network of tubes and reactors.[4][9] This paradigm shift offers unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product consistency, and significantly reduced waste.[3][10]
For the synthesis of this compound, a key challenge in batch processing is managing the exothermic nature and potential hazards associated with hydrogenation. Flow chemistry mitigates these risks by utilizing small reactor volumes, ensuring that only a minimal amount of material is reacting at any given moment.[2][11][12] This "downsizing of the reactivity zone" dramatically enhances safety, particularly when handling energetic reagents or intermediates.[2]
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Traditional Batch Processing | Continuous Flow Chemistry |
| Safety | Higher risk with large volumes of hazardous materials; potential for thermal runaway.[12] | Intrinsically safer due to small reactor volumes; excellent heat dissipation prevents hot spots.[2][11] |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise, real-time control over temperature, pressure, and residence time.[4][6] |
| Scalability | Scale-up is often non-linear and requires significant re-optimization and revalidation.[4] | Seamless and predictable scaling by running the system for longer durations or parallelizing reactors.[5] |
| Efficiency | Significant downtime for charging, heating, cooling, and cleaning between batches. | Continuous production with minimal downtime, leading to higher throughput.[4][10] |
| Reproducibility | Prone to batch-to-batch variability. | High consistency and reproducibility due to automated, steady-state operation.[5] |
| Waste Generation | Often requires larger volumes of solvents and can lead to lower atom economy. | Optimized reactions and reduced solvent usage align with Green Chemistry principles.[3] |
Synthetic Strategy: A Two-Step Catalytic Cascade
The chosen synthetic route proceeds in two sequential, fully continuous steps, transforming a readily available starting material into the desired product without the need for isolation of the intermediate.[7][13]
-
Step 1: Hydration: Pyrazine-2-carbonitrile is converted to Pyrazine-2-carboxamide via a heterogeneous hydration reaction catalyzed by hydrous zirconia. This step involves the addition of water across the nitrile group with no byproducts.[7]
-
Step 2: Hydrogenation: The aromatic pyrazine ring of the intermediate amide is subsequently reduced to a piperazine ring using a supported precious metal catalyst (e.g., Palladium on Carbon) under a hydrogen atmosphere.[7]
This telescoped approach minimizes manual handling and purification steps, streamlining the entire manufacturing process.
Figure 1: Overall two-step synthetic workflow from starting material to final product.
Experimental Setup and System Configuration
The protocols described herein can be executed using a modular flow chemistry system. The core components include high-pressure pumps, packed-bed column reactors, a hydrogen gas source (such as a cylinder or an H-Cube® type generator), a back-pressure regulator (BPR) to maintain system pressure, and ideally, an in-line analytical tool for real-time monitoring.
Figure 2: Schematic of an integrated two-step continuous flow synthesis system.
Detailed Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Hydrogenation reactions carry a risk of fire or explosion; ensure the system is leak-tight and operated according to manufacturer specifications.
Protocol 4.1: Continuous Hydration of Pyrazine-2-carbonitrile
This protocol details the conversion of the nitrile starting material to the intermediate pyrazine-2-carboxamide using a packed-bed reactor containing hydrous zirconia.[7]
Materials:
-
Pyrazine-2-carbonitrile
-
Ethanol (EtOH), reagent grade
-
Hydrous Zirconia catalyst
-
Empty column for packing (e.g., Omnifit®)
Procedure:
-
Catalyst Packing: Carefully pack a column reactor with hydrous zirconia to create a packed bed. Ensure there are no voids or channels.
-
Reagent Preparation: Prepare a stock solution of Pyrazine-2-carbonitrile in ethanol (e.g., 0.06 M).[13] Degas the solution by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
System Priming: Prime the pump and lines with pure ethanol to wet the catalyst bed and remove any air from the system.
-
Reaction Initiation:
-
Set the column reactor temperature to 100 °C.[13]
-
Set the back-pressure regulator to a moderate pressure (e.g., 10 bar) to prevent solvent boiling.
-
Begin pumping the Pyrazine-2-carbonitrile solution through the reactor at the desired flow rate.
-
Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product stream.
-
-
Monitoring and Collection: Use an in-line analytical technique (e.g., IR spectroscopy) to monitor the disappearance of the nitrile peak and the appearance of the amide peak to confirm conversion.[7] Once at steady state, collect the effluent.
-
Shutdown: After collection, flush the entire system with pure ethanol until all product has been cleared from the lines.
Table 2: Optimization Parameters for Hydration of Pyrazine-2-carbonitrile[7][13]
| Parameter | Optimized Value | Rationale |
| Catalyst | Hydrous Zirconia | Provides high selectivity for the hydration of nitriles to amides with minimal over-hydrolysis to the carboxylic acid. |
| Temperature | 100 °C | Increases reaction rate. Operating under pressure prevents the solvent from boiling. |
| Flow Rate | 0.1 - 0.2 mL/min | Controls the residence time. Slower flow rates increase contact time with the catalyst, generally leading to higher conversion. |
| Concentration | 0.06 M in Ethanol | Balances throughput with solubility and reaction efficiency. |
| Yield | Quantitative | Under optimized conditions, full conversion of the nitrile to the amide is observed. |
Protocol 4.2: Continuous Hydrogenation of Pyrazine-2-carboxamide
This protocol can be run as a standalone step using the output from Protocol 4.1 or by directly telescoping the two reactors as shown in Figure 2.
Materials:
-
Solution of Pyrazine-2-carboxamide (from Step 1)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen source
Procedure:
-
Catalyst Packing: Pack a second column reactor with 5% Pd/C.
-
System Setup:
-
If running separately, prime the system with the solvent used in the first step (ethanol).
-
If telescoped, connect the output of the zirconia reactor to the input of the Pd/C reactor. Introduce the hydrogen gas stream via a T-mixer just before the Pd/C reactor.
-
-
Reaction Initiation:
-
Set the Pd/C reactor temperature (e.g., 70 °C).
-
Set the system pressure via the BPR (e.g., 50-80 bar). Higher pressures are typical for hydrogenation and improve H₂ solubility.
-
Introduce the hydrogen gas at a pressure slightly above the system pressure.
-
Pump the Pyrazine-2-carboxamide solution through the reactor.
-
-
Monitoring and Collection: Monitor the reaction for the disappearance of the aromatic pyrazine signals. Once at steady state, collect the product stream containing this compound.
-
Work-up: The collected ethanolic solution can be concentrated under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., crystallization) if necessary. The high purity often achieved in flow systems can minimize purification requirements.[6]
Process Analytical Technology (PAT) for In-line Monitoring
For robust process development and quality control, integrating Process Analytical Technology (PAT) is crucial.[14] In-line spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy provide real-time data on the chemical composition of the flow stream without the need for manual sampling.[15][16][17]
-
Benefits of PAT:
-
Rapid Optimization: Quickly screen different conditions (temperature, flow rate) and see the effect on conversion in real-time.[17]
-
Steady-State Verification: Confirm that the reaction has reached a stable, continuous output before collecting the product.[14]
-
Quality Control: Continuously monitor the product stream to ensure consistent purity and detect any process deviations immediately.[8]
-
For the described synthesis, an IR probe can be placed after the second reactor to monitor the complete conversion of the pyrazine ring into the final piperazine product.[7]
Conclusion
This application note demonstrates a machine-assisted, continuous flow synthesis of this compound.[7][18][19] The methodology capitalizes on the core strengths of flow chemistry to deliver a process that is safer, more efficient, and more scalable than traditional batch methods.[4][6] By employing a two-step sequence of heterogeneous catalysis, the synthesis avoids the isolation of intermediates and minimizes waste. The integration of PAT allows for precise process control and rapid optimization, making this approach highly suitable for modern pharmaceutical development and manufacturing environments.
References
- 1. zinc.5z.com [zinc.5z.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. syrris.com [syrris.com]
- 6. asynt.com [asynt.com]
- 7. BJOC - Integration of enabling methods for the automated flow preparation of this compound [beilstein-journals.org]
- 8. contractpharma.com [contractpharma.com]
- 9. labunlimited.com [labunlimited.com]
- 10. helgroup.com [helgroup.com]
- 11. comchart.com [comchart.com]
- 12. amarequip.com [amarequip.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integration of Enabling Methods for Automated Flow Preparation of this compound | Technology Networks [technologynetworks.com]
- 19. Integration of enabling methods for the automated flow preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of Synthesized Piperazine-2-carboxamide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of synthesized Piperazine-2-carboxamide. It offers a multi-faceted approach, combining chromatographic, spectroscopic, and elemental analysis techniques to ensure the highest standards of quality and regulatory compliance. The protocols and insights provided herein are grounded in established scientific principles and pharmacopeial standards, aiming to equip the user with the necessary tools for robust and reliable purity determination.
Introduction: The Criticality of Purity in this compound Synthesis
This compound and its derivatives are pivotal scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The synthetic pathways to these molecules can, however, introduce a variety of impurities, including starting materials, by-products, residual solvents, and catalysts. These impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, a rigorous and orthogonal analytical strategy is not merely a regulatory requirement but a scientific necessity to ensure the quality of the synthesized compound.
This application note details a comprehensive analytical workflow for the purity assessment of this compound, emphasizing not just the "how" but the "why" behind each methodological choice.
An Orthogonal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound as "pure."[3] A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide spectrum of potential impurities, with varying physicochemical properties, are detected and quantified.
Our recommended workflow for this compound purity assessment is a three-pronged strategy:
-
Chromatographic Purity: Primarily assessed by High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile and semi-volatile impurities.
-
Structural Confirmation and Impurity Identification: Achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Elemental Composition: Determined by Elemental Analysis (CHNS) and Inductively Coupled Plasma (ICP) techniques for inorganic impurities.
Figure 1: Orthogonal Analytical Workflow for Purity Assessment.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile organic impurities. The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte, allowing for good retention and separation from both more polar and less polar impurities.
Protocol: HPLC Purity Determination
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine moiety. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 35°C | Elevated temperature reduces viscosity and improves peak shape.[4] |
| Detection | UV at 210 nm | The amide chromophore in this compound absorbs at lower UV wavelengths. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading. |
| Sample Preparation | 1 mg/mL in Mobile Phase A | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Determine the area percent of the main peak in the sample chromatogram. The purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: The method's validity is ensured by running a system suitability test before sample analysis. This includes replicate injections of the standard to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthesis and purification processes. A headspace GC-MS approach is often preferred for residual solvent analysis as it avoids injecting non-volatile matrix components onto the GC column. For other volatile impurities, direct injection after derivatization might be necessary.[5][6][7]
Protocol: GC-MS for Residual Solvents (Headspace)
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm | A mid-polar column ideal for separating a wide range of common organic solvents. |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min | A temperature program that allows for the separation of volatile solvents at the beginning and elution of less volatile solvents at the end. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250°C | Ensures complete volatilization of the analytes. |
| Detector | Mass Spectrometer (MS) | Provides mass information for positive identification of impurities. |
| MS Scan Range | 35-350 m/z | Covers the mass range of common organic solvents. |
| Headspace Vial Temp | 80°C | A typical temperature to drive volatile solvents into the headspace. |
| Sample Preparation | 100 mg of sample in 1 mL of DMSO | DMSO is a high-boiling solvent that will not interfere with the analysis of more volatile solvents. |
Step-by-Step Methodology:
-
Vial Preparation: Accurately weigh the sample into a headspace vial and add the DMSO. Crimp the vial securely.
-
Incubation: Place the vial in the headspace autosampler and allow it to equilibrate at the set temperature.
-
Injection: The autosampler will automatically inject a portion of the headspace vapor onto the GC column.
-
Data Analysis: Identify any peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). Quantify the identified solvents using a pre-established calibration curve.
Structural Confirmation and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can also be used for quantitative purity assessment (qNMR).[3][8][9][10]
Figure 2: Quantitative NMR (qNMR) Workflow.
Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, and of high purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a similar amount of the internal standard and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Expertise & Experience: The key to accurate qNMR is ensuring complete dissolution of both the sample and the internal standard, as well as allowing for complete relaxation of all relevant protons during data acquisition. Failure to do so will lead to inaccurate integration and erroneous purity values.[11]
Elemental Analysis
Elemental analysis provides fundamental information about the composition of the compound and is a crucial component of purity assessment, especially for confirming the empirical formula and detecting inorganic impurities.[1][][13][14]
CHNS Analysis
CHNS analysis determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. This is compared to the theoretical values for the empirical formula of this compound (C₅H₁₁N₃O).
Protocol: CHNS Elemental Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified standard (e.g., acetanilide).
-
Sample Analysis: Analyze the sample in triplicate.
-
Data Analysis: Compare the average experimental weight percentages of C, H, and N to the theoretical values. The results should be within ±0.4% of the theoretical values.
Table of Theoretical vs. Acceptable Experimental Values for C₅H₁₁N₃O:
| Element | Theoretical (%) | Acceptance Criteria (%) |
| Carbon | 46.49 | 46.09 - 46.89 |
| Hydrogen | 8.58 | 8.18 - 8.98 |
| Nitrogen | 32.53 | 32.13 - 32.93 |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is used to detect and quantify trace elemental impurities, particularly residual catalysts (e.g., Pd, Pt, Ru) that may have been used in the synthesis.[2] The limits for these elemental impurities are strictly regulated by pharmacopeias such as the USP <232> and ICH Q3D.[2][13]
Protocol: ICP-MS for Elemental Impurities
-
Sample Digestion: Accurately weigh the sample and digest it in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system. This process breaks down the organic matrix, leaving the elements in a solution suitable for analysis.
-
Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards covering the expected concentration range of the impurities.
-
Sample Analysis: Analyze the digested sample solution.
-
Data Analysis: Quantify the elemental impurities based on the calibration curve and report the results in parts per million (ppm). The levels should be below the limits specified in the relevant regulatory guidelines.
Summary and Conclusion
The purity of this compound is a critical attribute that must be thoroughly evaluated to ensure its suitability for further development and use. The multi-faceted analytical approach detailed in this application note, which combines chromatographic, spectroscopic, and elemental analysis techniques, provides a robust framework for this assessment. By following these protocols and understanding the rationale behind each step, researchers and scientists can confidently determine the purity of their synthesized material, ensuring it meets the high standards required for pharmaceutical applications.
References
- 1. smithers.com [smithers.com]
- 2. alfachemic.com [alfachemic.com]
- 3. azooptics.com [azooptics.com]
- 4. jocpr.com [jocpr.com]
- 5. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. veeprho.com [veeprho.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 14. aurigaresearch.com [aurigaresearch.com]
Application Note: Structural Characterization of Piperazine-2-carboxamide Derivatives by NMR and Mass Spectrometry
<
Abstract
Piperazine-2-carboxamide and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Unambiguous structural confirmation and characterization of these molecules are critical for drug discovery and development. This guide provides a detailed technical overview and robust protocols for the comprehensive characterization of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and confident structural elucidation.
Introduction: The Significance of the this compound Scaffold
The piperazine ring is a privileged structure in drug design, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. The addition of a carboxamide group at the 2-position introduces a key hydrogen bonding motif and a point for further chemical modification. This combination has led to the development of numerous drugs across various therapeutic areas.
Given the potential for regio- and stereoisomerism, as well as the conformational flexibility of the piperazine ring, rigorous analytical characterization is non-negotiable. NMR and MS are indispensable and complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS delivers precise molecular weight and elemental composition, along with structural insights from fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is the cornerstone for the structural elucidation of this compound derivatives, offering detailed insights into the chemical environment of each proton and carbon atom.[1]
The "Why": Causality in NMR Experimental Design
The choice of NMR experiments is dictated by the need to unambiguously assign every signal and understand the molecule's three-dimensional structure.
-
1D NMR (¹H and ¹³C): ¹H NMR provides the initial overview of the proton environments, including their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling), which reveals neighboring protons.[2] ¹³C NMR, often acquired with proton decoupling, shows the number of unique carbon environments. Due to the lower natural abundance of ¹³C, these experiments require more sample or longer acquisition times.[3][4]
-
2D NMR (COSY and HSQC): When 1D spectra are complex or overlapping, 2D NMR is essential.
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems through the molecule.[2][5][6] This is particularly useful for assigning the protons on the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C).[2][5][6][7] This experiment is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
Sample Preparation Protocol: A Foundation for Quality Data
High-quality NMR spectra are contingent on meticulous sample preparation.[3]
Protocol 1: NMR Sample Preparation
-
Analyte Preparation: Ensure the this compound derivative is free of solid particles and paramagnetic impurities, which can severely broaden NMR signals.[3][8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[4][8][9] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and O-H.[10][11][12]
-
Concentration:
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]
-
Transfer and Mixing: Carefully transfer the solution to a clean, dry 5 mm NMR tube, ensuring a sample height of 4-5 cm.[3] Gently mix to ensure a homogeneous solution. Filtering the sample into the tube through a pipette with a cotton or glass wool plug is recommended to remove any particulates.[8][9]
Data Acquisition Workflow
The following diagram illustrates a typical workflow for comprehensive NMR analysis.
Caption: NMR Data Acquisition and Analysis Workflow.
Interpreting the Spectra: Characteristic Signals
The chemical shifts in piperazine derivatives are highly dependent on the substituents and their positions. The partial double bond character of the amide can lead to rotational isomers (rotamers), resulting in the appearance of multiple sets of signals for the piperazine ring protons and carbons, especially at lower temperatures.[5][10][13]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Core
| Atom(s) | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| Piperazine CH₂ (aliphatic) | 2.8 - 4.0[6][10] | 40 - 50[1][10] | Complex multiplets are common. The presence of rotamers can lead to four distinct signals for the NCH₂ groups.[5][10] |
| Piperazine CH (at C2) | 3.5 - 4.5 | 50 - 60 | Shift is influenced by the carboxamide group. |
| Amide NH₂ | 5.0 - 8.5 (broad) | N/A | Often broad and may exchange with D₂O. |
| Carbonyl C=O | N/A | 165 - 175[1] | Quaternary carbon, appears in ¹³C NMR only. |
Note: These are general ranges and can vary significantly with substitution and solvent.
Mass Spectrometry: Confirming Identity and Probing Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy.[1] For this compound derivatives, Electrospray Ionization (ESI) is the most common ionization technique due to its soft nature, which typically produces the protonated molecular ion [M+H]⁺.[14][15]
The "Why": High-Resolution Mass Spectrometry (HRMS)
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is crucial in drug development.[16] HRMS provides extremely precise mass measurements (often to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.[17][18][19][20] This level of accuracy is essential for confirming the identity of a newly synthesized compound and for identifying unknown impurities or metabolites.[16][17][18]
Sample Preparation and Analysis Protocol
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like methanol, acetonitrile, or water.[21] Avoid non-volatile solvents like DMSO if possible, or ensure high dilution.[21]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[21] Formic acid is often added to promote protonation and enhance the [M+H]⁺ signal.
-
Analysis Method: Introduce the sample into the ESI source via direct infusion or, more commonly, coupled with Liquid Chromatography (LC-MS). LC provides separation from impurities before MS analysis.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern.[22] This pattern serves as a fingerprint for the molecule and helps confirm its structure.
-
Mass Spectrometry Workflow and Data Interpretation
Caption: HRMS Data Acquisition and Analysis Workflow.
Characteristic Fragmentation Patterns
The fragmentation of piperazine derivatives in MS/MS is highly dependent on the substitution pattern but often involves characteristic losses related to the piperazine ring.[1][22][23] Common fragmentation pathways include:
-
Cleavage within the piperazine ring: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions.[22]
-
Loss of the carboxamide group: Neutral loss of CONH₂ (44 Da) or related fragments.
-
Cleavage of substituents: Bonds connecting substituents to the piperazine nitrogen or the carboxamide group can break.
Table 2: Common Fragments in ESI-MS/MS of Piperazine Derivatives
| Fragmentation Process | Typical m/z Loss or Fragment | Significance |
| Piperazine Ring Opening | Fragments at m/z 56, 70[22] | Indicates the presence of the core piperazine structure. |
| Loss of Substituents from N1 or N4 | Loss corresponding to the mass of the substituent | Helps identify the nature and location of substituents. |
| Cleavage adjacent to Carbonyl | Loss of CO, CONH₂ | Confirms the presence of the carboxamide functionality. |
Analyzing these fragmentation patterns provides a powerful method for confirming the proposed structure and distinguishing between isomers.[24][25]
Conclusion
The synergistic use of NMR spectroscopy and high-resolution mass spectrometry provides a robust and indispensable framework for the definitive characterization of this compound derivatives. By employing a logical workflow of 1D and 2D NMR experiments, researchers can meticulously piece together the molecular architecture, while HRMS provides unequivocal confirmation of the elemental composition and further structural validation through fragmentation analysis. The protocols and insights presented in this guide are designed to empower researchers in drug development to generate high-quality, reliable data, ensuring the scientific integrity of their findings and accelerating the journey from molecule to medicine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocols: Piperazine-2-carboxamide Derivatives as Covalent Inhibitors of the SARS-CoV-2 Main Protease (Mpro)
Here are the detailed Application Notes and Protocols for using Piperazine-2-carboxamide derivatives as covalent SARS-CoV-2 protease inhibitors.
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic has highlighted the urgent need for effective antiviral therapeutics. A key enzyme in the viral life cycle is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[2][3] Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.[4][5]
Covalent inhibitors offer a promising therapeutic strategy against Mpro. By forming a stable, irreversible bond with the catalytic cysteine residue (Cys145) in the active site, these inhibitors can achieve high potency and a prolonged duration of action.[6][7][8] This guide focuses on a specific class of non-peptidic covalent inhibitors built upon the this compound scaffold. These compounds have demonstrated significant potential due to their synthetic tractability and ability to be tailored with various electrophilic "warheads" to covalently target Mpro.[4][9]
This document provides a detailed overview of the mechanism of covalent Mpro inhibition, the rationale for using the this compound scaffold, and comprehensive, step-by-step protocols for the synthesis, biochemical evaluation, and kinetic characterization of these inhibitors.
Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro
The catalytic activity of Mpro relies on a Cys145–His41 catalytic dyad within its active site.[8] The reaction mechanism involves the deprotonation of the Cys145 thiol by the nearby His41, turning Cys145 into a potent nucleophile that attacks the substrate's peptide bond.[7]
Covalent inhibitors exploit this mechanism. The process typically follows a two-step kinetic model:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the Mpro active site (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the inhibition constant (KI).
-
Irreversible Covalent Bonding: The properly oriented electrophilic warhead on the inhibitor is then attacked by the nucleophilic Cys145, forming an irreversible covalent bond (E-I). This step is characterized by the rate constant of inactivation (kinact).[10][11]
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[10]
References
- 1. Covalent inhibitors for the SARS-CoV-2 main protease - American Chemical Society [acs.digitellinc.com]
- 2. Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural biology of SARS-CoV-2 Mpro and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Design and Synthesis of Piperazine-2-carboxamide-based FAAH Inhibitors
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a principal metabolic enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Pharmacological inhibition of FAAH elevates endogenous cannabinoid levels, offering a promising therapeutic strategy for pain, inflammation, and central nervous system disorders without the side effects associated with direct cannabinoid receptor agonists.[1][3][4] This guide provides a comprehensive overview of the rational design, chemical synthesis, and biological evaluation of a potent class of FAAH inhibitors built upon the piperazine-2-carboxamide scaffold. Detailed protocols for synthesis and in vitro activity assessment are provided for researchers in drug discovery and medicinal chemistry.
Introduction: FAAH as a Therapeutic Target
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. The primary enzyme responsible for terminating the signaling of the endocannabinoid anandamide (AEA) is FAAH, a serine hydrolase that converts AEA into arachidonic acid and ethanolamine.[1][5] By inhibiting FAAH, the localized concentrations of AEA are increased in a targeted manner, enhancing endocannabinoid "tone" only in tissues where it is actively being produced.[1] This targeted approach is believed to circumvent the undesirable psychotropic and motor effects often seen with direct-acting CB1 receptor agonists.[4][5]
The this compound scaffold has emerged as a privileged structure in the design of FAAH inhibitors.[6] Compounds based on this core have demonstrated excellent potency, good pharmacokinetic properties, and the ability to form covalent, irreversible bonds with the catalytic serine (Ser241) in the FAAH active site.[7][8] This guide will detail the scientific principles and practical methodologies for developing novel inhibitors from this chemical class.
Rational Design & Structure-Activity Relationships (SAR)
The design of potent this compound FAAH inhibitors is an iterative process guided by understanding the enzyme's active site and the structure-activity relationships (SAR) of existing compounds. The core scaffold presents multiple points for chemical modification to optimize potency, selectivity, and drug-like properties.
Expert Insight: The piperazine ring's conformation is critical. FAAH appears to induce a specific twist in the amide bond of piperazine-based inhibitors, which lowers the energy barrier for the nucleophilic attack by Ser241, facilitating covalent bond formation.[7][8] Therefore, modifications should aim to maintain or enhance this favorable pre-reaction conformation.
A generalized SAR for this class can be summarized as follows:
-
R1 (Piperazine N4-substituent): This position is crucial for interacting with the enzyme's acyl chain binding pocket. Bulky, lipophilic groups are often favored. Aromatic or heteroaromatic rings, such as substituted pyridines, can significantly enhance potency.
-
R2 (Carboxamide Substituent): This group acts as the "leaving group" following the carbamylation of Ser241. Aromatic amines are common. The electronic properties of this ring can influence the reactivity of the carbonyl group and the overall stability of the inhibitor.
-
R3 (Piperazine Ring Substituents): Substitution on the piperazine ring itself is less common but can be used to fine-tune solubility and metabolic stability.
Logical Workflow for Inhibitor Design
The development process follows a cyclical and logical progression, starting from initial concepts and moving through synthesis and evaluation to inform the next round of design.
Caption: Iterative cycle for the rational design and optimization of FAAH inhibitors.
Table 1: Example Structure-Activity Relationship Data
The following table, adapted from public domain research, illustrates how modifications to the N4-substituent (R1) on the piperazine ring can impact inhibitory potency against human FAAH.
| Compound ID | R1 Group (N4-substituent) | IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Chlorophenyl | 85 |
| 1c | 3-Pyridyl | 45 |
| 1d | 5-Trifluoromethyl-pyrid-2-yl | 12 |
| 1e | 2-Oxazolyl | 98 |
Note: Data is representative and compiled for illustrative purposes. The trend shows that heteroaromatic substituents, particularly electron-deficient ones like 5-(trifluoromethyl)pyridine, can lead to highly potent inhibitors.
Synthesis Protocol: Preparation of a Representative Inhibitor
This section details a general, robust protocol for the synthesis of a this compound FAAH inhibitor via amide coupling.
Trustworthiness: This protocol incorporates standard laboratory practices for reaction setup, monitoring, workup, and purification to ensure reproducibility and safety. All reagents should be high purity (≥95%). Reactions should be performed in a well-ventilated fume hood.
Synthetic Workflow Diagram
Caption: General workflow for the amide coupling synthesis of target inhibitors.
Step-by-Step Protocol: Synthesis of (4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-2-yl)(phenyl)methanone
Materials:
-
tert-butyl 2-(phenylcarbamoyl)piperazine-1-carboxylate
-
2-chloro-5-(trifluoromethyl)pyridine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexanes solvent system
Part A: N-Arylation of the Piperazine Core
-
Reaction Setup: To a solution of tert-butyl 2-(phenylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in DMF, add 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq) and K2CO3 (2.5 eq).
-
Heating: Stir the reaction mixture at 80-90 °C.
-
Expert Insight: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards substitution. DMF is a suitable polar aprotic solvent for this transformation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Part B: Boc Deprotection
-
Reaction Setup: Dissolve the purified intermediate from Part A in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Expert Insight: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group. The reaction is typically clean and goes to completion quickly.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 until the aqueous layer is basic. Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro FAAH Inhibition Assay
Determining the inhibitory potency (IC50) is the primary screen for newly synthesized compounds. A common and reliable method is a fluorescence-based assay that measures the hydrolysis of a fluorogenic FAAH substrate.
Trustworthiness: This protocol is adapted from commercially available kits and established literature procedures.[9][10][11] It includes controls for background fluorescence and 100% enzyme activity to ensure data validity.
Evaluation Cascade Diagram
Caption: Tiered approach for the biological evaluation of newly synthesized FAAH inhibitors.
Step-by-Step Protocol: Fluorometric FAAH Inhibition Assay
Materials:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[11]
-
FAAH Enzyme: Human recombinant FAAH, diluted in assay buffer.
-
FAAH Substrate: AMC-arachidonoyl amide (or similar), typically dissolved in ethanol or DMSO.[11]
-
Test Compounds: Serially diluted in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
Opaque 96-well microplates.
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[9][11]
Procedure:
-
Plate Setup:
-
100% Activity Wells (Control): Add 170 µL of Assay Buffer, 10 µL of solvent (DMSO), and 10 µL of diluted FAAH enzyme.[11]
-
Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent.[11]
-
Test Compound Wells: Add 170 µL of Assay Buffer, 10 µL of test compound dilution, and 10 µL of diluted FAAH enzyme.
-
-
Pre-incubation (Crucial for Irreversible Inhibitors): Cover the plate and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Expert Insight: For covalent inhibitors, this step is critical to allow the inhibitor to bind to and inactivate the enzyme.[9] Varying this time can help confirm a time-dependent (irreversible) mechanism of action.
-
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the reaction.[9]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[11]
-
Fluorescence Measurement: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control wells.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and effective platform for the design of potent and selective FAAH inhibitors. The rational, structure-guided design, coupled with robust synthetic and bio-evaluative protocols as outlined in this guide, provides a clear path for researchers to develop novel chemical entities targeting the endocannabinoid system. This approach holds significant promise for the discovery of new therapeutics for a range of human diseases.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [mdpi.com]
- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Smart Nanocarriers on Demand: A Guide to Piperazine-2-Carboxamide Functionalization for Advanced Drug Delivery
Introduction: The Imperative for Intelligent Drug Delivery
In the landscape of advanced therapeutics, the vehicle is as critical as the cargo. Conventional drug administration often suffers from systemic toxicity, poor bioavailability, and lack of specificity, leading to suboptimal therapeutic outcomes. Nanocarriers have emerged as a powerful solution, encapsulating therapeutic agents to protect them from degradation and control their release. However, the next frontier lies in creating "smart" nanocarriers that can respond to specific physiological cues. This guide focuses on a highly promising strategy: the surface functionalization of nanocarriers with piperazine-2-carboxamide.
The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a uniquely versatile functional group. Its derivatives are known to act as permeation enhancers, facilitating drug transport across biological barriers[1][2]. Crucially, the nitrogen atoms in the piperazine ring possess pKa values that make them exquisitely sensitive to the pH changes characteristic of pathological microenvironments, such as tumors or sites of inflammation[3][4]. By functionalizing a nanocarrier with this compound, we can create a system that remains stable and relatively inert in the neutral pH of the bloodstream but undergoes a strategic "personality change" in the acidic milieu of a tumor, enhancing cellular uptake and triggering localized drug release.
This document provides a comprehensive overview of the rationale, synthesis, characterization, and application of this compound functionalized nanocarriers. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer expert insights to guide researchers in harnessing this technology for their specific drug delivery challenges.
Part 1: Core Principles & Mechanistic Insights
The Power of pH: Exploiting the Tumoral Microenvironment
A hallmark of solid tumors is a slightly acidic extracellular environment (pH 6.5–6.8), a consequence of the Warburg effect where cancer cells favor aerobic glycolysis[5]. This subtle but consistent pH drop provides a reliable trigger for targeted drug delivery.
The piperazine ring has two nitrogen atoms with distinct pKa values (typically around pKa1 ≈ 5.5 and pKa2 ≈ 9.5). In the physiological pH of the blood (~7.4), the piperazine ring is partially protonated or neutral, contributing to a neutral or negative surface charge on the nanocarrier. This "stealth" characteristic helps to minimize non-specific interactions with blood components and healthy tissues, prolonging circulation time.
Upon reaching the acidic tumor microenvironment, the lower pH causes the protonation of the piperazine ring's nitrogen atoms. This induces a pH-responsive charge reversal , shifting the nanocarrier's surface zeta potential from negative or neutral to positive[6][7][8]. This cationic surface dramatically enhances mucoadhesion and electrostatic interactions with the negatively charged cell membranes of cancer cells, promoting internalization through endocytosis.
This entire process can be visualized as a logical workflow, from systemic circulation to targeted cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | PLGA nanoparticles for capsaicin delivery: enhanced encapsulation efficiency and pro-apoptotic activity in HEPG2 cells [frontiersin.org]
- 4. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multi-Step Synthesis of Drugs Containing the Piperazine-2-carboxamide Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine-2-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique conformational and physicochemical properties. This document provides a detailed guide for the multi-step synthesis of drug candidates centered around this core. We will navigate the critical strategic considerations, from the selection of starting materials and orthogonal protection schemes to stereoselective transformations and final amide bond formation. The protocols herein are designed to be robust and scalable, offering insights into the underlying chemical principles to empower researchers in drug discovery and process development.
Introduction: The Significance of the this compound Moiety
The piperazine ring is a common feature in many approved drugs, often serving to modulate aqueous solubility and basicity, which in turn influences pharmacokinetic profiles.[1] When substituted at the 2-position with a carboxamide, the scaffold gains a chiral center and a key hydrogen bond donor/acceptor group, allowing for specific and high-affinity interactions with biological targets.[2] The synthesis of such molecules, however, is non-trivial, requiring careful control over regioselectivity and stereochemistry. The symmetrical nature of the piperazine ring necessitates the use of orthogonal protecting groups to selectively functionalize the N1 and N4 positions.[3] This guide will systematically address these challenges.
Overall Synthetic Strategy
The synthesis of a drug molecule containing a this compound core can be dissected into several key stages. The general workflow involves the preparation of an orthogonally protected piperazine-2-carboxylic acid intermediate, followed by amide coupling and sequential deprotection and functionalization of the piperazine nitrogens.
Caption: General workflow for this compound drug synthesis.
Part 1: Synthesis of Orthogonally Protected Piperazine-2-carboxylic Acid
The cornerstone of this synthetic approach is the preparation of a piperazine-2-carboxylic acid derivative where the two nitrogen atoms are protected by groups that can be removed under different conditions. A common and effective strategy is the use of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Protocol 1: Synthesis of (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid
This protocol starts from commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. The Boc group is introduced first, followed by the Fmoc group.
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
Procedure:
-
Boc Protection:
-
Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) and Na₂CO₃ (3.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-Boc-piperazine-2-carboxylic acid.
-
-
Fmoc Protection:
-
Dissolve the crude (S)-4-Boc-piperazine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 3 with 1 M HCl.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, EtOAc/hexanes gradient) to afford (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid.
-
Part 2: Asymmetric Synthesis Approaches
For many pharmaceutical applications, a single enantiomer of the drug is required. While starting from a chiral pool material like (S)-piperazine-2-carboxylic acid is a viable option, asymmetric synthesis provides an alternative route to enantiomerically pure intermediates.
One powerful method is the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative using a chiral catalyst.[4] This approach allows for the direct formation of the chiral piperazine ring.
Caption: Asymmetric hydrogenation for chiral piperazine synthesis.
Part 3: Amide Bond Formation
With the orthogonally protected piperazine-2-carboxylic acid in hand, the next crucial step is the formation of the amide bond with a desired amine. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization.
Common Amide Coupling Reagents
| Reagent | Abbreviation | Key Features |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. Often used with HOBt or DMAP.[5][6][7] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient coupling reagent, often used with a non-nucleophilic base like DIPEA.[8] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly effective for hindered amines and acids, minimizes racemization. |
Protocol 2: General Procedure for Amide Coupling
Materials:
-
(S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid
-
Amine (R-NH₂)
-
EDC hydrochloride
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) or a catalytic amount of DMAP in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically 4-16 hours.
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (S)-1-Fmoc-4-Boc-piperazine-2-carboxamide derivative.
Part 4: Selective Deprotection and Further Functionalization
The orthogonal nature of the Fmoc and Boc protecting groups allows for their sequential removal, enabling the selective functionalization of the N1 and N4 positions of the piperazine ring.
Protocol 3: Selective Fmoc Deprotection
The Fmoc group is base-labile and can be removed using a solution of piperidine in DMF.
Materials:
-
(S)-1-Fmoc-4-Boc-piperazine-2-carboxamide derivative
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the N1-deprotected piperazine.
The resulting free secondary amine at the N1 position can then be functionalized via reactions such as reductive amination, acylation, or arylation.
Protocol 4: Selective Boc Deprotection
The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3]
Materials:
-
(S)-4-Boc-piperazine-2-carboxamide derivative (after N1 functionalization)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
The newly exposed N4 amine can then be further elaborated to complete the synthesis of the target drug molecule.
Conclusion
The synthesis of drugs containing the this compound core is a challenging yet rewarding endeavor. A successful synthesis hinges on a well-designed strategy that incorporates orthogonal protecting groups, efficient amide coupling, and, where necessary, stereoselective transformations. The protocols and insights provided in this application note offer a robust framework for researchers to build upon in their quest for novel therapeutics. Careful optimization of each step for the specific substrates involved will be crucial for achieving high yields and purity in the final active pharmaceutical ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zinc.5z.com [zinc.5z.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Piperazine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of Piperazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work. This resource is structured to address the most common and critical issues encountered during this synthesis, ensuring you can achieve higher yields and purity with confidence.
Troubleshooting Guide: Low Yield & Byproduct Formation
This section directly addresses the most frequent and challenging issues in this compound synthesis through a detailed question-and-answer format.
Question 1: My reaction yield is consistently low, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: This is the most common challenge in the synthesis of mono-acylated this compound. The primary cause is the formation of a 1,4-di-acylated piperazine byproduct .
Causality: The core of the problem lies in the nucleophilicity of the piperazine nitrogens. After the first acylation at the N-1 position (to form your desired product), the remaining secondary amine at the N-4 position is still nucleophilic and can react with another equivalent of your activated carboxylic acid or acylating agent. In some cases, the mono-substituted piperazine can be even more nucleophilic than the starting piperazine, leading to a second reaction.[1]
References
Technical Support Center: Direct C–H Functionalization of Piperazine Rings
Welcome to the technical support center for direct C–H functionalization of piperazine rings. Piperazine is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, the structural diversity of these molecules is often limited to substitutions at the nitrogen atoms, with only about 20% featuring modifications on the carbon backbone.[4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of direct C–H functionalization of this important heterocycle.
Directly modifying the C–H bonds of a piperazine ring is an attractive strategy for synthesizing novel analogues, but it presents significant challenges not typically encountered with simpler saturated N-heterocycles like pyrrolidines and piperidines.[1][2][3][4][6][7] The presence of a second nitrogen atom within the ring introduces unique electronic and steric effects that can lead to low reactivity, poor selectivity, and undesired side reactions.[1][4][7] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Conversion
Q1: My C–H functionalization reaction on a piperazine substrate is not proceeding, or the conversion is extremely low. What are the likely causes and how can I fix it?
A1: Low reactivity is a common hurdle. The two nitrogen atoms in the piperazine ring can deactivate catalysts or alter the electronic properties of the adjacent C–H bonds. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the piperazine can coordinate to the metal center of your catalyst, leading to catalyst inhibition or deactivation.[8]
-
Solution 1: N-Protection. The most common strategy is to protect one or both nitrogen atoms with electron-withdrawing groups (EWGs), such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or aryl groups.[1] This reduces the Lewis basicity of the nitrogens, preventing catalyst poisoning. The choice of protecting group is critical as it also influences regioselectivity (see Issue 2).
-
Solution 2: Catalyst Choice. Some catalytic systems are more tolerant to Lewis basic amines. For instance, photoredox catalysis, which often proceeds through radical intermediates, can be less susceptible to inhibition by the amine lone pairs compared to some transition-metal-catalyzed reactions.[1][2] Consider screening different catalysts, including those based on iridium, ruthenium, or organic dyes.[4][7]
-
-
Incorrect Reaction Conditions: C–H activation is highly sensitive to reaction parameters.
-
Solution 1: Temperature. High temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.[8] A systematic temperature screen is recommended. For some methods, like diamine-free lithiation, raising the temperature from -78 °C to -30 °C can be beneficial.[1]
-
Solution 2: Solvent. The solvent can significantly impact the reaction's success.[8] Screen a range of solvents with varying polarities and coordinating abilities.
-
Solution 3: Additives. Additives can modulate catalyst activity and selectivity. For example, bases are often required in photoredox reactions to facilitate deprotonation of the nitrogen-centered radical cation to form the key α-amino radical intermediate.[4]
-
-
Substrate-Specific Issues: The electronic and steric properties of the substituents on the piperazine nitrogens (N1 and N4) play a crucial role.
-
Solution: If you have flexibility in your synthetic route, consider altering the N-substituents. For instance, in some rhodium-catalyzed reactions, alkyl groups on the distal nitrogen give better yields than aryl or acyl groups.[1]
-
Issue 2: Poor Regioselectivity
Q2: My reaction produces a mixture of C2/C6 and C3/C5 functionalized isomers. How can I control the regioselectivity?
A2: Achieving site-selectivity is a central challenge in piperazine C–H functionalization. The four methylene groups are often electronically similar, leading to mixtures of products.
-
Electronic Differentiation of Nitrogen Atoms: The most effective strategy is to have two different substituents on the N1 and N4 positions, creating an electronically asymmetric environment.
-
Photoredox Catalysis Example: In photoredox catalysis, the initial single-electron transfer (SET) occurs at the more electron-rich nitrogen atom.[9][10] This generates a nitrogen-centered radical cation, and subsequent deprotonation leads to the formation of an α-amino radical adjacent to that nitrogen. By installing a strongly electron-donating group on one nitrogen and an electron-withdrawing group (like Boc) on the other, you can direct the functionalization to the C–H bonds adjacent to the more electron-rich nitrogen.[9][10]
-
Practical Tip: The regioselectivity in these systems can sometimes be temperature-dependent.[10] Running the reaction at different temperatures may improve the isomeric ratio.
-
-
-
Directing Groups: The use of a directing group (DG) is a powerful strategy in transition-metal-catalyzed C–H activation.[11] The DG is installed on one of the piperazine nitrogens and coordinates to the metal catalyst, bringing it into close proximity to a specific C–H bond.
-
Steric Hindrance: Bulky substituents can block access to certain C–H bonds, sterically directing the functionalization to less hindered positions.
-
Example: A bulky α-methylbenzyl group on the distal nitrogen has been used to prevent side reactions and influence stereoselectivity in lithiation reactions.[1]
-
Below is a decision workflow for troubleshooting regioselectivity issues:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Undesired Side Reactions
Q3: I am observing significant byproduct formation, such as dehydrogenation or ring-opening. What causes this and how can I suppress it?
A3: The presence of the second nitrogen makes piperazines prone to side reactions that are less common with piperidines or pyrrolidines.[1][4][7]
-
Dehydrogenation: This is particularly common in transition-metal-catalyzed reactions, especially with rhodium catalysts.[1] The reaction pathway can involve a formal dehydrogenation process before the desired functionalization occurs, leading to tetrahydropyrazine byproducts.[1]
-
Solution: Modifying the catalytic system (ligand, metal) or switching to a different methodology, such as photoredox catalysis, can often mitigate this issue. Photoredox conditions are generally milder and proceed through radical intermediates, which are less prone to dehydrogenation pathways.[1][2]
-
-
Over-alkylation/Disubstitution: If both nitrogens are unprotected or similarly protected, you may see functionalization at multiple C–H positions.
-
Solution: Using a mono-protected piperazine is the most straightforward solution. If bis-functionalization is unavoidable, stoichiometric control of the reagents can sometimes limit the reaction to the mono-functionalized product, though this often results in lower yields.
-
-
Ring Opening/Fragmentation: Harsher reaction conditions (e.g., strong bases like s-BuLi at higher temperatures, or highly reactive electrophiles) can lead to ring fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use the same C–H functionalization methods that work for piperidines on my piperazine substrate?
A1: The second nitrogen atom in the piperazine ring fundamentally alters its chemical behavior compared to piperidine.[1][4][7] This leads to several complications:
-
Electronic Effects: The two nitrogen atoms influence each other electronically, which can decrease the nucleophilicity and alter the oxidation potential of the amine, affecting reactivity in both transition metal and photoredox catalysis.[12]
-
Catalyst Poisoning: Having two Lewis basic sites increases the likelihood of catalyst inhibition.[8]
-
Alternative Reaction Pathways: The presence of the second nitrogen can open up undesired reaction pathways, like dehydrogenation, that are not observed with piperidines under similar conditions.[1]
Q2: What is the best general approach to start with for direct C–H functionalization of a novel piperazine?
A2: Visible-light photoredox catalysis is an excellent starting point.[1][7] It has emerged as a powerful and versatile method for several reasons:
-
Mild Conditions: Reactions are often run at room temperature, which improves functional group tolerance and minimizes side reactions.[1][2]
-
Avoidance of Harsh Reagents: It avoids the need for strong bases (like in lithiation) or high-valent metal oxidants.
-
Good Predictability: Regioselectivity can be rationally controlled by modulating the electronic properties of the N-substituents.[4][9][10]
-
Broad Scope: A wide range of functional groups, including alkyl, aryl, and vinyl groups, can be installed.[2][7][10]
A typical photoredox C–H functionalization mechanism is illustrated below:
Caption: Generalized mechanism for photoredox C–H functionalization.
Q3: How do I choose the right N-protecting groups for my piperazine?
A3: The choice of protecting group is a critical parameter that influences both reactivity and selectivity.
| Protecting Group (PG) | Typical Role & Characteristics | Considerations |
| Boc | Electron-withdrawing, commonly used in lithiation and photoredox. Directs lithiation to the α-position. In photoredox, it deactivates the nitrogen it's attached to. | Easily removable with acid. Its bulk can also provide some steric direction. |
| Aryl (e.g., Phenyl) | Can be electron-withdrawing or donating depending on substitution. Often used in photoredox to create electronic asymmetry opposite a Boc group. | Removal can be challenging. Often used when it's part of the final target structure. |
| Pyridinyl | Used as a directing group in transition metal catalysis (e.g., Rh, Pd). | Can promote side reactions like dehydrogenation.[1] Requires specific catalysts that can coordinate to it. |
| Alkyl (e.g., Benzyl) | Electron-donating. Increases the electron density of the attached nitrogen, making it the preferred site of oxidation in photoredox catalysis. | Can be removed by catalytic hydrogenation.[1] |
Q4: Are there any enantioselective methods for direct C–H functionalization of piperazines?
A4: This is a particularly challenging area.[1] The involvement of highly reactive radical or organometallic intermediates makes stereocontrol difficult.
-
Chiral Auxiliaries: One approach involves using a chiral auxiliary on one of the nitrogen atoms, such as an α-methylbenzyl group. This allows for diastereoselective functionalization, and the diastereomers can then be separated. The auxiliary can subsequently be removed.[1]
-
Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine or its surrogates, in combination with organolithium bases has shown some success in the enantioselective deprotonation of N-Boc-piperazines, though this remains a developing field with few general methods.[1][4]
This guide provides a framework for understanding and overcoming the common challenges in the direct C–H functionalization of piperazines. Success in this area requires careful consideration of substrate design, reaction methodology, and systematic optimization of reaction conditions.
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Piperazine-2-carboxamide Functionalization
Introduction
Welcome to the technical support center for the regioselective functionalization of piperazine-2-carboxamide. This scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and the strategic placement of three distinct functional handles.[1][2][3] However, the very feature that makes it attractive—the presence of two distinct nitrogen atoms (N1 and N4)—is also the source of significant synthetic challenges, primarily in achieving selective functionalization.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing reactivity, offering field-proven troubleshooting strategies and detailed experimental workflows to help you overcome common hurdles in your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the functionalization of the this compound core.
Q1: Which nitrogen on the this compound ring is inherently more reactive?
Answer: The N4 nitrogen is inherently more nucleophilic and sterically accessible than the N1 nitrogen. The primary reason for this is the electronic effect exerted by the C2-carboxamide group. This amide group is electron-withdrawing, which significantly reduces the electron density and, therefore, the nucleophilicity of the adjacent N1 nitrogen.[4] The N4 nitrogen, being further away, is less affected by this inductive effect, making it the more reactive site for most electrophilic additions, such as alkylation.
Q2: What is the most common reason for poor regioselectivity in my reaction?
Answer: The most frequent cause of poor regioselectivity is the failure to adequately differentiate the electronic and steric environments of the N1 and N4 positions. Attempting a direct functionalization on the unprotected scaffold often leads to mixtures of N4-mono-substituted, N1-mono-substituted, and N1,N4-di-substituted products.[5][6] A robust orthogonal protecting group strategy is almost always necessary to achieve clean, predictable outcomes.[3]
Q3: How do I choose the correct orthogonal protecting groups for N1 and N4?
Answer: The key to an effective orthogonal strategy is selecting two protecting groups that can be removed under mutually exclusive conditions.[7] A classic and highly effective pairing for the this compound scaffold is the combination of Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) or Cbz (Benzyloxycarbonyl).[3][8]
-
Fmoc: Base-labile (removed with piperidine).
-
Boc: Acid-labile (removed with TFA or HCl).[8]
-
Cbz: Removable by catalytic hydrogenolysis (H₂, Pd/C).[7]
A typical strategy involves first protecting the more reactive N4 amine, often with a Boc group, followed by protection of the N1 amine with Fmoc or Cbz.[3] This allows for selective deprotection and functionalization at either nitrogen.
Q4: I'm seeing a mixture of isomers by NMR. How can I reliably distinguish between N1 and N4 substituted products?
Answer: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating N1 and N4 isomers, primarily by observing the chemical shifts of the piperazine ring protons.
-
Effect of N1-Substitution: When an electron-withdrawing group (like an acyl group) is attached to N1, the adjacent C2-proton often shows a significant downfield shift.
-
Effect of N4-Substitution: Substitution at N4 has a more pronounced effect on the protons at C3 and C5.
-
Dynamic NMR: In some cases, particularly with amide or carbamate groups, you may observe broadened signals or multiple conformers at room temperature due to restricted rotation around the N-C(O) bond.[9][10][11] Running the NMR at elevated temperatures can sometimes coalesce these signals, simplifying the spectrum.
For unambiguous confirmation, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the substituent and the specific ring carbons (C2/C6 vs. C3/C5), definitively proving the site of functionalization.
Section 2: Troubleshooting Guides & Strategic Workflows
This section provides in-depth troubleshooting for specific experimental challenges, accompanied by logical workflows to guide your synthetic strategy.
Guide 1: Poor Selectivity in N-Functionalization
Problem: The reaction with an electrophile (e.g., alkyl halide, acyl chloride) on unprotected this compound results in a difficult-to-separate mixture of N1- R, N4-R, and N1,N4-R₂ products.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity Difference | The inherent reactivity difference between N1 and N4 is not large enough to overcome the statistical probability of reacting at both sites, especially when using highly reactive electrophiles or forcing conditions. | Implement an Orthogonal Protecting Group Strategy. This is the most robust solution. Protect one nitrogen, functionalize the other, deprotect, and then functionalize the first nitrogen if desired. A detailed protocol is provided in Section 3.[3][12] |
| Use of Excess Electrophile | Using more than one equivalent of the electrophile will inevitably lead to di-substitution once the initial mono-substituted product is formed. | Employ Stoichiometric Control. Use precisely 1.0 equivalent of the electrophile relative to the protected piperazine substrate. For direct, non-protected reactions (not recommended), use a large excess of piperazine to favor mono-substitution.[13] |
| Inappropriate Reaction Conditions | High temperatures or strong, non-hindered bases can increase the reactivity of the less nucleophilic N1 amine, reducing selectivity. | Optimize Conditions. Use milder conditions. For alkylations, consider weaker bases like K₂CO₃ or DIPEA instead of NaH. Run the reaction at lower temperatures (0 °C to room temperature) and monitor carefully by TLC or LC-MS. |
Workflow for Achieving High Regioselectivity
The following workflow illustrates the decision-making process for selectively functionalizing the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. zinc.5z.com [zinc.5z.com]
- 4. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Solubility of Piperazine-2-Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with piperazine-2-carboxamide derivatives. Our approach is to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Introduction: The this compound Solubility Challenge
The this compound scaffold is a common motif in modern medicinal chemistry, valued for its synthetic tractability and ability to orient substituents in precise vectors.[1][2] However, these derivatives often present a significant challenge: poor aqueous solubility. This issue stems from a combination of the often lipophilic substituents appended to the core and the crystalline nature of the molecule, which can lead to inconsistent biological data, poor absorption, and low bioavailability.
The key to overcoming this challenge lies in understanding the molecule's inherent physicochemical properties. The piperazine ring contains two nitrogen atoms, making it a weak base. This basicity is the primary lever we can pull to dramatically influence solubility. This guide will walk you through a logical progression of strategies, from simple adjustments for in vitro assays to complex formulations for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My piperazine derivative shows poor solubility in my aqueous assay buffer, leading to inconsistent results. What are the initial steps I can take?
A1: This is the most common issue faced during initial biological screening. The goal here is to achieve sufficient solubility for the assay, not necessarily to develop a full formulation. The following steps should be performed in order.
1. pH Adjustment: Leverage the Piperazine Moiety
-
The Principle: The piperazine moiety is basic. At neutral or physiological pH, it may be only partially protonated. By lowering the pH of your aqueous solution, you can increase the ionization of the piperazine nitrogens.[3][4] The resulting charged species (a cation) will have significantly greater interaction with water, a polar solvent, thereby increasing solubility.
-
Troubleshooting & Optimization:
-
First, determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the concentration at which it begins to precipitate under your experimental conditions.[3]
-
If your assay can tolerate a lower pH, try preparing the buffer at a pH of 5.0-6.5. Even a small shift can have a large impact.
-
For stock solutions, consider dissolving the compound in a dilute acidic solution (e.g., 0.01 N HCl) before further dilution into the final assay buffer. Always ensure the final buffer pH is not perturbed to a degree that affects your biological system.
-
2. Co-solvent Utilization
-
The Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][6]
-
Troubleshooting & Optimization:
-
Prepare your primary stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is low and consistent across all experiments (typically <0.5%).[3] High concentrations of organic solvents can be toxic to cells or interfere with enzyme kinetics.
-
Always run a "vehicle control" (buffer + co-solvent, without your compound) to ensure the co-solvent itself is not causing any biological effects.
-
Q2: I need to improve the solubility for early-stage in vivo studies. Simple pH adjustment isn't sufficient or practical. Is salt formation a good strategy?
A2: Absolutely. For advancing a basic compound like a this compound derivative, salt formation is the most common and effective method to improve not only aqueous solubility but also dissolution rate and solid-state properties like crystallinity and stability.[7][8][9]
-
The Principle of Causality: Salt formation converts the neutral, often highly crystalline and poorly soluble free base into an ionic compound.[10] This ionic salt has a different crystal lattice structure which is more easily disrupted by water molecules, leading to enhanced solubility. The success of forming a stable salt is governed by the difference in pKa between the drug and the counter-ion (the "ΔpKa rule"). A ΔpKa of >2-3 is generally required for stable salt formation.[10][11]
-
Experimental Workflow: Salt Screening A salt screening study is essential to identify the optimal counter-ion. Not all salts are created equal; some may offer a dramatic solubility increase, while others might be unstable or hygroscopic (absorb moisture from the air).
Diagram: Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation: Example Salt Screening Results
| Salt Form | Counter-ion | Aqueous Solubility (mg/mL at pH 6.8) | Observations |
| Free Base | - | 0.005 | Very low solubility, crystalline solid. |
| Hydrochloride | HCl | 1.5 | Good solubility, but slightly hygroscopic. |
| Mesylate | CH₃SO₃H | 2.8 | Excellent solubility, stable, non-hygroscopic crystalline solid. |
| Sulfate | H₂SO₄ | 0.8 | Moderate improvement, potential for common ion effect. |
| Tartrate | C₄H₆O₆ | 1.2 | Good solubility, but formed a sticky solid. |
Q3: My salt screening did not produce a stable salt with the desired solubility. What are my next options?
A3: When salt formation is not viable, several advanced strategies can be employed. These methods modify the drug's physicochemical properties through different mechanisms. The choice depends on the desired application, the properties of the specific derivative, and the stage of development.
-
Co-crystallization:
-
Principle: This technique involves creating a crystalline solid that comprises the active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" held together by non-covalent bonds (like hydrogen bonds).[12][13][14][15] Unlike a salt, there is no proton transfer. Co-crystals can disrupt the API's crystal lattice and introduce new hydrophilic interactions, enhancing solubility and dissolution.[16] This is a powerful option for compounds that are not ionizable or where salt formation fails.[13]
-
-
Prodrug Approach:
-
Principle: A prodrug is a chemically modified, inactive version of the parent drug that converts to the active form in vivo.[17][18] For solubility enhancement, a highly polar, water-solubilizing promoiety (e.g., a phosphate or an amino acid) is covalently attached to the molecule.[19] This can dramatically increase aqueous solubility, which is particularly useful for developing intravenous formulations.[20]
-
-
Amorphous Solid Dispersions:
-
Principle: In this approach, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[21][22][23] This creates an amorphous (non-crystalline), high-energy solid state.[24] When this dispersion is exposed to water, the polymer dissolves rapidly, releasing the drug as fine, high-surface-area particles, which leads to a higher apparent solubility and faster dissolution.[21][25]
-
-
Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[26][27] They can encapsulate the hydrophobic portions of a drug molecule, forming an "inclusion complex."[28] This complex effectively shields the non-polar part of the drug from water, significantly increasing its apparent aqueous solubility.[29][30]
-
-
Particle Size Reduction (Nanosuspensions):
-
Principle: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation.[29] By reducing the particle size of the drug to the nanometer range (100-500 nm), the surface area is massively increased.[6][29] This leads to a much faster rate of dissolution. The nanoparticles are stabilized in suspension using surfactants or polymers.
-
Table: Comparison of Advanced Solubility Enhancement Strategies
| Strategy | Mechanism | Key Advantages | Key Considerations |
| Co-crystallization | Forms a new crystalline structure with a co-former.[12][13] | Improves solubility and stability; applicable to non-ionizable drugs. | Requires screening for suitable co-formers; complex solid-state chemistry. |
| Prodrug Approach | Covalent attachment of a solubilizing promoiety.[17][18] | Dramatic increase in solubility; enables IV formulations. | Requires efficient in vivo cleavage; potential for altered metabolism. |
| Solid Dispersions | Drug is molecularly dispersed in a polymer matrix.[21][22] | Significant increase in dissolution rate; established manufacturing methods. | Potential for physical instability (recrystallization) over time. |
| Cyclodextrins | Encapsulation of the drug in a host molecule.[26][28] | High solubility increase; can be used in liquid formulations. | Limited by the size of the drug and cavity; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspensions | Increases surface area by reducing particle size.[6][29] | Applicable to nearly all poorly soluble drugs; enhances dissolution rate. | Requires specialized equipment (milling, homogenization); physical stability can be a challenge. |
Experimental Protocols
Protocol 1: Small-Scale Laboratory Salt Screening
This protocol provides a method for rapidly assessing the potential of different counter-ions to form salts and improve solubility.
Diagram: Salt Screening Experimental Workflow
Caption: Workflow for a laboratory salt screening experiment.
Methodology:
-
Preparation: Dissolve a known amount of the this compound free base (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or isopropanol) in separate vials for each counter-ion to be tested.
-
Counter-ion Addition: Prepare solutions of your selected counter-ion acids (e.g., HCl, H₂SO₄, CH₃SO₃H) in the same solvent. Add 1.0 molar equivalent of the counter-ion solution dropwise to the corresponding vial containing the free base.
-
Crystallization: Stopper the vials and allow them to stir at room temperature. Observe for the formation of a precipitate. This can take anywhere from a few minutes to 24 hours. If no solid forms, try cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like heptane).
-
Isolation: If a solid precipitate forms, isolate it by vacuum filtration and wash with a small amount of cold solvent.
-
Drying & Analysis: Dry the isolated solid under vacuum.
-
Solubility Testing: Determine the aqueous solubility of the new salt forms using a standard shake-flask method at a relevant pH (e.g., pH 6.8 phosphate buffer).
-
Evaluation: Compare the solubility and physical appearance (e.g., crystalline vs. sticky) of each salt to the original free base to identify promising candidates.
References
- 1. zinc.5z.com [zinc.5z.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rjpdft.com [rjpdft.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. ijcrt.org [ijcrt.org]
- 15. pharmacyjournal.in [pharmacyjournal.in]
- 16. ijpsr.com [ijpsr.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. jddtonline.info [jddtonline.info]
- 24. japer.in [japer.in]
- 25. japsonline.com [japsonline.com]
- 26. scispace.com [scispace.com]
- 27. gala.gre.ac.uk [gala.gre.ac.uk]
- 28. chemicaljournals.com [chemicaljournals.com]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Aryl Piperazine Synthesis
Welcome to the Technical Support Center for N-Aryl Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-aryl piperazines are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination is a primary method for their synthesis, offering a powerful tool for forging C-N bonds.[3][4][5] However, optimizing this reaction can be challenging. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower you to overcome common experimental hurdles and achieve success in your syntheses.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific issues you might encounter during the N-arylation of piperazine, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Question: My reaction shows a low yield or fails to proceed entirely. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.
-
Catalyst System Inactivity: The choice of palladium precursor and ligand is critical and substrate-dependent.
-
Causality: The active Pd(0) species is generated in situ from a Pd(II) precatalyst. This reduction can be inefficient, or the active catalyst can be deactivated by oxygen.[6][7] The ligand's electronic and steric properties are crucial for promoting both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][8] For challenging substrates like electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are necessary to facilitate the oxidative addition step.[9]
-
Solutions:
-
Ligand Selection: For electron-rich or sterically hindered aryl halides, especially chlorides, employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or SPhos.[6][9] For less demanding substrates like aryl bromides or iodides, bidentate phosphine ligands like BINAP or DPPF can be effective.[3][10]
-
Use a Precatalyst: Consider using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3). These complexes ensure the correct palladium-to-ligand ratio and often provide more consistent results.[6][11]
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Rigorously degas your solvent and use Schlenk techniques or a glovebox to maintain an inert (argon or nitrogen) atmosphere throughout the setup and reaction.[6]
-
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the piperazine and the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[12][13][14] If the base is too weak, these deprotonation steps become inefficient, stalling the catalytic cycle.[6][7] Base solubility is also a key factor.[9]
-
Solutions:
-
Strong Bases are Key: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for this transformation.[9]
-
Alternative Strong Bases: For sensitive substrates where alkoxides may cause side reactions, consider using potassium phosphate (K₃PO₄).[9]
-
Weaker Bases for Sensitive Substrates: In cases where strong bases lead to decomposition, a milder base like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures and longer reaction times.[9][15]
-
-
-
Suboptimal Temperature and Solvent:
-
Causality: The reaction temperature must be high enough to overcome the activation energy of the catalytic steps but not so high as to cause catalyst decomposition or side reactions. The solvent must solubilize all components of the reaction and be compatible with the reagents.[15]
-
Solutions:
-
Temperature Screening: If you suspect a temperature issue, perform a small-scale screen at different temperatures (e.g., 80 °C, 100 °C, 110 °C).[6]
-
Solvent Choice: Toluene, dioxane, and THF are standard solvents.[9] If you observe poor solubility, consider a more polar aprotic solvent. Ensure your solvent is anhydrous, as water can hydrolyze the base and interfere with the catalyst.[9]
-
-
Issue 2: Formation of Bis-arylated Piperazine Byproduct
Question: My main product is contaminated with a significant amount of the 1,4-diarylpiperazine. How can I improve the selectivity for mono-arylation?
Answer: This is a classic selectivity challenge arising from the two reactive secondary amine sites on the piperazine ring.
-
Stoichiometry and Reactivity:
-
Causality: When the aryl halide and piperazine are present in a 1:1 or near-stoichiometric ratio, the initially formed mono-aryl piperazine can compete with the starting piperazine for reaction with the remaining aryl halide, leading to the bis-arylated product.[11]
-
Solutions:
-
Use Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical advantage towards the reaction of the aryl halide with the more abundant unsubstituted piperazine.[15] In some cases, piperazine itself can be used as the solvent.[9][11]
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, minimizing the chance of the mono-arylated product reacting further.[9][15]
-
-
-
Protecting Group Strategy:
-
Causality: A more controlled approach involves temporarily blocking one of the reactive sites.
-
Solution:
-
Use a Mono-protected Piperazine: Start with a mono-protected piperazine, such as N-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group prevents the second arylation. Following the successful C-N coupling, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[9][15]
-
-
Issue 3: Significant Formation of Hydrodehalogenation and/or Biaryl Byproducts
Question: I am observing byproducts where the halogen on my aryl halide is replaced by a hydrogen (hydrodehalogenation) or where two aryl halides have coupled together (biaryl formation). What causes this and how can I prevent it?
Answer: These side reactions are often indicative of competing pathways within the catalytic cycle.
-
Hydrodehalogenation:
-
Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[3] It can be exacerbated by certain bases or impurities.
-
Solutions:
-
-
Aryl Halide Homocoupling (Biaryl Formation):
-
Causality: This occurs when two molecules of the aryl halide couple, a reaction that can be favored under certain conditions, especially with highly reactive aryl halides like iodides.
-
Solutions:
-
Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typical. Deviations can sometimes favor side reactions.[6]
-
Ligand Selection: Choose a ligand that sterically and electronically favors C-N bond formation over C-C bond formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with?
A1: For general purposes and challenging substrates like aryl chlorides, a combination of a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky biaryl phosphine ligand (like XPhos or RuPhos) is a robust starting point.[6][9] For improved consistency and ease of use, air-stable precatalysts that already incorporate the ligand (e.g., XPhos Pd G3) are highly recommended.[6][11]
Q2: Can I use a weaker base like potassium carbonate?
A2: While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, they generally result in significantly slower reaction rates and may require higher temperatures.[6][7] This can lead to longer reaction times and potentially more catalyst decomposition, resulting in lower yields. Strong, non-nucleophilic bases like NaOtBu are typically required for efficient deprotonation steps in the catalytic cycle.[6][13][14]
Q3: How critical is it to exclude air and moisture from my reaction?
A3: It is absolutely critical. The active Pd(0) catalyst is susceptible to oxidation by air, which renders it inactive.[6] Moisture can react with and neutralize the strong base. To ensure reproducible and high-yielding reactions, you must use anhydrous, degassed solvents and maintain an inert atmosphere (argon or nitrogen) using proper techniques like Schlenk lines or a glovebox.[6][9]
Q4: My product is a sticky oil and difficult to purify by column chromatography. Any tips?
A4: Piperazine derivatives are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel and improve peak shape.[15]
-
Acid-Base Extraction: This is an effective purification technique for basic products. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.[15]
Optimized Reaction Parameters: A Comparative Overview
The choice of catalyst, ligand, base, and solvent is highly interdependent and substrate-specific. The following table provides a summary of common conditions for the Buchwald-Hartwig amination for N-aryl piperazine synthesis.
| Component | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer air stability and a defined Pd:ligand ratio, leading to more reproducible results.[6][11] |
| Ligand | For Aryl Chlorides/Hindered Substrates: XPhos, RuPhos, SPhos. For Aryl Bromides/Iodides: BINAP, DPPF. | Bulky, electron-rich ligands facilitate the oxidative addition of less reactive aryl chlorides. Bidentate ligands can prevent catalyst dimerization and speed up the reaction.[3][9][10] |
| Base | NaOtBu, KOtBu, K₃PO₄ | A strong, non-nucleophilic base is essential for the deprotonation of piperazine and the Pd-amine complex, which is a key step in the catalytic cycle.[12][13][14] |
| Solvent | Toluene, Dioxane, THF | These aprotic solvents effectively dissolve the reactants and are generally compatible with the reaction conditions. Must be anhydrous.[9][15] |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate without causing significant catalyst decomposition.[6][12] |
Visualizing the Process
Experimental Workflow for N-Aryl Piperazine Synthesis
Caption: A typical experimental workflow for Buchwald-Hartwig N-arylation of piperazine.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.
Optimized Experimental Protocol
This protocol is a general starting point for the N-arylation of an aryl bromide with piperazine using a Pd(OAc)₂/XPhos catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Piperazine (5.0 mmol, 5.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 0.02 equiv)
-
XPhos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Pd(OAc)₂, XPhos, sodium tert-butoxide, and piperazine.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. If tailing is observed, use an eluent system containing 0.5-1% triethylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Piperazine Cyclization Chemistry
A Foreword from the Senior Application Scientist:
Welcome to the technical support center dedicated to the intricate art of piperazine derivative synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous groundbreaking therapeutics.[1][2][3][4] However, its symmetrical nature and the dual reactivity of its nitrogen atoms present unique challenges in achieving selective cyclization and avoiding a host of potential side reactions.[3]
This guide is structured to move beyond simple protocols. It is designed to provide you, our fellow researchers, with a deeper understanding of the "why" behind the "how." By elucidating the mechanisms of common side reactions and offering field-proven troubleshooting strategies, we aim to empower you to optimize your synthetic routes, improve yields, and ultimately accelerate your research and development endeavors.
Troubleshooting Guide: Common Issues in Piperazine Cyclization
This section is formatted as a direct Q&A to address the most pressing issues encountered during experimental work.
Issue 1: Poor Yield and a Complex Mixture of Products in N-Aryl Piperazine Synthesis.
Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but my yields are consistently low, and LC-MS analysis shows multiple products, including a significant amount of a bis-arylated byproduct. What is going wrong?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable reactivity of both nitrogen atoms. The initial mono-arylated product can compete with the starting piperazine for the aryl halide, leading to the undesired bis-arylated species.[5]
Causality and Mitigation Strategies:
-
Stoichiometry is Key: A common and effective strategy to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent.[6] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For challenging aryl chlorides, more electron-rich and bulky phosphine ligands can improve the rate of the desired reaction.[7]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are common, but can sometimes promote side reactions.[7] For sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may offer better selectivity.[7]
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Toluene is a common and effective solvent, while ethereal solvents like dioxane or THF can also be used.[7] It is crucial to avoid chlorinated solvents, which can inhibit the palladium catalyst.[7]
Experimental Protocol: Optimized Buchwald-Hartwig Mono-Arylation of Piperazine
Objective: To maximize the yield of the mono-arylated piperazine while minimizing the formation of the bis-arylated byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (2.5-5.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium pre-catalyst, and phosphine ligand.
-
Add the piperazine, followed by the anhydrous, degassed solvent.
-
Add the base to the stirred mixture.
-
Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired mono-arylated piperazine.
Issue 2: Uncontrolled Di-alkylation during N-Alkylation with Alkyl Halides.
Question: I am trying to perform a mono-N-alkylation of piperazine with an alkyl iodide, but I am consistently getting a mixture of mono- and di-alkylated products, making purification difficult. How can I improve the selectivity for the mono-alkylated product?
Answer: Similar to N-arylation, direct N-alkylation of piperazine is prone to over-alkylation due to the nucleophilicity of the mono-substituted product.[6][8]
Causality and Mitigation Strategies:
-
Excess Piperazine: Using a significant excess of piperazine is the most straightforward approach to statistically favor mono-alkylation.[6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration in the reaction mixture, thereby reducing the likelihood of the mono-alkylated product reacting further.[6]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[6]
-
Use of a Milder Base: If a base is employed, switching to a weaker one can help avoid deprotonating the mono-alkylated piperazine, thus making it less nucleophilic.[6]
-
Protecting Group Strategy: The most robust method to ensure mono-alkylation is to use a protecting group.[3][9] By temporarily blocking one nitrogen, the alkylation is directed to the unprotected site. The protecting group is then removed in a subsequent step. Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl.[3]
Diagram: Strategic Approaches to Mono-Alkylation
Caption: A flowchart comparing statistical and chemical control strategies for achieving mono-alkylation of piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in piperazine synthesis? A1: Besides over-alkylation or over-arylation products, other common impurities can include unreacted starting materials, degradation products like N-formylpiperazine, and structurally similar compounds such as other ethyleneamines or pyrazines that may be present in the starting materials or formed during the reaction.[10][11]
Q2: How can I effectively purify my piperazine derivative? A2: The high polarity and basicity of piperazines can make purification challenging.[10]
-
Crystallization: Piperazines readily form salts and hydrates, a property that can be exploited for purification.[10] For instance, piperazine can be purified as its hexahydrate or diacetate salt.[10][11][12]
-
Column Chromatography: Normal-phase chromatography on silica gel can be effective, but the basicity of piperazines can cause strong interactions and peak tailing. Adding a small amount of a competing base like triethylamine to the eluent can often improve peak shape.[10] Reverse-phase HPLC is also a powerful tool, though similar peak tailing can occur, which can be mitigated with mobile phase additives.[10]
-
Ion Exchange Chromatography: This technique can be used to remove ionic impurities from piperazine solutions.[13]
Q3: Are there alternative, "greener" methods for piperazine synthesis? A3: Yes, research is ongoing to develop more sustainable synthetic routes. This includes solvent-free Buchwald-Hartwig aminations and methods utilizing photoredox catalysis, which can offer milder reaction conditions.[1][5]
Q4: My reaction involves a C-H functionalization of the piperazine ring, and I'm observing low reactivity. Why might this be? A4: The presence of the second nitrogen atom in the piperazine ring can sometimes inhibit the reactivity of catalytic systems used for C-H functionalization, a problem not typically encountered with other heterocycles like piperidines.[1][14] Optimizing the catalyst system and reaction conditions is crucial for these advanced transformations.
Data Summary Table
| Parameter | Recommendation for Mono-N-Alkylation | Recommendation for Mono-N-Arylation | Rationale |
| Stoichiometry | 5-10 equivalents of piperazine | 2.5-5 equivalents of piperazine | Statistically favors reaction with unsubstituted piperazine.[6] |
| Temperature | 0 °C to room temperature | 80-110 °C | Lower temperatures reduce the rate of the second alkylation.[6] Higher temperatures are often needed for C-N coupling.[15][16] |
| Base | K₂CO₃, Et₃N (or no base) | NaOtBu, K₃PO₄, Cs₂CO₃ | Weaker bases minimize deprotonation of the mono-substituted product.[6] Stronger bases are often required for Buchwald-Hartwig reactions.[7] |
| Solvent | EtOH, MeCN, DCM | Toluene, Dioxane, THF | Solvent choice can influence relative reactivities.[6][7] |
| Alternative | Protecting group (e.g., Boc) | Protecting group (e.g., Boc) | Provides definitive control over mono-substitution.[3][9] |
Diagram: Troubleshooting Logic for Piperazine Cyclization
Caption: A decision tree for troubleshooting common issues in piperazine cyclization reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 13. osti.gov [osti.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperazine-2-carboxamide Intermediates
Welcome to the technical support center for the purification of piperazine-2-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important class of compounds. Drawing upon established chemical principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and overall success of your synthetic workflow.
Introduction: The Purification Challenge
This compound and its derivatives are key structural motifs in numerous active pharmaceutical ingredients (APIs). Their inherent physicochemical properties, however, present unique purification challenges. The presence of two basic nitrogen atoms in the piperazine ring (with pKa values around 5.3 and 9.7) leads to high polarity, hygroscopicity, and a propensity for salt formation.[1] These characteristics can result in issues such as poor chromatographic resolution, low recovery, and difficulty in handling and characterization. This guide aims to provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound intermediates in a question-and-answer format.
Question 1: I'm observing significant peak tailing for my piperazine compound during reverse-phase HPLC analysis. What is the cause, and how can I improve the peak shape?
Answer:
Peak tailing in reverse-phase HPLC is a frequent issue when analyzing basic compounds like piperazines. The primary cause is the interaction between the basic nitrogen atoms of your compound and residual acidic silanol groups on the silica-based stationary phase. This leads to a secondary, undesirable retention mechanism that broadens and distorts the peak.
Here are several strategies to mitigate this effect:
-
Mobile Phase Modification:
-
Low pH: Operating your mobile phase at a low pH (e.g., 2-3) using an additive like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will ensure the piperazine moiety is fully protonated.[1] This protonated form will have a more consistent interaction with the stationary phase, leading to improved peak symmetry.
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte.[1]
-
-
Alternative Stationary Phases: If mobile phase optimization is insufficient, consider using a column with a different stationary phase. Phenyl or cyano-based columns can offer different selectivity and may exhibit reduced interaction with basic compounds.[1] End-capped columns, which have a lower concentration of free silanol groups, are also a good choice.
Question 2: My yield is very low after column chromatography on silica gel. Where is my product going?
Answer:
Low recovery from silica gel column chromatography is a common problem with highly polar and basic compounds like this compound intermediates. The likely culprit is irreversible adsorption of your product to the acidic silica gel.
Here's how to troubleshoot and improve your recovery:
-
Deactivating the Silica Gel: Before loading your sample, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier. A common practice is to slurry the silica gel in the chosen eluent system containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.
-
Alternative Adsorbents: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a polymer-based stationary phase.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography (using a C18-functionalized silica gel) can be a more suitable option.
Question 3: My final product is a sticky oil or a hygroscopic solid that is difficult to handle and weigh accurately. What can I do?
Answer:
The hygroscopic nature of many piperazine derivatives is a well-documented challenge.[1] The free base form, with its exposed basic nitrogens, readily absorbs atmospheric moisture.
Here are some practical solutions:
-
Salt Formation: Converting your final compound to a stable, crystalline salt is often the most effective solution. The hydrochloride (HCl) or dihydrochloride salt is a common choice and can be prepared by treating a solution of the free base with HCl in a suitable solvent (e.g., ether or isopropanol).[2] This not only improves handling but can also be a final purification step.
-
Azeotropic Drying: If you need the free base, you can remove residual water by azeotropic distillation. This involves dissolving your compound in a solvent like toluene and then removing the solvent under reduced pressure. This process is repeated several times to ensure all water is removed.
-
Handling in an Inert Atmosphere: For highly sensitive compounds, handling and weighing should be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Question 4: I suspect my product is contaminated with impurities from the deprotection of a Boc or Cbz group. How can I remove them?
Answer:
Impurities arising from deprotection steps are common. For example, tert-butanol or its byproducts can remain after Boc deprotection with strong acid, and benzyl alcohol can be a remnant of Cbz hydrogenolysis.
-
Acid-Base Extraction: A carefully planned acid-base extraction is highly effective. Your piperazine-containing product, being basic, can be extracted into an acidic aqueous layer, leaving behind neutral organic impurities (like tert-butanol or benzyl alcohol) in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent system can be a powerful purification technique.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound intermediate?
A1: The nature of impurities will depend on your specific synthetic route. However, some common classes of impurities include:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Side-Products: Depending on the reaction conditions, side-products such as N-alkylated or N-acylated piperazines can form. In solid-phase synthesis, the cyclization of aromatic ureas to form hydantoins has been observed as an unexpected side reaction.[3]
-
Reagents and By-products: Reagents used in the reaction (e.g., coupling agents, bases) and their by-products can contaminate the crude product.
-
Protecting Group Remnants: As discussed in the troubleshooting section, by-products from the removal of protecting groups like Boc, Cbz, or Fmoc are frequent impurities.[4]
Q2: Which purification technique is generally the most suitable for this compound intermediates?
A2: There is no single "best" method, as the optimal technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A common and effective strategy is a combination of techniques:
-
Acid-Base Extraction: This is an excellent first step to remove neutral and acidic impurities.[5][6]
-
Recrystallization: If your compound is a solid, recrystallization is a powerful technique for achieving high purity.[2][7]
-
Column Chromatography: This is used when dealing with impurities that have similar acid-base properties to your product.
The following flowchart can guide your decision-making process:
Caption: Decision tree for selecting a purification strategy.
Q3: How can I purify chiral this compound intermediates to obtain a single enantiomer?
A3: Achieving high enantiomeric purity is critical for pharmaceutical applications. Several methods can be employed:
-
Chiral Chromatography: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperazine derivatives.[8]
-
Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the two. For instance, leucine aminopeptidase has been used for the resolution of N-t-Boc-piperazine carboxamide.[9]
-
Diastereomeric Salt Formation: Reacting the racemic piperazine intermediate with a chiral acid (e.g., tartaric acid) can form diastereomeric salts, which often have different solubilities and can be separated by fractional crystallization.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol describes the purification of a crude this compound intermediate from neutral and acidic impurities.
Materials:
-
Crude this compound intermediate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic piperazine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10 (confirm with pH paper). This will regenerate the free base of your product.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or EtOAc). Repeat this extraction 3-4 times to recover all of the product.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
The following workflow diagram illustrates this process:
Caption: Workflow for acid-base extraction.
Data Summary
| Purification Technique | Applicability | Advantages | Disadvantages |
| Acid-Base Extraction | Separation of basic products from neutral or acidic impurities. | High capacity, cost-effective, scalable. | Not effective for separating compounds with similar pKa values. |
| Recrystallization | Crystalline solids. | Can provide very high purity, scalable. | Requires a suitable solvent system, potential for product loss in the mother liquor. |
| Column Chromatography | Most mixtures, including oils and solids. | High resolution for complex mixtures. | Can be time-consuming, potential for product loss on the column, requires larger solvent volumes. |
| Chiral HPLC | Enantiomeric mixtures. | Direct separation of enantiomers. | Limited sample capacity, expensive columns and equipment. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zinc.5z.com [zinc.5z.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Resolution of Racemic Piperazine Carboxamides
Welcome to the technical support center for the kinetic resolution of racemic piperazine carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working to isolate specific enantiomers of these critical chiral building blocks. Chiral piperazines are prevalent scaffolds in pharmaceuticals, and their stereochemistry is paramount to their biological activity.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format to directly address challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles of kinetic resolution (KR) that are essential for diagnosing and resolving experimental issues.
Q1: What is the fundamental principle of kinetic resolution?
A: Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of its two enantiomers with a chiral catalyst or reagent.[3] In an ideal scenario, the chiral catalyst will preferentially react with one enantiomer (the "fast-reacting" enantiomer) to convert it into a new product, leaving the other "slow-reacting" enantiomer unreacted. This difference in rates allows for the separation of the two, yielding an enantioenriched product and an enantioenriched sample of the starting material.
Q2: How do conversion and enantiomeric excess (ee) relate to each other in a kinetic resolution?
A: The relationship between conversion and enantiomeric excess (ee) is a critical, and often misunderstood, aspect of kinetic resolution.
-
For the unreacted starting material: Its ee starts at 0% and increases as the reaction progresses, theoretically reaching 100% as the conversion approaches 100%.[3][4]
-
For the acylated product: Its ee is highest at the very beginning of the reaction and decreases as the reaction proceeds.[5]
This is why classic kinetic resolutions are ideally stopped at or around 50% conversion. This point typically offers the best compromise between achieving a high ee for both the remaining starting material and the formed product, with a theoretical maximum yield of 50% for each.[6]
Q3: What is the Selectivity Factor (s), and why is it the most important metric?
A: The Selectivity Factor (s), also known as the enantiomeric ratio (E), is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow).[4] It is the single most important measure of a kinetic resolution's effectiveness.
-
s = 1: No resolution occurs.
-
s > 20: Considered a "good" resolution.
-
s > 50: Considered "excellent" and is generally required to obtain a product with high ee in a useful yield.[5]
A low 's' value is often the root cause of poor resolution results, and optimizing this factor is the primary goal of method development.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the kinetic resolution of piperazine carboxamides.
Issue 1: Low Enantiomeric Excess (ee) in Both Product and Starting Material
Q: I ran my enzymatic resolution of an N-Boc-piperazine-2-carboxamide to ~50% conversion, but the ee of both the recovered starting material and the acylated product is below 70%. What's going wrong?
A: This is a classic symptom of a low selectivity factor ('s'). When the catalyst does not differentiate well between the two enantiomers, both react at similar rates, leading to poor enantiomeric enrichment.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Enzyme/Catalyst Choice: The chosen catalyst may not be suitable for your specific substrate. Piperazine derivatives can be sterically demanding.
-
Action: If using an enzyme like a lipase, screen a panel of different lipases (e.g., CAL-A, CAL-B, Lipase from Aspergillus niger). Lipase A from Candida antarctica (CAL-A) has shown high enantioselectivity for N-acylation of piperazine-2-carboxylic acid esters.[7][8] For chemical catalysis, chiral hydroxamic acids or planar-chiral DMAP analogues have been developed for resolving N-heterocycles and may offer better selectivity.[1][3]
-
-
Incorrect Solvent: The solvent plays a crucial role in modulating enzyme activity and selectivity.
-
Suboptimal Temperature: Temperature affects both the reaction rate and the selectivity.
-
Action: Lower the reaction temperature. While this will slow the reaction, it often increases the selectivity factor ('s') by amplifying the small differences in activation energy between the two enantiomeric pathways. Try running the reaction at room temperature or even 0-4 °C. Conversely, sometimes a moderate increase in temperature (e.g., 30°C to 50°C) can improve performance for certain enzyme systems.[10]
-
-
Incorrect Acylating Agent: The nature of the acyl donor can significantly impact selectivity.
Troubleshooting Workflow for Low Enantiomeric Excess
References
- 1. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Piperazine-2-carboxamide for Preclinical Studies
Introduction
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties, such as improving aqueous solubility and bioavailability, make it a desirable component for drug candidates.[1] Piperazine-2-carboxamide, in particular, serves as a crucial building block for constructing more complex molecules, including potential treatments for a range of diseases from cancer to viral infections.[3][4]
However, transitioning the synthesis of this key intermediate from the bench to a scale suitable for preclinical studies presents significant challenges. Issues with reaction control, impurity profiles, and batch-to-batch consistency can derail timelines and inflate costs. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the practical hurdles encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A: The most prevalent route involves the amidation of a Piperazine-2-carboxylic acid precursor. To achieve regioselectivity and prevent undesired side reactions like N,N'-di-substitution, an orthogonal protecting group strategy is essential.[3] A typical sequence involves:
-
N-Protection: Selectively protecting one of the piperazine nitrogen atoms, often with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) groups.
-
Amide Coupling: Activating the carboxylic acid and coupling it with an ammonia source or a primary/secondary amine. Common coupling agents include carbodiimides like EDC or DIC, often with additives like DMAP or HOBt.[3][5]
-
Deprotection: Removing the protecting group under appropriate conditions to yield the final product or an intermediate for further functionalization.
For larger scales, continuous flow chemistry presents a compelling alternative, particularly for the reduction of a pyrazine-2-carboxamide precursor, which can enhance safety, efficiency, and consistency.[6][7]
Q2: How do I choose the right protecting groups for the piperazine nitrogens?
A: The choice depends on the overall synthetic strategy and the chemical tolerance of your molecule.
-
Boc (tert-butyloxycarbonyl): Ideal for many applications. It is stable to a wide range of reaction conditions but is easily removed with acid (e.g., TFA in DCM, or HCl in dioxane). This is often the most cost-effective choice for large-scale synthesis.
-
Fmoc (9-fluorenylmethoxycarbonyl): Used when acid-labile groups are present elsewhere in the molecule. It is removed under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to the Boc group.[3]
-
Alloc (Allyloxycarbonyl): Offers another orthogonal protection strategy, as it is removed by palladium catalysis. This is useful in complex syntheses where both acid and base-labile groups must be preserved.[3]
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A: When moving from bench to pilot scale, the following parameters become critical:
-
Temperature Control: Exothermic events, especially during reagent addition or quenching, must be managed with appropriate cooling to prevent side reactions and ensure safety.
-
Reagent Stoichiometry & Addition Rate: Controlled addition of reactive reagents (e.g., coupling agents, activating agents) is crucial to maintain temperature and minimize impurity formation.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions and variable product quality. The impeller design and agitation speed must be suitable for the vessel size and reaction mass.
-
Solvent & Reagent Quality: Water content in solvents can be detrimental, especially in amide coupling steps. Use of anhydrous solvents is often required.[3] Raw materials should meet pre-defined specifications.
Q4: What purity level is typically required for a this compound intermediate intended for preclinical studies?
A: For intermediates used in the synthesis of an Active Pharmaceutical Ingredient (API) for preclinical toxicology studies, a purity of >98% is generally expected. More importantly, the impurity profile must be consistent from batch to batch. Specific impurities, especially those that are potentially mutagenic (e.g., certain alkylating agents) or difficult to purge in subsequent steps, must be strictly controlled to very low levels (often in the ppm range). Analytical methods like HPLC and GC are essential for quantification.[8]
Troubleshooting Guide
Category 1: Low Reaction Yield & Conversion Issues
Q: My amide coupling reaction is stalling or showing low conversion. What are the likely causes?
A: This is a common issue when scaling up. The root cause often lies in one of the following areas:
-
Inactive Reagents or Catalysts:
-
Coupling Agents: Carbodiimides like EDC and DIC are moisture-sensitive. Ensure they are fresh and have been stored properly.
-
Catalysts: If using a catalyst like DMAP, ensure it hasn't degraded.
-
Causality: Moisture hydrolyzes the activating agent or the activated acid intermediate, preventing amide bond formation.
-
-
Improper pH or Base Stoichiometry:
-
Explanation: Amide coupling reactions require a non-nucleophilic base (e.g., DIEA, NMM) to neutralize the HCl salt formed and to facilitate the reaction.[3] Too little base will result in a stalled reaction, while excess can cause side reactions like racemization.
-
Solution: Monitor the pH of the reaction mixture if possible. Perform a small-scale optimization study to determine the ideal base stoichiometry (typically 1.5-2.5 equivalents).
-
-
Solvent Issues:
-
Explanation: The presence of water or protic impurities in the solvent (e.g., DMF, DCM) can consume the activated intermediate.
-
Solution: Use anhydrous solvents. Consider drying the solvent over molecular sieves prior to use if high water content is suspected.
-
-
Poor Solubility:
-
Explanation: As the reaction proceeds, the product or intermediates may precipitate, especially if the reaction is cooled or highly concentrated. This can halt the reaction.
-
Solution: Choose a solvent system where all reactants and intermediates remain in solution. You may need to increase the solvent volume or switch to a more suitable solvent.
-
Troubleshooting Workflow: Low Yield
Below is a decision tree to guide your troubleshooting process for low yield issues.
Category 2: Impurity Formation & Purity Issues
Q: I'm observing a significant di-acylated or di-alkylated piperazine impurity. How can I prevent this?
A: This impurity arises from the reaction occurring on both nitrogen atoms of the piperazine ring. This is a classic selectivity problem.
-
Root Cause: Insufficient protection of one nitrogen atom or premature deprotection during the reaction.
-
Preventative Measures:
-
Robust Protection: Ensure the initial N-protection step goes to completion. Confirm this with an IPC check (e.g., TLC or HPLC) before proceeding.
-
Stable Protecting Group: Choose a protecting group that is stable to the coupling conditions. Boc is generally very stable under standard amide coupling conditions.
-
One-Pot Protonation Method: For some syntheses, protonating the piperazine with one equivalent of a strong acid can serve as a "protecting group," deactivating one nitrogen. This can be a cost-effective one-step method but requires careful optimization.[9]
-
Q: How can I remove residual coupling reagents (e.g., DCU from DIC, or HBTU by-products) from my final product?
A: These impurities are common and often challenging to remove by crystallization alone.
-
Dicyclohexylurea (DCU): A by-product of DIC coupling. It is notoriously insoluble in many organic solvents.
-
Solution: After the reaction is complete, filter the crude reaction mixture while cold to remove the precipitated DCU before proceeding with the aqueous workup.
-
-
EDC By-products: The urea by-product from EDC is water-soluble.
-
Solution: Perform acidic and basic aqueous washes during the workup. A wash with dilute HCl will protonate the urea, making it highly soluble in the aqueous layer. A subsequent wash with dilute NaHCO3 will remove any acidic residues.[5]
-
-
HBTU/HOBt By-products: These can also be removed with aqueous washes.
-
Solution: A wash with a base like 1M Na2CO3 solution is effective at removing HOBt and other related impurities.
-
Impurity Formation Pathway
This diagram illustrates the common pathway leading to the undesired di-substituted impurity.
Category 3: Physical Product & Isolation Issues
Q: My final product is an oil or fails to crystallize effectively. What steps can I take?
A: This is a common final-step challenge. An amorphous or oily product is difficult to handle, dry, and ensure high purity on a large scale.
-
Solvent Screening: The choice of crystallization solvent is paramount. Create a table of potential solvents and test small samples of your crude product for solubility at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but provide low solubility when cold.
-
Anti-Solvent Addition: If a single solvent system fails, try an anti-solvent strategy. Dissolve your product in a minimal amount of a good solvent (e.g., DCM, EtOAc) and then slowly add an anti-solvent in which it is insoluble (e.g., heptane, ether) until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth.
-
Salt Formation: If the freebase is stubbornly amorphous, consider forming a salt (e.g., hydrochloride, mesylate). Salts often have higher melting points and better crystallinity. Piperazine-2-carboxylic acid is commercially available as its dihydrochloride salt, indicating good crystalline properties.[10]
-
Purification Check: Ensure the material is sufficiently pure. High levels of impurities can inhibit crystallization. An additional purification step, like a silica plug or flash chromatography, might be necessary before attempting crystallization again.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent | By-product | By-product Solubility | Key Advantages | Key Disadvantages |
| EDC·HCl | N,N'-Ethylcarbodiimide | N,N'-Ethylurea | Water-soluble | Easy by-product removal; cost-effective. | Moisture sensitive. |
| DIC | N,N'-Diisopropylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organics | High reactivity; low cost. | DCU removal requires filtration. |
| HBTU | Benzotriazole-based | HOBt, Tetramethylurea | Water-soluble (base wash) | Fast reaction rates; low racemization. | Higher cost; by-products require careful washing. |
| T3P® | Propylphosphonic Anhydride | Phosphonic acids | Water-soluble | High yields; excellent for hindered couplings. | Reagent is viscous and requires careful handling. |
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine-2-carboxamide
This protocol details a representative solution-phase synthesis.
Step 1: N-Boc Protection of Piperazine-2-carboxylic acid
-
Suspend Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a suitable solvent mixture (e.g., Dioxane/Water 1:1).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq).
-
Slowly add a base like Sodium Hydroxide (2.5 eq) dissolved in water, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by HPLC or TLC.
-
Once complete, perform an aqueous workup, acidifying the aqueous layer to precipitate the product, which is then filtered and dried.
Step 2: Amide Coupling with Ammonia
-
Dissolve the N-Boc-Piperazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[5]
-
Stir the mixture at room temperature for 10-15 minutes to form the activated ester.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in MeOH).
-
Stir at room temperature for 4-6 hours, monitoring for completion.
-
Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization (e.g., from EtOAc/Heptane).
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general method that should be optimized for your specific product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 35 °C[8]
-
Detection: UV at 210 nm (for amide bond) or after derivatization for piperazine starting material.[8]
-
Injection Volume: 10 µL
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. zinc.5z.com [zinc.5z.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. BJOC - Integration of enabling methods for the automated flow preparation of this compound [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 哌嗪-2-羧酸 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Optimizing catalyst and ligand choice for Buchwald-Hartwig amination of piperazines
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperazines
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends mechanistic understanding with practical, field-tested advice. Piperazine arylation is a cornerstone of modern medicinal chemistry, yet it presents unique challenges, most notably the control of selectivity between mono- and di-arylation. This guide is structured to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs): Core Principles & Strategy
This section addresses the foundational questions that underpin successful piperazine amination. Understanding these principles is key to rational reaction design and optimization.
Q1: I'm starting a new project. How should I select the optimal catalyst system (ligand and palladium source) for piperazine arylation?
Answer: The choice of catalyst system is the most critical parameter for success. It directly influences reaction rate, scope, and selectivity. Your decision should be based on the nature of your aryl halide and the desired outcome (mono- vs. di-arylation).
Palladium Source: Precatalysts are Preferred While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species. This process can be unreliable and generate catalytically incompetent palladium black.[1] Modern, well-defined palladium precatalysts are highly recommended. These air- and moisture-stable Pd(II) complexes, such as the Buchwald G3 or G4 precatalysts, rapidly and quantitatively generate the active L-Pd(0) species under reaction conditions, leading to more reproducible results and lower catalyst loadings.[2][3]
Ligand Selection: Balancing Sterics and Electronics The ligand stabilizes the palladium center and modulates its reactivity. For piperazine couplings, bulky (sterically hindered) and electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[4] The steric bulk promotes the crucial reductive elimination step that forms the C-N bond, while the electron-donating character facilitates the initial oxidative addition of the aryl halide.[4][5]
A logical starting point for screening is to select ligands from different "generations" or structural classes.
| Ligand | Key Features & Typical Use Case | Structural Class |
| XPhos | Highly general and robust ligand. Excellent for coupling aryl chlorides and sterically hindered substrates.[6] | Dialkylbiarylphosphine |
| RuPhos | Very electron-rich. Often provides high rates for challenging couplings, including those with heteroaryl halides.[5][7] | Dialkylbiarylphosphine |
| BrettPhos | Extremely bulky. Effective for coupling sterically demanding primary and secondary amines. Can sometimes favor mono-arylation.[8] | Dialkylbiarylphosphine |
| Josiphos | A ferrocene-based ligand. Part of an earlier generation but still very effective, particularly for aryl bromides and iodides.[4] | Ferrocenylphosphine |
| Xantphos | A bidentate ligand with a large natural bite angle. Can be useful in controlling selectivity and preventing side reactions like β-hydride elimination.[9] | Bidentate Phosphine |
For a new reaction, screening a small panel including XPhos, RuPhos, and a bidentate ligand like Xantphos is a prudent strategy.
Q2: What is the mechanistic role of the base, and how does its strength impact the reaction?
Answer: The base is not a passive spectator; it performs a crucial deprotonation step within the catalytic cycle. After the amine coordinates to the Pd(II)-aryl complex, the base removes a proton from the nitrogen, forming the palladium-amido intermediate. This is the species that undergoes reductive elimination to form the desired C-N bond.[8][9]
The choice of base is intimately linked to the solvent and the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally most effective bases, especially in nonpolar solvents like toluene or dioxane.[10] Their high basicity drives the deprotonation equilibrium forward, leading to faster reaction rates. However, they can be incompatible with base-sensitive functional groups (e.g., esters, ketones with α-protons).
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used for substrates with sensitive functional groups. To be effective, they often require more polar solvents (like t-BuOH or DMF) or higher reaction temperatures to achieve sufficient solubility and reactivity.[11][12] Theoretical and experimental studies have shown that in nonpolar solvents, the base should be anionic to effectively deprotonate the palladium-amine complex.[11][13] Neutral organic bases like DBU are generally ineffective in these systems.[11]
Q3: My primary goal is selective mono-arylation of piperazine. What are the best strategies to achieve this?
Answer: This is the most common challenge in piperazine chemistry. Since the mono-arylated product is also a secondary amine, it can compete with the starting piperazine for the aryl halide, leading to the di-arylated side product.[7] Controlling this requires tilting the kinetic and stoichiometric balance in favor of the first coupling.
Key Strategies for Mono-Arylation:
-
Stoichiometry: Use a significant excess of piperazine (typically 2 to 5 equivalents) relative to the aryl halide. This statistically favors the reaction of the palladium complex with the more abundant starting material.
-
Lower Temperature & Shorter Reaction Time: The second arylation is often slower than the first. Running the reaction at the lowest temperature that allows for reasonable conversion of the starting aryl halide (e.g., 80 °C instead of 110 °C) and monitoring carefully to stop upon consumption of the starting material can significantly improve selectivity.[7]
-
Slow Addition: In some cases, slow addition of the aryl halide to the mixture of piperazine and catalyst can maintain a low concentration of the electrophile, favoring reaction with the excess piperazine.
-
Solvent Choice: Some reports suggest that solvent-free conditions, using molten piperazine as both reagent and solvent, can yield modest results for mono-arylation.[7]
The diagram below outlines a workflow for optimizing mono-arylation.
References
- 1. reddit.com [reddit.com]
- 2. Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling - American Chemical Society [acs.digitellinc.com]
- 3. media.abcr.com [media.abcr.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for Piperazine-2-carboxamide Compounds
Welcome to the technical support center for the crystallization of piperazine-2-carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of these valuable pharmaceutical intermediates. Drawing from established principles of crystal engineering and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Introduction: The Crystallization Challenge of Piperazine-2-carboxamides
This compound and its derivatives are key structural motifs in numerous active pharmaceutical ingredients (APIs). The control of their solid-state properties through crystallization is paramount for ensuring desired characteristics such as stability, solubility, and bioavailability.[1][2] However, the inherent structural features of these compounds, including the flexible piperazine ring and the hydrogen-bonding capabilities of the carboxamide group, often lead to challenges such as polymorphism, poor crystal habit, and impurity incorporation.[3][4][5] This guide provides a systematic approach to overcoming these obstacles.
Section 1: Troubleshooting Guide - Common Crystallization Problems & Solutions
This section addresses specific issues that may arise during the crystallization of this compound compounds in a practical question-and-answer format.
Question 1: My crystallization produced an oil or failed to yield any solid product. What are the likely causes and how can I induce crystallization?
Answer:
The formation of an oil or the complete failure of a solid to precipitate is a common issue, typically stemming from excessive solubility of the this compound compound in the chosen solvent system, even at lower temperatures, or from a high energy barrier to nucleation.
Causality and Remediation:
-
Excessive Solubility: The compound may be too soluble in the selected solvent. A "rule of thumb" is that solvents with functional groups similar to the solute are often very effective at dissolving it, sometimes too effective for crystallization.[6]
-
High Nucleation Barrier: The molecules may not be organizing into a stable crystal lattice. This can be due to the presence of impurities that disrupt crystal packing or the inherent conformational flexibility of the piperazine ring.
Troubleshooting Steps:
-
Solvent System Modification:
-
Reduce Solvent Volume: If the solution is not supersaturated, carefully evaporate a portion of the solvent to increase the concentration.[7]
-
Introduce an Anti-solvent: An anti-solvent is a solvent in which the compound is poorly soluble.[1] Its gradual addition to the solution can induce precipitation.[1][8] For this compound compounds, which are often soluble in polar solvents like alcohols, a non-polar anti-solvent such as heptane or toluene can be effective. The rate of anti-solvent addition is a critical parameter to control particle size and polymorphic form.[9][10]
-
-
Inducing Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[7]
-
Seeding: Introduce a small, pure crystal of the desired this compound compound (a "seed crystal") into the supersaturated solution.[7] This provides a template for further crystal growth, bypassing the initial nucleation barrier.
-
Lowering Temperature: If using a cooling crystallization method, further reduce the temperature of the cooling bath to increase the level of supersaturation.[7]
-
Question 2: The crystallization was too rapid, resulting in a fine powder or poor-quality crystals. How can I slow down the process to improve crystal quality?
Answer:
Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and typically leads to small, poorly formed crystals, which can be difficult to filter and dry.[7] This phenomenon is a result of excessive supersaturation.
Causality and Remediation:
-
Excessive Supersaturation: A very high concentration of the solute in the solution drives rapid nucleation and growth, compromising the selectivity of the crystallization process.
Troubleshooting Steps:
-
Increase Solvent Volume: Re-heat the mixture to dissolve the solid and add a small amount of additional solvent.[7] This will reduce the level of supersaturation upon cooling, slowing down the crystallization process.
-
Slower Cooling Rate: For cooling crystallizations, reduce the rate of temperature decrease. A slower cooling profile allows for more controlled crystal growth.[11][12] Placing the flask in an insulated container can achieve a more gradual cooling process.
-
Control Anti-solvent Addition: In anti-solvent crystallization, reducing the rate of anti-solvent addition can prevent localized high supersaturation, leading to larger, more well-defined crystals.[13]
Question 3: My final crystalline product has low purity, with significant levels of starting materials or by-products. How can I improve impurity rejection?
Answer:
Impurities can be incorporated into a crystal lattice, adsorbed onto the crystal surface, or trapped within agglomerates of crystals.[14][15] Structurally similar impurities are particularly challenging to reject.[16]
Causality and Remediation:
-
Lattice Incorporation: Impurities with a similar size and shape to the this compound molecule can be incorporated directly into the crystal lattice.
-
Surface Adsorption: Impurities may adhere to the growing crystal faces, becoming entrapped in the final product.[16]
-
Rapid Crystallization: As discussed previously, rapid crystallization can trap impurities.[7]
Troubleshooting Steps:
-
Optimize Crystallization Rate: Slowing down the crystallization process (see Question 2) is the first and most critical step to improving impurity rejection.
-
Slurry Resuspension: After initial crystallization and filtration, resuspending the crystals in a fresh, cold solvent (in which the compound has low solubility) and stirring for a period can wash away surface-adsorbed impurities.[14] This process can also facilitate the transformation of a less stable crystalline form to a more stable one.[17]
-
pH Adjustment: For this compound compounds, which have basic nitrogen atoms, adjusting the pH of the solution can alter the solubility of both the desired compound and any acidic or basic impurities, potentially improving separation.
-
Choice of Solvent: The solvent can influence the interactions between the solute and impurities.[18] Screening different solvents may reveal a system where the impurity has significantly higher solubility than the target compound, leading to better partitioning in the mother liquor.
Question 4: I have identified multiple polymorphic forms of my this compound compound. How can I control the crystallization to consistently obtain the desired polymorph?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[3][4][19] Piperazine derivatives are known to exhibit polymorphism.[3][5][20] Control over polymorphism is achieved by carefully manipulating the crystallization conditions.
Causality and Remediation:
-
Thermodynamic vs. Kinetic Control: Under a given set of conditions, one polymorph will be the most thermodynamically stable. However, a less stable (metastable) polymorph may crystallize first due to faster nucleation kinetics.[9][17]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can have a profound impact on the resulting polymorph due to specific interactions between the solvent and the solute molecules, which can favor the formation of a particular crystal packing arrangement.[10]
-
Temperature Control: The relative stability of polymorphs can be temperature-dependent.[21] Crystallizing at different temperatures can favor the formation of different forms.
-
Slurry Experiments: Slurrying a mixture of polymorphs in a solvent over time will result in the conversion of the less stable forms to the most stable form under those conditions.[17] This is a reliable method for identifying the thermodynamically most stable polymorph.
-
Seeding: Seeding a supersaturated solution with crystals of the desired polymorph can direct the crystallization towards that form.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key crystallization refinement techniques.
Protocol 1: Controlled Cooling Crystallization
This method is suitable for this compound compounds that exhibit a significant increase in solubility with temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-solvent Crystallization
This technique is useful for compounds that are highly soluble in one solvent but poorly soluble in another.[1][8]
-
Dissolution: Dissolve the this compound compound in a "good" solvent to create a concentrated solution.
-
Anti-solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise. The rate of addition is a critical parameter to control.[10][13]
-
Observation: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).
-
Crystal Growth: Allow the mixture to stir for a period to permit crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
| Parameter | Effect on Crystal Properties |
| Slower anti-solvent addition rate | Larger crystals, potentially better purity |
| Faster anti-solvent addition rate | Smaller crystals, higher risk of impurity inclusion |
| Higher initial concentration | Increased yield, but may lead to smaller crystals |
Protocol 3: Slurry Crystallization for Polymorphic Control
This method is used to convert a metastable polymorph to the most stable polymorph.[17]
-
Suspension: Place the crystalline this compound compound (which may be a mixture of polymorphs or a metastable form) in a flask.
-
Solvent Addition: Add enough of a selected solvent to create a mobile slurry where both solid and dissolved compound are present.
-
Agitation: Stir the slurry at a constant temperature for an extended period (from hours to several days).
-
Monitoring: Periodically, take a small sample of the solid, filter, and dry it. Analyze the sample using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to monitor the polymorphic transformation.[22][23][24]
-
Isolation: Once the conversion to the stable form is complete, collect the solid by vacuum filtration and dry.
Section 3: Visualizing Crystallization Workflows
The following diagrams illustrate the logical flow of the troubleshooting and experimental processes described in this guide.
subgraph "Troubleshooting Logic" C; D; E; F; G; H; I; J; K; L; M; N; end
subgraph "Initial State" A; end
subgraph "Resolution" O; P; end
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; P; node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; B; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C; D; E; F; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G; H; I; J; K; L; M; N; O;
Caption: Troubleshooting workflow for this compound crystallization.subgraph "Purification" C; end
subgraph "Crystallization Steps" A; D; E; F; G; H; end
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; D; E; F; G; H; I; node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; B;
Caption: Step-by-step workflow for controlled cooling crystallization.Section 4: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to characterize the crystalline form of my this compound compound?
A1: A combination of techniques is recommended for thorough characterization. X-ray Powder Diffraction (XRPD) is essential for identifying the polymorphic form and assessing crystallinity.[25] Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect polymorphic transitions.[24][26] Thermogravimetric Analysis (TGA) is useful for identifying solvates or hydrates. Finally, optical microscopy can provide valuable information about crystal size and habit (shape).[22][26]
Q2: Can the piperazine ring conformation affect crystallization?
A2: Yes, the piperazine ring typically adopts a chair conformation, but ring flipping or the presence of different conformers in solution can increase the energetic barrier to nucleation.[3][20] Solvents that can hydrogen bond with the nitrogen atoms of the piperazine ring may help to stabilize a specific conformation, thereby facilitating crystallization.
Q3: My compound is thermally unstable at the boiling point of most common solvents. What crystallization method should I use?
A3: For thermally sensitive compounds, avoid prolonged exposure to high temperatures.[11][12] Anti-solvent crystallization at room temperature or below is an excellent alternative.[1] Evaporative crystallization at reduced pressure and moderate temperatures is another viable option.
Q4: How important is the choice of solvent for co-crystallization of this compound compounds?
A4: The choice of solvent is critical in co-crystallization. The solvent must be able to dissolve both the this compound and the co-former. Furthermore, the relative solubilities of the individual components and the co-crystal in the chosen solvent will dictate the outcome.[27] It is often necessary to screen a range of solvents to find the optimal conditions for co-crystal formation.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - Crystal Growth & Design - Figshare [acs.figshare.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 13. mt.com [mt.com]
- 14. mdpi.com [mdpi.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 17. improvedpharma.com [improvedpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. omicsonline.org [omicsonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. acadpubl.eu [acadpubl.eu]
- 26. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 27. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
Technical Support Center: Process Optimization for Preparing 2-Piperazine Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-piperazine carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this critical chemical scaffold. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges when working with the piperazine-2-carboxylic acid scaffold?
The core challenge lies in the dissymmetry of the molecule. Piperazine has two secondary amine nitrogens (N-1 and N-4) with similar reactivity, making selective functionalization difficult. Key challenges include:
-
Controlling Selectivity: Achieving mono-functionalization at either N-1 or N-4 without forming di-substituted byproducts is a primary hurdle.[1]
-
Protecting Group Strategy: The synthesis of unsymmetrically substituted derivatives requires an orthogonal protecting group strategy, which adds steps to the synthetic route and requires careful planning to ensure compatibility with subsequent reaction conditions.[2][3]
-
Stereochemistry: The carboxyl group at the C-2 position creates a chiral center. Syntheses often start from racemic materials, necessitating a chiral resolution step, or from enantiomerically pure starting materials, which can be expensive.[4][5]
-
Purification: The polar nature of piperazine derivatives, especially when deprotected or in salt form, can complicate purification by standard chromatographic methods.
Q2: How do I choose the right orthogonal protecting groups for my synthesis?
Orthogonal protecting groups are essential for the stepwise functionalization of the N-1 and N-4 positions. The choice depends on the stability of your molecule and the planned reaction sequence. The most common strategy involves the use of carbamate-based protecting groups.[3]
A popular and effective orthogonal pair is the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.
-
Boc Group: Introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed under strong acidic conditions (e.g., TFA or HCl). It is stable to basic conditions and catalytic hydrogenolysis.[3]
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[3][6] This deprotection method is mild and orthogonal to the acid-labile Boc group.
The following table summarizes common protecting groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Stability/Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis.[2][3] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd/C) | Orthogonal to acid/base labile groups.[3][6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-labile and hydrogenolysis-cleavable groups.[3] |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂/Pd/C) | Stable to acidic and basic conditions. |
Troubleshooting Guide
Issue 1: Low yield of mono-substituted piperazine due to di-substitution.
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge stemming from the comparable reactivity of both piperazine nitrogens.[1] The mono-substituted product, once formed, can compete with the starting piperazine for the electrophile.
Causality & Solutions:
-
Statistical Control (Stoichiometry): The most straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1]
-
Reaction Rate Control: Slow, dropwise addition of the electrophile at a reduced temperature (e.g., 0 °C) can help manage the reaction rate. This minimizes the local concentration of the electrophile, giving the more abundant unsubstituted piperazine a greater chance to react before the mono-substituted product does.
-
Protecting Group Strategy (Definitive Control): The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[2] This physically blocks one nitrogen, ensuring that only the free nitrogen atom is available for reaction. The protecting group can be removed in a subsequent step. This approach moves from statistical control to definitive chemical control.
Workflow: Improving Mono-Substitution Selectivity
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Poor yield in amide coupling to the 2-carboxylic acid.
Question: I am attempting to form an amide by coupling an amine to the carboxylic acid of my N-protected piperazine-2-carboxylic acid, but the yields are consistently low. What are the potential causes and optimization strategies?
Answer: Low yields in amide coupling reactions often point to suboptimal activation of the carboxylic acid, steric hindrance, or side reactions. The choice of coupling reagent and reaction conditions is critical.
Causality & Solutions:
-
Carboxylic Acid Activation: The carboxylate must be converted into a more reactive species. Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to form a highly reactive activated ester and suppress side reactions.[7][8]
-
Alternative Coupling Reagents: If standard EDC/HOBt conditions fail, more potent activating agents can be employed. Phosphonium-based reagents like T3P (propylphosphonic anhydride) or uronium-based reagents like HBTU can significantly improve yields, especially for hindered substrates.[7]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction temperature and solvent can also be optimized. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents.[8] Running the reaction at 0 °C during the activation step before adding the amine can minimize side reactions.
-
Intermediate Formation: A two-step process where the N-acyl derivative is first cyclized to form a piperazinecarboxylic anhydride intermediate can be highly effective. This activated intermediate then readily reacts with the target amine to give the final amide product in high yield.[4][9]
Comparison of Common Amide Coupling Reagents
| Reagent System | Abbreviation | Typical Conditions | Advantages | Potential Issues |
| EDC / HOBt | - | DCM or DMF, 0 °C to RT | Cost-effective, common, byproducts are water-soluble.[7] | Can lead to racemization, may be inefficient for hindered substrates. |
| Propylphosphonic Anhydride | T3P | Ethyl acetate or DCM, with a base (e.g., Et₃N) | High yields, low epimerization, byproducts easily removed.[7] | Reagent is moisture-sensitive. |
| HBTU / HOBt | - | DMF, with a base (e.g., DIPEA) | Fast reaction times, effective for difficult couplings.[7] | More expensive, byproducts can complicate purification. |
Issue 3: Difficulty with chiral resolution of racemic 2-piperazine carboxylic acid derivatives.
Question: My synthesis produces a racemic mixture. What is the most practical method to resolve the enantiomers on a lab scale?
Answer: Chiral resolution is a critical step for producing enantiomerically pure compounds, which is often a requirement in drug development. For amines and carboxylic acids, diastereomeric salt formation is a widely used and scalable method.[10]
Causality & Solutions:
-
Diastereomeric Salt Formation: This is the most common approach. The racemic mixture (an acid or a base) is reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively). This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[10]
-
Enzymatic Resolution: This method offers high enantioselectivity under mild conditions. For example, a racemic ester of piperazine-2-carboxylic acid can be selectively hydrolyzed by an enzyme like Alcalase, yielding one enantiomer as the acid and leaving the other as the unreacted ester, which can then be separated.[12][13] This is particularly useful when classical resolution is difficult.
Workflow: Chiral Resolution via Diastereomeric Salt Formation
Caption: A flowchart illustrating the key steps in chiral resolution.
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of (S)-Piperazine-2-carboxylic acid Dihydrochloride
This protocol describes the protection of the N-4 nitrogen, which is generally more accessible and nucleophilic, leaving the N-1 nitrogen adjacent to the carboxylic acid free for subsequent modifications.
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (2.5 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (e.g., 19.3 g, 91.2 mmol) in methanol (100 mL).[4]
-
To this slurry, add triethylamine (e.g., 38.0 mL, 273 mmol) to neutralize the dihydrochloride salt and liberate the free amine.
-
Prepare a solution of di-tert-butyl dicarbonate (e.g., 50.0 g, 229 mmol) in methanol (100 mL). Add this solution dropwise to the piperazine mixture over 20 minutes.
-
Heat the reaction mixture to 50 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and evaporate the solvent under reduced pressure.
-
To the residue, add water (250 mL). Adjust the pH to 2 with 1N HCl. This step protonates the unreacted amine groups and prepares the product for extraction.[4][9]
-
Extract the aqueous layer four times with ethyl acetate (4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid.[9]
Protocol 2: Amide Coupling Using T3P
This protocol outlines a general procedure for coupling an N-protected piperazine-2-carboxylic acid with a primary or secondary amine using propylphosphonic anhydride (T3P).
Materials:
-
N-protected piperazine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Propylphosphonic anhydride (T3P) (50% solution in EtOAc) (1.5 equiv)
-
Triethylamine (Et₃N) or Pyridine (3.0 equiv)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected piperazine-2-carboxylic acid (e.g., 1 mmol) and the desired amine (e.g., 1.1 mmol) in anhydrous ethyl acetate (10 mL).
-
Add triethylamine (e.g., 3 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P solution (e.g., 1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. acgpubs.org [acgpubs.org]
- 9. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist’s Comparative Guide to Piperazine-2-carboxamide and Piperidine-2-carboxamide Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the piperidine and piperazine rings stand out as "privileged scaffolds." Their prevalence in clinically approved drugs is a testament to their favorable pharmacological and pharmacokinetic properties. The introduction of a carboxamide group at the 2-position creates the piperidine-2-carboxamide and piperazine-2-carboxamide scaffolds, versatile building blocks that offer a unique combination of structural rigidity, conformational control, and opportunities for diverse functionalization.
This guide provides an in-depth, evidence-based comparison of these two critical scaffolds. Moving beyond a simple list of properties, we will explore the fundamental structural differences and how they translate into tangible impacts on physicochemical characteristics, synthetic accessibility, and metabolic stability. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting a scaffold to advance their discovery programs. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative literature.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The core distinction between the two scaffolds is the presence of a second nitrogen atom at the 4-position of the piperazine ring, replacing a methylene group in the piperidine ring. This seemingly minor alteration has profound consequences for the molecule's overall properties, influencing everything from its polarity and basicity to its interaction with biological targets.
Core Physicochemical Differences:
-
Basicity (pKa): The piperazine scaffold possesses two basic nitrogen centers, resulting in two distinct pKa values. The pH of a 10% aqueous solution of piperazine is between 10.8 and 11.8, with pKa values of approximately 5.35 and 9.73.[1] This dual basicity can be strategically employed for salt formation to modulate solubility and crystallinity. In contrast, the piperidine ring has a single basic nitrogen, offering a more straightforward acid-base chemistry profile.
-
Lipophilicity (logP): The introduction of the polar N-H group in piperazine significantly increases its polarity and hydrogen bonding capacity compared to the non-polar C-H group in piperidine. Consequently, this compound has a lower calculated logP (-1.9) than piperidine-2-carboxamide (-0.7).[2][3][4] This makes the piperazine scaffold inherently more hydrophilic, a property that can be advantageous for improving solubility but may reduce passive membrane permeability.
-
Polar Surface Area (PSA): The additional nitrogen atom contributes to a larger PSA for the piperazine scaffold (67.2 Ų) compared to the piperidine scaffold (55.1 Ų).[2][4] Higher PSA is generally associated with lower cell permeability, a critical factor to consider in the design of orally bioavailable drugs.
-
Hydrogen Bonding: The N4-H in the piperazine ring provides an additional hydrogen bond donor site, which can be exploited for specific interactions with a biological target. Furthermore, both nitrogen atoms can act as hydrogen bond acceptors. This increased hydrogen bonding potential can enhance target affinity and selectivity.
Data Presentation: Comparative Physicochemical Properties
| Property | This compound | Piperidine-2-carboxamide | Rationale for Difference |
| Molecular Formula | C₅H₁₁N₃O[4] | C₆H₁₂N₂O[3] | Replacement of CH₂ with NH |
| Molecular Weight | 129.16 g/mol [4] | 128.17 g/mol [3] | Nitrogen is slightly heavier than carbon. |
| XLogP3 | -1.9[4] | -0.7[2][3] | The second nitrogen increases polarity. |
| Hydrogen Bond Donors | 3 | 2 | Extra N-H group in piperazine. |
| Hydrogen Bond Acceptors | 3 | 2 | Extra nitrogen atom in piperazine. |
| Polar Surface Area (PSA) | 67.2 Ų[4] | 55.1 Ų[2] | The N-H group contributes more to PSA. |
| pKa (Strongest Basic) | ~9.7 (calculated) | ~10.4 (calculated) | The inductive effect of the second nitrogen in piperazine slightly reduces the basicity of the first. |
Synthesis Strategies: Accessing the Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration for its application in large-scale library synthesis and lead optimization. Both scaffolds can be accessed through robust and scalable synthetic routes.
Experimental Protocol: Synthesis of this compound Derivatives
The this compound scaffold is a pharmacologically important core found in drugs like the aspartyl protease inhibitor Indinavir.[5] Solid-phase synthesis is particularly well-suited for generating large combinatorial libraries of these derivatives for high-throughput screening.[5][6]
Protocol: Solid-Phase Synthesis of a this compound Library Member [5]
-
Resin Preparation: Swell Wang resin (or similar) in Dimethylformamide (DMF).
-
Amine Loading: Couple a suitable primary amine (R1-NH₂) to the resin using a standard coupling agent like HBTU and a base such as DIÉA.
-
Scaffold Coupling: Dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid in DMF and add it to the resin-bound amine. Add HBTU and DIÉA to facilitate the amide bond formation. Stir for 6-8 hours at room temperature.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N4 position using a 20% solution of piperidine in DMF.
-
N4 Functionalization: React the newly exposed secondary amine with a diverse set of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids) to introduce the R2 group.
-
Alloc Deprotection: Remove the Alloc protecting group from the N1 position using a palladium catalyst, such as Pd(PPh₃)₄.
-
N1 Functionalization: React the N1 amine with another set of diverse building blocks to introduce the R3 group.
-
Cleavage and Purification: Cleave the final compound from the resin using trifluoroacetic acid (TFA). Purify the crude product using reverse-phase HPLC to yield the desired this compound derivative.
Experimental Protocol: Synthesis of Piperidine-2-carboxamide Derivatives
Piperidine-2-carboxamide derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory medications.[7] Their synthesis often involves the modification of commercially available piperidine-2-carboxylic acid or its esters.
Protocol: Synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [7]
-
Starting Material: Begin with (S)-piperidine-2-carboxylic acid. Protect the piperidine nitrogen using a suitable protecting group, such as Boc anhydride (Boc₂O), in the presence of a base like triethylamine (Et₃N) in a solvent like dichloromethane (DCM).
-
Acid Activation: Activate the carboxylic acid of the N-Boc protected starting material. This can be achieved by converting it to an acid chloride using oxalyl chloride or thionyl chloride, or by using peptide coupling reagents like HATU or EDC/HOBt.
-
Amide Coupling: Add 2,6-dimethylaniline to the activated acid in the presence of a non-nucleophilic base (e.g., DIÉA) in an aprotic solvent like DMF or DCM. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Deprotection: Remove the Boc protecting group using a strong acid, such as TFA in DCM or HCl in dioxane.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain the pure (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Conformational Analysis: The Shape of Efficacy
The three-dimensional conformation of a scaffold dictates how its substituents are presented to a biological target. Both piperidine and piperazine rings predominantly adopt a low-energy chair conformation to minimize steric strain.
-
Piperidine Conformation: In a substituted piperidine-2-carboxamide, the substituents can occupy either axial or equatorial positions. The energetic preference is highly dependent on the nature of the substituents and potential intramolecular interactions.[8][9] For N-acylpiperidines, allylic strain can favor an axial conformation for a 2-substituent to allow for better π-conjugation between the nitrogen lone pair and the carbonyl group.[10][11]
-
Piperazine Conformation: The piperazine ring also prefers a chair conformation. However, the presence of two nitrogen atoms introduces the possibility of ring inversion and nitrogen inversion, leading to a complex conformational landscape.[12] Studies have shown that for 2-substituted piperazines, the axial conformation can be preferred and may be further stabilized by intramolecular hydrogen bonding.[13]
The choice between scaffolds can therefore be a strategic decision to lock a specific vector for a substituent in a desired orientation within a protein's binding pocket.
Experimental Evaluation: Performance in Drug Discovery Assays
The ultimate test of a scaffold's utility is its performance in key drug discovery assays. Here, we outline a standard protocol for assessing metabolic stability, a critical parameter for any potential drug candidate.
Metabolic Stability Assessment
Rationale: Metabolic stability, typically assessed by incubating a compound with liver microsomes, determines the rate at which a compound is broken down by drug-metabolizing enzymes (primarily Cytochrome P450s). Poor metabolic stability leads to a short half-life in the body and low exposure, often halting a compound's development. The piperidine scaffold is known to be relatively metabolically stable, though its stability is dependent on substitution patterns.[14] The piperazine ring introduces an additional site for potential metabolism, but strategic substitution can mitigate this.
dot
Caption: Workflow for a typical liver microsomal stability assay.
Applications in Medicinal Chemistry: Proven Scaffolds
The utility of these scaffolds is best demonstrated by their incorporation into successful therapeutic agents and clinical candidates.
-
This compound: This scaffold is a cornerstone of several important drugs. Its most famous application is in Indinavir , an HIV protease inhibitor, where the piperazine core provides a rigidifying element and key interaction points with the enzyme.[5] The scaffold is also explored for its use in developing antagonists for receptors like the Angiotensin II and Substance P receptors.[5]
-
Piperidine-2-carboxamide: This scaffold is widely used in the development of local anesthetics like Ropivacaine and Levobupivacaine .[15] In these molecules, the piperidine ring controls the orientation of the aromatic group and the basic amine, which are crucial for blocking sodium ion channels. Furthermore, piperidine carboxamides have been identified as potent antimalarial agents targeting the P. falciparum proteasome and as TRPV1 antagonists for the treatment of pain.[16][17]
Conclusion and Strategic Recommendations
The choice between a this compound and a piperidine-2-carboxamide scaffold is not a matter of inherent superiority, but of strategic design. The decision should be guided by the specific objectives of the drug discovery program.
-
Choose this compound when:
-
Increased aqueous solubility is a primary goal.
-
An additional hydrogen bond donor/acceptor at the 4-position is required for target engagement.
-
Modulating basicity with two pKa values is desirable for optimizing salt forms.
-
-
Choose Piperidine-2-carboxamide when:
-
Higher lipophilicity and potentially better passive permeability are needed.
-
A simpler acid-base profile is preferred.
-
Minimizing the number of metabolic soft spots is a priority, although this is highly dependent on overall substitution.
-
Ultimately, both scaffolds offer a robust and validated starting point for the design of novel therapeutics. By understanding the subtle yet significant differences in their physicochemical properties, conformational preferences, and synthetic routes, medicinal chemists can leverage these powerful building blocks to accelerate the journey from hit to clinical candidate.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. (S)-piperidine-2-carboxamide | C6H12N2O | CID 6933831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zinc.5z.com [zinc.5z.com]
- 6. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Piperazine- and Piperidine-Containing Carboxamides as Soluble Epoxide Hydrolase (sEH) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and comparative analysis of piperazine- and piperidine-containing carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH). We will delve into the scientific rationale, present detailed experimental protocols, and offer a comparative analysis of existing compounds to guide your research and development efforts.
The Significance of Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] sEH converts these beneficial EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the bioavailability of EETs is increased, which has shown therapeutic potential in a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[2][3] This makes sEH a compelling target for the development of novel therapeutics.
The piperazine and piperidine scaffolds are prevalent in medicinal chemistry due to their favorable physicochemical properties and ability to be readily modified to optimize pharmacological activity.[4] Consequently, derivatives of these heterocycles, including carboxamides and ureas, have been extensively explored as potent sEH inhibitors.
The sEH Signaling Pathway and Mechanism of Inhibition
The mechanism of sEH involves the hydrolytic opening of the epoxide ring of EETs. Inhibitors of sEH typically function by binding to the active site of the enzyme, preventing the substrate from accessing the catalytic residues. The active site of sEH contains key amino acid residues, such as Asp335, Tyr383, and Tyr466, which are crucial for catalysis.[1] Potent inhibitors often form hydrogen bonds and hydrophobic interactions with these residues, leading to their inhibitory effect.
Caption: The sEH signaling pathway, illustrating the role of sEH in EET metabolism and the mechanism of its inhibition.
Experimental Validation: A Step-by-Step Protocol for sEH Inhibition Assay
To validate the inhibitory activity of novel piperazine-2-carboxamide derivatives, a robust and reliable assay is essential. A commonly used method is a fluorometric assay that measures the hydrolysis of a synthetic substrate.
Experimental Workflow for sEH Inhibition Assay
Caption: A generalized experimental workflow for the evaluation and comparison of sEH inhibitors.
Detailed Protocol
Materials:
-
Recombinant human or murine sEH
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Fluorogenic Substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Positive Control Inhibitor: e.g., TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. A typical starting concentration range is from 100 µM to 0.1 nM.
-
Assay Plate Preparation: To each well of the 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound or control inhibitor (final DMSO concentration should be ≤1%)
-
sEH enzyme solution (e.g., 1 nM final concentration)
-
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 5 µM final concentration).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[1] Record measurements every minute for 10-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Comparative Analysis of Piperazine- and Piperidine-Containing sEH Inhibitors
The following table summarizes the inhibitory activities of several piperazine and piperidine derivatives against human sEH (HsEH) and murine sEH (MsEH), providing a benchmark for newly synthesized compounds.
| Compound Class | Specific Derivative/Compound ID | HsEH IC50 (nM) | MsEH IC50 (nM) | Reference |
| Piperidine Carboxamide | Compound 7-10 | 0.4 | N/A | [1] |
| Piperidine Carboxamide | Compound G1 | 0.05 | 0.14 | [2] |
| Piperidine Carboxamide | Compound C8 | 0.35 | 0.12 | [2] |
| Piperidine Carboxamide | Compound A1 | 2.2 | 0.53 | [2] |
| Piperidine Carboxamide | Amide 6a | <10 | 0.4 | [3] |
| Piperazine Urea | Compound 19 | 42 | N/A | [5] |
| Piperazine Urea | Compound 20 | 56 | N/A | [5] |
| Chromone-2-Carboxamide Piperidine | Compound 7 | 1750 | N/A | [5][6] |
| Reference Inhibitor | TPPU | ~1-3 | ~3-6 | [3][7] |
N/A: Data not available in the cited source.
This data highlights that subtle structural modifications to the piperidine and piperazine scaffolds can lead to significant differences in inhibitory potency, with some derivatives exhibiting picomolar to low nanomolar activity.
Concluding Remarks for the Research Professional
The validation of piperazine- and piperidine-containing carboxamides as sEH inhibitors requires a systematic approach grounded in robust biochemical assays. The provided protocol offers a reliable method for determining the in vitro potency of novel compounds. When designing new inhibitors, it is crucial to consider not only the in vitro inhibitory activity but also pharmacokinetic properties such as metabolic stability and bioavailability to ensure translation to in vivo efficacy. The comparative data presented herein serves as a valuable resource for benchmarking new chemical entities and guiding structure-activity relationship (SAR) studies in the pursuit of next-generation sEH inhibitors for the treatment of inflammatory and cardiovascular diseases.
References
- 1. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3D-QSAR Analysis of FAAH Inhibitors: Focusing on the Piperazine-Carboxamide Scaffold
In the landscape of modern drug discovery, targeting the endocannabinoid system offers profound therapeutic potential, particularly for pain, inflammation, and anxiety disorders. A key enzyme in this system is the Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide.[1][2] Inhibiting FAAH elevates endogenous anandamide levels, presenting a nuanced and potentially safer therapeutic strategy compared to direct cannabinoid receptor agonists.[1][2] Among the diverse chemotypes developed as FAAH inhibitors, piperazine-carboxamides have emerged as a promising class of irreversible inhibitors.[1]
This guide provides an in-depth, comparative analysis of the three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling of these piperazine-carboxamide FAAH inhibitors. We will dissect a key study in this area and place its findings in the context of 3D-QSAR analyses performed on other major classes of FAAH inhibitors, such as carbamates and 1,3,4-oxadiazol-2-ones. Our objective is to not only present the data but to illuminate the strategic decisions behind the methodologies, offering researchers and drug development professionals a robust framework for their own discovery efforts.
The Rationale for 3D-QSAR in FAAH Inhibitor Design
The core principle of QSAR is to correlate the physicochemical properties of a series of compounds with their biological activities.[3] While 2D-QSAR relies on global molecular descriptors, 3D-QSAR elevates this by considering the spatial arrangement of atoms and the resulting steric and electrostatic fields.[3][4] This is particularly crucial for understanding ligand-receptor interactions. For FAAH inhibitors, where binding within a defined catalytic site is paramount, 3D-QSAR provides a visual and quantitative map of which structural modifications are likely to enhance or diminish potency.
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the workhorses of 3D-QSAR.[5]
-
CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules.[5]
-
CoMSIA provides a more nuanced view by calculating similarity indices across five key fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. This method often provides more intuitive and interpretable contour maps.[1]
The choice to employ these methods is causal: we are hypothesizing that the differences in inhibitory potency across a series of analogues are primarily driven by how their 3D shapes and electronic properties complement the FAAH active site. A robust, statistically validated 3D-QSAR model allows us to test this hypothesis and, if successful, predict the activity of novel, unsynthesized compounds.[3]
Below is a generalized workflow that underpins a typical ligand-based 3D-QSAR study.
Caption: A generalized workflow for a ligand-based 3D-QSAR study.
Core Study: 3D-QSAR (CoMSIA) of Piperazine-Carboxamide FAAH Inhibitors
A pivotal study by Lorca et al. provides a detailed CoMSIA model for a series of 90 irreversible FAAH inhibitors featuring a pyrimidinyl-piperazine-carboxamide scaffold.[1][2] This work serves as our primary case study.
Methodology Insights:
-
Dataset: The use of a large and structurally diverse dataset of 90 compounds is a key strength, enhancing the statistical power and robustness of the resulting model.[1] The compounds were divided into a training set (73 compounds) and a test set (17 compounds) for external validation.
-
Alignment: A ligand-based alignment strategy was employed, using the common piperazine-carboxamide core as the template. This step is arguably the most critical and subjective in any 3D-QSAR study; a consistent and logical alignment is fundamental to generating a meaningful model.
-
Model: The final CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields. This comprehensive approach allows for a detailed interpretation of the structure-activity relationship.
Results and Interpretation: The CoMSIA model demonstrated strong statistical validity.[1] The key findings from the contour map analysis revealed the structural features crucial for potent FAAH inhibition:
-
Electrostatic and H-Bond Acceptor Fields: These two fields were the most significant contributors to the model, accounting for 30.4% and 33.0% of the variance, respectively.[6] This strongly indicates that targeted interactions with polar residues in the FAAH active site are critical for high affinity.
-
Favorable Regions: The model's contour maps highlighted specific areas where certain properties would enhance activity. For instance, a region favoring hydrogen-bond acceptor groups was identified near the pyrimidinyl moiety, while areas favoring electropositive character were found elsewhere.
-
Design of Novel Compounds: Based on these insights, the researchers designed 10 new compounds with high predicted inhibitory activity (pIC₅₀ values > 12), demonstrating the model's practical utility in guiding lead optimization.[1]
The relationship between key structural features of the piperazine-carboxamide scaffold and the CoMSIA fields is visualized below.
Caption: Key structure-activity relationships for piperazine-carboxamide FAAH inhibitors.
Comparative Analysis with Other FAAH Inhibitor Classes
To truly appreciate the findings for the piperazine-carboxamide series, we must compare them to 3D-QSAR studies on alternative FAAH inhibitor scaffolds. This comparison reveals both common principles and class-specific nuances in FAAH recognition.
| Inhibitor Class | Study Focus | 3D-QSAR Method(s) | Key Statistical Parameters | Primary Contributing Fields | Reference |
| Piperazine-Carboxamides | 90 irreversible inhibitors | CoMSIA | q² = 0.734; r² = 0.966; r²m = 0.723 | Electrostatic (30.4%), H-Bond Acceptor (33.0%) | Lorca et al. (2019)[1][6] |
| 1,3,4-Oxadiazol-2-ones | 31 inhibitors | CoMFA & CoMSIA | CoMFA: q² = 0.61, r² = 0.98CoMSIA: q² = 0.64, r² = 0.93 | CoMFA: Steric (54.1%), Electrostatic (45.9%)CoMSIA: Electrostatic (34.6%), Steric (23.9%) | Zięba et al. (2021)[7][8] |
| Carbamates | 99 inhibitors | CoMSIA & GRID/GOLPE | r²pred = 0.732 (CoMSIA)r²pred = 0.760 (GRID/GOLPE) | Not explicitly detailed, but models were statistically significant. | Vacondio et al. (2010)[9] |
Comparative Insights:
-
Model Robustness: All three studies produced statistically robust and predictive models, as indicated by their high q² (cross-validated r²) and external prediction (r²pred or r²) values. A q² > 0.5 is generally considered indicative of a good predictive model. The piperazine-carboxamide study shows particularly strong internal and external validation statistics.[1][6]
-
Field Contributions: While the piperazine-carboxamide model was dominated by electrostatic and H-bond acceptor fields, the CoMFA model for the oxadiazolones showed a more balanced contribution from steric and electrostatic fields.[6][8] This suggests that while polar interactions are universally important for FAAH inhibition, the specific role of molecular shape and volume (sterics) may vary in importance depending on the core scaffold being analyzed.
-
Scaffold-Specific SAR: The Zięba et al. study on oxadiazolones highlighted the importance of the electronegative character of the heterocycle itself and identified specific regions for favorable H-bond donor interactions.[7][8] This contrasts with the piperazine-carboxamide study, which emphasized H-bond acceptor properties in key regions.[6] This underscores a critical takeaway: even for the same target, the optimal pharmacophoric features are intimately linked to the geometry of the chemical scaffold used to present them.
Experimental Protocol: A Step-by-Step Guide to 3D-QSAR Analysis
This protocol outlines the self-validating system required for a rigorous ligand-based 3D-QSAR study, applicable to FAAH inhibitors or other target classes.
PART 1: Data Set Preparation and Curation
-
Compound Selection: Assemble a dataset of structurally related compounds with biological activity data (e.g., IC₅₀, Kᵢ) measured under uniform experimental conditions. The activity range should span at least 2-3 orders of magnitude.
-
Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This ensures a more linear relationship with molecular field energies.
-
Dataset Splitting: Rationally divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation. Ensure both sets contain a representative spread of structures and activities.
PART 2: Molecular Modeling and Alignment
-
3D Structure Generation: Build the 3D structure for each compound. For flexible molecules, perform a conformational analysis to identify low-energy conformers. The bioactive conformation is often assumed to be the lowest energy state, though this is a key assumption.
-
Energy Minimization: Minimize the energy of each structure using a suitable force field (e.g., Tripos, MMFF94).
-
Molecular Alignment (The Critical Step):
-
Rationale: The goal is to superimpose all molecules in a way that reflects their putative binding mode. A poor alignment will lead to a meaningless model.
-
Procedure: Select a rigid, common substructure present in all molecules as the alignment template (e.g., the piperazine-carboxamide core). Perform a rigid alignment based on this core. For more complex cases, pharmacophore-based or docking-based alignments may be necessary.
-
Verification: Visually inspect the alignment to ensure it is chemically sensible and consistent across the series.
-
PART 3: 3D-QSAR Model Generation and Validation
-
Field Calculation: Place the aligned molecules within a 3D grid. Using a probe atom (e.g., sp³ carbon with a +1 charge), calculate the steric and electrostatic (CoMFA) or similarity (CoMSIA) fields at each grid point.
-
PLS Regression: Use Partial Least Squares (PLS) analysis to generate a linear equation correlating the variations in field values (independent variables) with the variations in biological activity (dependent variable).
-
Internal Validation (Self-Validation):
-
Method: Perform a Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound.
-
Metric: Calculate the cross-validated coefficient, q². A q² > 0.5 indicates good internal predictivity.
-
-
External Validation (Trustworthiness):
-
Method: Use the model generated from the training set to predict the pIC₅₀ values of the compounds in the test set (which were not used in model generation).
-
Metric: Calculate the predictive r² (r²pred) between the predicted and actual pIC₅₀ values for the test set. An r²pred > 0.6 is considered a strong indicator of the model's predictive power on new chemical entities.
-
-
Further Validation (Optional but Recommended):
-
Y-Randomization: Scramble the biological activity data multiple times and re-run the QSAR analysis. The resulting models should have very low q² and r² values, confirming that the original model is not due to a chance correlation.
-
PART 4: Interpretation and Application
-
Contour Map Visualization: Represent the results of the PLS analysis as 3D contour maps. These maps visually depict regions where specific properties are positively or negatively correlated with activity (e.g., green contours for sterically favorable regions, blue for favorable positive charge).
-
SAR Analysis: Analyze the contour maps in the context of the most and least active compounds to derive a clear structure-activity relationship.
-
Prospective Design: Use the validated model and SAR insights to design novel compounds with predicted high activity for synthesis and testing.
Conclusion
The 3D-QSAR analysis of piperazine-carboxamide FAAH inhibitors provides a powerful and statistically validated framework for understanding their structure-activity relationships. The dominance of electrostatic and hydrogen-bond acceptor fields in the CoMSIA model offers clear guidance for optimizing this scaffold.[6] When compared with models for other FAAH inhibitor classes like oxadiazolones and carbamates, it becomes evident that while broad principles of FAAH recognition exist, the specific strategies for achieving high potency are highly dependent on the geometry and electronic nature of the core chemical scaffold.[7][9] By following a rigorous, self-validating protocol, 3D-QSAR serves as an indispensable tool in computational chemistry, enabling the rational design of next-generation FAAH inhibitors with improved therapeutic profiles.
References
- 1. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neovarsity.org [neovarsity.org]
- 4. 3D-QSAR - Drug Design Org [drugdesign.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piperazine-2-Carboxamide Analogs as Butyrylcholinesterase Inhibitors for Neurodegenerative Disease Research
This guide provides an in-depth comparative analysis of piperazine-2-carboxamide analogs as inhibitors of butyrylcholinesterase (BChE), an enzyme of significant interest in the pathology and treatment of Alzheimer's disease and other neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of inhibitory performance supported by experimental data and detailed protocols.
The Evolving Role of Butyrylcholinesterase in Neurodegeneration
For many years, acetylcholinesterase (AChE) was the primary focus of cholinergic-based therapies for Alzheimer's disease. However, the role of butyrylcholinesterase (BChE) in the progression of neurodegeneration is now increasingly recognized. In a healthy brain, AChE is the predominant enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. As Alzheimer's disease progresses, AChE activity tends to decrease, while BChE activity increases, making it a critical therapeutic target, particularly in later stages of the disease. The development of selective BChE inhibitors is a promising strategy to modulate cholinergic neurotransmission and potentially impact disease progression.
The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to interact with various biological targets.[1] this compound derivatives, in particular, have emerged as a promising class of compounds for targeting BChE.
Comparative Inhibitory Potency of this compound Analogs
The in vitro evaluation of this compound analogs has revealed a range of inhibitory potencies against BChE. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify and compare the efficacy of these inhibitors. A lower IC50 or Ki value indicates a more potent inhibitor.
Recent studies have explored the structure-activity relationships (SAR) of these analogs, demonstrating that modifications to the piperazine ring and the carboxamide moiety can significantly influence their inhibitory activity and selectivity for BChE over AChE.
Below is a summary of the reported in vitro inhibitory activities of a series of piperazine-2-carboxylic acid derivatives, including carboxamides, against equine serum BChE. These are compared with the standard Alzheimer's disease drugs, Donepezil and Tacrine.
| Compound ID | Structure/Substituents | BChE IC50 (µM) | BChE Ki (nM) | AChE Ki (µM) | Selectivity Index (SI) for BChE |
| 7b | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | - | 1.6 ± 0.08 | 34.98 ± 3.40 | 21862.5 |
| 8a | N-hydroxy-1,4-bis(4-methoxybenzyl)this compound | - | 18.3 ± 1.2 | 11.52 ± 1.00 | 629.5 |
| 8c | 1,4-bis(4-chlorobenzyl)-N-hydroxythis compound | - | 21.6 ± 1.8 | 17.50 ± 1.50 | 810.2 |
| 8d | 1,4-bis(4-bromobenzyl)-N-hydroxythis compound | - | 25.4 ± 2.1 | 15.34 ± 1.20 | 603.9 |
| Donepezil | (Standard Drug) | 0.03 ± 0.00 | 12500 ± 2600 | 0.027 ± 0.00 | 0.002 |
| Tacrine | (Standard Drug) | 0.008 ± 0.00 | 17.3 ± 2.3 | 0.10 ± 0.01 | 5.78 |
Data sourced from Farghaly et al. (2024).[1]
Key Insights from the Data:
-
The hydroxamic acid analog 7b demonstrates extraordinary potency and selectivity for BChE, with a Ki value in the low nanomolar range, significantly surpassing the standard drugs Donepezil and Tacrine in BChE inhibition.[1]
-
The carboxamide analogs (8a, 8c, 8d ) also exhibit potent BChE inhibition with high selectivity over AChE.[1]
-
Kinetic studies have shown that these piperazine-2-carboxylic acid derivatives act as competitive inhibitors of BChE.[1]
In Vitro BChE Inhibition Assay: A Step-by-Step Protocol
The evaluation of BChE inhibitors is routinely performed using the spectrophotometric method developed by Ellman. This assay is a reliable and reproducible method for determining cholinesterase activity.
Principle of the Ellman's Method
The Ellman's assay is a colorimetric method that measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, butyrylthiocholine (BTCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the BChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro BChE inhibition assay.
Caption: A schematic overview of the key steps in the in vitro butyrylcholinesterase (BChE) inhibition assay.
Detailed Protocol
This protocol is adapted from established methodologies for a 96-well plate format.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Donepezil or Tacrine (as a positive control)
-
This compound analogs (test compounds)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
-
Multichannel pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of BChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare stock solutions of BTCh and DTNB in deionized water and the phosphate buffer, respectively.
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
-
Assay in 96-Well Plate:
-
In each well of a 96-well plate, add 140 µL of the 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of various concentrations of the test compounds or the positive control to their respective wells. For the control wells (100% activity), add 20 µL of the vehicle (e.g., DMSO at the same final concentration as in the test wells).
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of the BChE solution to each well and incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the BTCh solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of BChE activity, from the dose-response curve.
-
Mechanism of BChE Inhibition and its Therapeutic Relevance
Understanding the mechanism by which this compound analogs inhibit BChE is crucial for rational drug design. As indicated by kinetic studies, many of these compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding.
The active site of BChE contains a catalytic triad (Ser-His-Asp) and a peripheral anionic site (PAS). Inhibitors that can interact with both of these sites are often more potent. Molecular modeling studies have suggested that this compound derivatives can form hydrogen bonds and hydrophobic interactions within the active site of BChE, contributing to their inhibitory activity.[1]
The following diagram illustrates the general mechanism of BChE-mediated acetylcholine hydrolysis and its inhibition.
Caption: A simplified representation of acetylcholine hydrolysis by BChE and its competitive inhibition by this compound analogs.
Conclusion and Future Directions
The in vitro evaluation of this compound analogs has identified several potent and selective BChE inhibitors. Notably, certain derivatives exhibit significantly greater potency than existing drugs, highlighting the therapeutic potential of this chemical scaffold. The detailed experimental protocol provided in this guide serves as a robust framework for researchers to conduct their own in vitro evaluations and contribute to the growing body of knowledge in this field.
Future research should focus on optimizing the lead compounds to further enhance their potency, selectivity, and pharmacokinetic properties, including their ability to cross the blood-brain barrier. In vivo studies are the next critical step to validate the therapeutic efficacy of these promising BChE inhibitors in animal models of Alzheimer's disease.
References
Head-to-head comparison of different synthetic routes to Piperazine-2-carboxamide
An In-Depth Technical Guide to the Synthetic Routes of Piperazine-2-carboxamide
This guide provides a head-to-head comparison of distinct synthetic strategies for producing this compound, a crucial scaffold in modern medicinal chemistry. As a key structural component in numerous pharmaceuticals, including antiviral agents like Indinavir, the efficient and stereoselective synthesis of this heterocyclic amide is of paramount importance to researchers and drug development professionals. This document delves into the causality behind experimental choices, offers detailed protocols, and presents comparative data to guide synthetic route selection for applications ranging from library synthesis to large-scale manufacturing.
This strategy represents a foundational, solution-phase method for constructing the target amide, starting from the corresponding carboxylic acid. The core logic involves activating the acid functionality to facilitate cyclization and subsequent amidation. A prominent example of this approach is detailed in patent literature, which focuses on creating an activated internal anhydride intermediate.[1][2]
Causality and Mechanistic Insight:
The synthesis begins by protecting the two nitrogen atoms of the piperazine-2-carboxylic acid. This is a critical step to prevent unwanted side reactions, such as intermolecular polymerization, and to direct the reaction towards the desired intramolecular cyclization. The choice of protecting groups is crucial; for instance, di-tert-butyl dicarbonate (Boc) is often used due to its stability and ease of removal under acidic conditions.[2]
The key transformation is the cyclization of the N-acyl derivative into a piperazinecarboxylic anhydride using a halogenating agent like thionyl chloride.[1] This in-situ formation of an activated species is a classic strategy to facilitate the final amidation. The anhydride is highly reactive towards nucleophiles, allowing for a clean and efficient reaction with a chosen amine to form the final carboxamide product.
Experimental Protocol: Two-Stage Cyclization-Amidation
This protocol is adapted from the general process described in patent EP0756593B1.[1]
Stage 1: Synthesis of N-Acyl Piperazine-2-carboxylic Acid
-
To a slurry of 2-(S)-piperazinecarboxylic acid dihydrochloride (19.30 g, 91.2 mmol) in methanol (100 ml), add triethylamine (38.0 ml, 273 mmol).
-
Add a solution of di-tert-butyl dicarbonate (50.00 g, 229 mmol) in methanol (100 ml) dropwise over 20 minutes.
-
Stir the mixture overnight at 50°C.
-
Evaporate the solvent to dryness and add 250 ml of water to the residue to precipitate the product.
-
Filter and dry the solid to yield the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid.
Stage 2: Cyclization and Amidation
-
Suspend the N-acyl derivative (10.00 g, 30.3 mmol) in tetrahydrofuran (50 ml).
-
Add pyridine (3.60 g, 45.5 mmol) and N,N-dimethylformamide (0.73 g, 10 mmol).
-
Successively add thionyl chloride (4.80 g, 40.3 mmol) and stir the reaction for 4 hours at 40°C to form the piperazinecarboxylic anhydride intermediate.
-
In a separate vessel, prepare the desired amine (e.g., t-butylamine, 2.92 g, 40 mmol).
-
Cool the anhydride solution and add the amine dropwise over 5 minutes.
-
Allow the reaction to stir for 3 hours at room temperature.
-
Work up the reaction by adding ethyl acetate (300 ml) and water (150 ml). Separate the organic layer, wash, dry, and concentrate to obtain the target this compound derivative.
Workflow Diagram: Classical Synthesis
Caption: Classical synthesis via an activated anhydride intermediate.
Modern Continuous Flow Synthesis from Pyrazine Precursors
Representing a significant leap in manufacturing technology, continuous flow chemistry offers enhanced safety, consistency, and scalability. A highly efficient, machine-assisted synthesis of this compound has been developed starting from commercially available pyrazine-2-carbonitrile.[3][4]
Causality and Mechanistic Insight:
This route is a two-step process: (1) catalytic hydration of the nitrile to an amide, and (2) catalytic hydrogenation of the aromatic pyrazine ring to the saturated piperazine ring.
-
Hydration: The conversion of pyrazine-2-carbonitrile to pyrazine-2-carboxamide is achieved using a heterogeneous catalyst, such as hydrous zirconia, packed into a column reactor.[3] The use of a solid catalyst in a flow system simplifies purification, as the product stream is free of dissolved catalysts. The reaction is driven by pumping the substrate solution through the heated catalyst bed. Water is a crucial co-solvent, participating directly in the nitrile hydration mechanism on the catalyst surface.
-
Hydrogenation: The resulting pyrazine-2-carboxamide solution is then directly channeled into a second module for hydrogenation. This step typically employs a heterogeneous catalyst like Palladium on carbon (Pd/C) in a hydrogen-pressurized reactor (e.g., an H-Cube®). The aromatic pyrazine ring is reduced to the saturated piperazine ring under these conditions, yielding the final product.
The primary advantage of this integrated flow setup is the seamless transition from one reaction to the next without isolation of intermediates, significantly reducing manual handling and processing time.
Experimental Protocol: Automated Two-Step Flow Synthesis
This protocol is based on the machine-assisted synthesis described by Ley et al.[3]
System Setup:
-
A multi-pump flow chemistry system (e.g., Vapourtec R-Series).
-
Column reactor (R1) packed with hydrous zirconia.
-
Hydrogenation reactor (R2) such as a ThalesNano H-Cube® with a Pd/C CatCart®.
-
Control software to synchronize pumps and reactors.
Procedure:
-
Prepare a stock solution of pyrazine-2-carbonitrile (0.6 M) in an ethanol/water mixture (8:1 v/v).
-
Step 1 (Hydration): Pump the stock solution through the zirconia-packed column reactor (R1) heated to 100°C. Set the flow rate to achieve a residence time of 20 minutes. This quantitatively converts the nitrile to pyrazine-2-carboxamide.
-
Step 2 (Hydrogenation): Direct the output stream from R1 into the hydrogenation reactor (R2).
-
Set the H-Cube® conditions: 70°C, 70 bar H₂, and a flow rate of 1 mL/min.
-
The output from R2 is a solution of the final product, (R,S)-piperazine-2-carboxamide.
-
Collect the product stream and concentrate under reduced pressure to isolate the compound.
Workflow Diagram: Continuous Flow Synthesis
Caption: Integrated two-step continuous flow synthesis pathway.
Solid-Phase Synthesis for Combinatorial Libraries
For applications in drug discovery and lead optimization, generating large libraries of related compounds is essential. Solid-phase synthesis is the premier technology for this purpose, and two distinct routes for producing this compound libraries have been developed.[5][6] This approach builds molecules on a solid polymer support (resin), which simplifies purification to a simple filtration and washing process.
Causality and Mechanistic Insight:
This strategy relies on orthogonally protected piperazine-2-carboxylic acid scaffolds. "Orthogonal" means that each protecting group can be removed under specific conditions without affecting the others. Common protecting groups include Fmoc (fluorenylmethoxycarbonyl), removed by base (e.g., piperidine), and Alloc (allyloxycarbonyl), removed by a palladium catalyst.
The synthesis involves anchoring a building block to the resin via a linker. The piperazine scaffold is then coupled, followed by sequential deprotection and reaction at the N1 and N4 positions to introduce diversity. The final step is the cleavage of the molecule from the resin support. This mix-and-split methodology allows for the rapid creation of thousands of discrete compounds.[5]
Experimental Protocol: Representative Solid-Phase Synthesis
This protocol is a generalized representation of the process described by Herpin et al.[5]
-
Resin Preparation: Start with an appropriate resin, for example, a BAL (backbone amide linker) resin loaded with a diverse set of primary amines.
-
Scaffold Coupling: Swell the resin in dimethylformamide (DMF). Add a solution of a doubly-protected scaffold, such as 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid, along with a coupling agent (e.g., HBTU) and a base (e.g., DIEA). Stir for several hours to couple the scaffold to the resin-bound amines.
-
Wash: Drain the reaction solution and thoroughly wash the resin with DMF, dichloromethane (DCM), and diethyl ether to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N4 position. Wash the resin again.
-
N4 Diversification: React the newly exposed secondary amine with a diverse set of reagents, such as carboxylic acids (using a coupling agent), sulfonyl chlorides, or isocyanates. Wash the resin.
-
Alloc Deprotection: Treat the resin with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger to remove the Alloc group from the N1 position. Wash the resin.
-
N1 Diversification: React the N1 amine with a second set of diverse building blocks. Wash the resin.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to release the final this compound products into solution.
-
Isolation: Evaporate the cleavage solution to isolate the crude products for purification and analysis.
Workflow Diagram: Solid-Phase Library Synthesis
Caption: General workflow for solid-phase synthesis of a diverse library.
Biocatalytic Route: Enzymatic Resolution
For producing enantiomerically pure compounds, biocatalysis offers a green and highly selective alternative to traditional chiral chromatography or asymmetric synthesis. A recently reported process utilizes an aminopeptidase for the kinetic resolution of racemic this compound.[7]
Causality and Mechanistic Insight:
This process starts with racemic this compound, which can be produced via the hydrogenation of pyrazine-2-carboxamide. The key step is the enantioselective hydrolysis of the amide bond by an enzyme. An aminopeptidase from Aspergillus oryzae (LAP2) has been shown to selectively hydrolyze the (S)-enantiomer of this compound into (S)-piperazine-2-carboxylic acid, leaving the desired (R)-piperazine-2-carboxamide unreacted.[7]
This is a classic kinetic resolution: the two enantiomers react at different rates. The high selectivity of the enzyme results in excellent enantiomeric excess (e.e.) for both the product acid and the remaining amide starting material. Immobilizing the enzyme on a solid support further enhances its stability and allows for its use in continuous packed-bed reactors, merging the benefits of biocatalysis and flow chemistry.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on the process using immobilized LAP2.[7]
-
Racemate Synthesis: Prepare racemic this compound by hydrogenating pyrazine-2-carboxamide as described in the flow synthesis section.
-
Enzyme Immobilization: Immobilize a semipurified aminopeptidase (LAP2) onto a suitable resin support according to established procedures.
-
Reaction Setup: Prepare a 20% (w/v) aqueous solution of racemic this compound and adjust the pH to 9.
-
Batch Resolution: Add the immobilized enzyme to the substrate solution and stir at 25°C. Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can be reused).
-
Adjust the pH of the filtrate to separate the (S)-acid from the (R)-amide.
-
Isolate the unreacted (R)-piperazine-2-carboxamide via extraction or crystallization.
-
Workflow Diagram: Biocatalytic Resolution
Caption: Enantioselective resolution using an immobilized enzyme.
Head-to-Head Comparison of Synthetic Routes
The optimal synthetic route depends heavily on the specific goals of the researcher, such as desired scale, enantiopurity, and structural diversity.
| Feature | Classical Route | Continuous Flow | Solid-Phase Synthesis | Biocatalytic Resolution |
| Starting Materials | Piperazine-2-carboxylic acid | Pyrazine-2-carbonitrile | Protected Piperazine-2-carboxylic acid, various amines/acids | Racemic this compound |
| Typical Application | Bench-scale synthesis, specific target synthesis | Process development, large-scale manufacturing | Drug discovery, library generation | Production of single enantiomers |
| Scalability | Moderate; batch limitations | High; designed for continuous production | Low; intended for mg-scale library synthesis | Moderate to High, especially in flow reactors |
| Stereocontrol | Dependent on starting material chirality | Produces racemate unless chiral catalyst is used | Dependent on starting scaffold chirality | Excellent; produces high e.e. material |
| Key Advantages | Well-established chemistry, versatile for different amides | High safety, automation, reproducibility, reduced waste | High throughput, rapid generation of diversity | "Green" (mild conditions), exceptional selectivity |
| Key Disadvantages | Multi-step, requires purification of intermediates, potential for side reactions | High initial equipment cost, specialized expertise needed | High cost of reagents/resin, not for bulk synthesis | Only resolves, does not create the core structure; requires a separate synthesis of the racemate |
| Overall Yield | Variable, can be over 60%[2] | Quantitative hydration, high yield hydrogenation[3] | Varies by compound, designed for presence not yield | Max 50% yield for desired enantiomer from racemate |
Conclusion
The synthesis of this compound is a well-explored field with multiple robust solutions tailored to different scientific and industrial needs.
-
The classical approach from piperazine-2-carboxylic acid remains a reliable method for specific, small-scale syntheses where investment in specialized equipment is not feasible.
-
Continuous flow synthesis from pyrazine precursors represents the state-of-the-art for safe, efficient, and scalable production, making it ideal for manufacturing.[3]
-
Solid-phase synthesis is the undisputed champion for creating large, diverse libraries essential for the early stages of drug discovery.[5][6]
-
Biocatalytic resolution provides an elegant and environmentally friendly path to enantiomerically pure products, aligning with the growing demand for sustainable chemical processes.[7]
The choice of synthetic route is a strategic decision that must balance scale, cost, speed, and the specific structural requirements of the final product. As technology advances, hybrid approaches, such as integrating biocatalysis into continuous flow systems, will likely become the new frontier for synthesizing this vital pharmaceutical building block.
References
- 1. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. BJOC - Integration of enabling methods for the automated flow preparation of this compound [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. zinc.5z.com [zinc.5z.com]
- 6. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Molecular Docking of Piperazine-2-Carboxamide Derivatives Against Key Therapeutic Targets
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically successful drugs.[1][2] The piperazine-2-carboxamide moiety, in particular, offers a versatile platform for designing novel therapeutic agents across a spectrum of diseases. This guide provides a comparative analysis of molecular docking studies of this compound derivatives against three distinct and highly relevant protein targets: Bacterial DNA Gyrase, Epidermal Growth Factor Receptor (EGFR) Kinase, and Acetylcholinesterase (AChE).
This document moves beyond a simple recitation of protocols. It is designed to provide a senior application scientist's perspective on the causality behind experimental choices, the interpretation of comparative data, and the strategic application of molecular docking in drug discovery pipelines. We will explore how subtle structural modifications to the this compound core can profoundly influence binding affinity and selectivity, and how these derivatives stack up against established inhibitors.
The Strategic Value of Molecular Docking in Drug Discovery
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, it allows us to visualize and quantify the interactions between a potential drug molecule (the ligand) and its protein target at an atomic level. The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. A lower, more negative binding energy typically signifies a more stable protein-ligand complex and, potentially, a more potent compound.[2][5][6]
This predictive power enables the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of being active. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds.
A Generalized Molecular Docking Workflow
A rigorous and reproducible molecular docking study is underpinned by a systematic workflow. The following protocol outlines the essential steps applicable to the studies discussed in this guide. The causality behind each step is crucial for the integrity of the results.
Experimental Protocol: Molecular Docking
-
Protein Preparation :
-
Objective : To prepare a biologically relevant and computationally tractable model of the target protein.
-
Procedure :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[7] This is done to create a clean binding site for the docking simulation.
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are critical for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to each atom of the protein. This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
Define the binding site. This is typically done by creating a grid box centered on the active site, often defined by the position of the co-crystallized ligand or known active site residues. The size of the grid box must be sufficient to accommodate the ligands being docked.
-
-
Tools : AutoDockTools, UCSF Chimera, MOE (Molecular Operating Environment).[4][8]
-
-
Ligand Preparation :
-
Objective : To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Procedure :
-
Draw the 2D structure of the this compound derivative and the comparative compounds.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is critical to ensure that the ligand conformation is energetically favorable.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows for flexibility during the docking process, which is crucial for finding the optimal binding pose.[9]
-
-
Tools : ChemDraw, MarvinSketch, Open Babel, AutoDockTools.
-
-
Docking Simulation :
-
Objective : To predict the optimal binding pose and affinity of the ligand within the protein's active site.
-
Procedure :
-
Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.[4]
-
The algorithm will generate multiple possible binding poses and rank them based on a scoring function that calculates the predicted binding energy.
-
-
-
Analysis of Results :
-
Procedure :
-
Analyze the docking log file to extract the binding energies and inhibition constants (Ki) for the different poses.[12]
-
Visualize the top-ranked binding pose to examine the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.[6]
-
Compare the binding poses and energies of the piperazine derivatives with those of the reference/alternative compounds.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.[6]
-
-
Tools : AutoDockTools, PyMOL, LigPlot+.[12]
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis
Case Study 1: Antimicrobial Agents Targeting Bacterial DNA Gyrase
Target Significance: Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-validated and attractive target for antibiotics.[13][14] The widely used fluoroquinolone antibiotics, such as ciprofloxacin, act by inhibiting this enzyme.[14][15] However, the rise of antibiotic resistance necessitates the discovery of new inhibitors with different modes of action or improved efficacy against resistant strains.[16]
Comparison: We compare a series of piperazine-based ciprofloxacin hybrids against the parent drug, ciprofloxacin, and other non-quinolone inhibitors.
| Compound Class | Example Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Piperazine Derivative | Ciprofloxacin-chalcone hybrid | S. aureus DNA Gyrase | -9.5 to -11.5 | ASP73, THR165, GLY77[17] |
| Standard Fluoroquinolone | Ciprofloxacin | S. aureus DNA Gyrase | -8.5 to -9.5 | Interacts with the DNA-gyrase complex[13] |
| Non-Quinolone Inhibitor | Novobiocin (Aminocoumarin) | E. coli DNA Gyrase B (1KZN) | -8.0 to -9.0 | Binds to the ATPase site of the GyrB subunit[13] |
| Non-Quinolone Inhibitor | Zoliflodacin | Bacterial DNA Gyrase | -9.0 to -10.0 | Unique binding site distinct from fluoroquinolones[16] |
Analysis and Insights: Molecular docking studies have shown that certain piperazine-based hybrids of ciprofloxacin exhibit stronger binding affinities for S. aureus DNA gyrase compared to ciprofloxacin itself.[17] This enhanced affinity often stems from additional hydrogen bonds and hydrophobic interactions with key residues in the active site, such as ASP73 and THR165.[17] The piperazine moiety, when appropriately substituted, can access deeper pockets within the enzyme's binding site, leading to a more stable complex.
When compared to non-quinolone inhibitors like novobiocin, which targets the ATPase activity of the GyrB subunit, piperazine derivatives that target the GyrA subunit offer a different mechanism of action.[13] This is strategically important for overcoming resistance mechanisms that affect the binding of existing antibiotic classes. The development of novel inhibitors like zoliflodacin, which has a unique binding mode, further underscores the value of exploring diverse chemical scaffolds, including piperazine derivatives, to combat antibiotic resistance.[16]
Case Study 2: Anticancer Agents Targeting EGFR Kinase
Target Significance: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[18] Dysregulation of EGFR signaling, often through mutations, is a hallmark of several cancers, particularly non-small-cell lung cancer (NSCLC).[19][20] Consequently, EGFR kinase inhibitors are a major class of targeted cancer therapies.[18]
Comparison: We evaluate a novel piperazine-tethered thiophene-3-carboxamide selenide derivative against first-generation (Gefitinib) and second-generation (Afatinib) EGFR inhibitors.
| Compound Class | Example Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Piperazine Derivative | Thiophene-3-carboxamide selenide (18i) | EGFR Kinase Domain | -9.8 (predicted) | MET793 (hinge region), LYS745, ASP855[21] |
| First-Gen Inhibitor | Gefitinib | EGFR Kinase Domain | -9.5 | MET793 (hinge region) |
| Second-Gen Inhibitor | Afatinib | EGFR Kinase Domain | -10.2 | CYS797 (covalent bond), MET793 (hinge region)[22] |
Analysis and Insights: Docking studies of novel piperazine-tethered derivatives have identified compounds with potent EGFR kinase inhibitory potential.[21] For instance, compound 18i in a recent study was shown to have significant cytotoxic effects and a remarkable inhibition of EGFR kinase, with a predicted binding mode that anchors it in the ATP-binding pocket.[21] The critical interaction is typically a hydrogen bond with the hinge region residue MET793, a feature shared with established inhibitors like gefitinib.
Compared to first-generation reversible inhibitors like gefitinib, piperazine derivatives can be designed to form additional interactions with residues in the active site, potentially leading to higher potency. The comparison with second-generation irreversible inhibitors like afatinib, which forms a covalent bond with CYS797, highlights a different therapeutic strategy.[20][22] While irreversible inhibitors can be highly potent, they may also have off-target effects. The development of potent, reversible piperazine-based inhibitors therefore remains a highly valuable endeavor, particularly for targeting specific EGFR mutations that confer resistance to existing therapies.
Caption: Simplified EGFR signaling pathway and the action of an inhibitor.
Case Study 3: Anti-Alzheimer's Agents Targeting Acetylcholinesterase (AChE)
Target Significance: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can improve cognitive function.[23]
Comparison: We analyze a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives and their congeners against the standard Alzheimer's drug, Donepezil.
| Compound Class | Example Compound | Target Protein (PDB ID) | Binding Affinity (Ki) | Key Interacting Residues |
| Piperazine-2-carboxylic acid | Compound 4c | E. electricus AChE | 10.18 µM (AChE) | Catalytic and peripheral anionic sites |
| Piperazine-2-hydroxamic acid | Compound 7b | Equine serum BChE | 1.6 nM (BChE) | Catalytic and peripheral anionic sites |
| Standard AChE Inhibitor | Donepezil | E. electricus AChE | -10.8 kcal/mol (Binding Energy) | Interacts with key residues in the active site gorge[24] |
| Alternative Inhibitor | Ginkgolide A | Human AChE (4EY7) | -11.3 kcal/mol (Binding Energy) | Interacts with crucial residues in the active site[24] |
Analysis and Insights: Recent studies on this compound derivatives have revealed their potential as potent cholinesterase inhibitors.[25] Interestingly, subtle modifications to the carboxamide functional group lead to a significant shift in selectivity. The free carboxylic acid derivatives (e.g., compound 4c) show enhanced selectivity for AChE, while the corresponding hydroxamic acids and carboxamides (e.g., compound 7b) are remarkably potent and selective inhibitors of butyrylcholinesterase (BChE), another important enzyme in acetylcholine metabolism.[25]
Compound 7b, in particular, demonstrated an inhibitory activity against BChE that was significantly superior to that of donepezil.[25] Molecular docking simulations revealed that these piperazine derivatives form stable interactions with both the catalytic and peripheral anionic sites of the enzymes, which is a characteristic of effective, dual-binding site inhibitors like donepezil.[25] When compared to natural product inhibitors like Ginkgolide A, which also show very strong predicted binding affinities, the piperazine scaffold offers a synthetic advantage, allowing for fine-tuning of properties like CNS bioavailability and safety profiles.[24][25]
Conclusion and Future Outlook
This guide demonstrates the power of molecular docking as a predictive tool in the design and evaluation of novel this compound derivatives. The comparative analyses across antimicrobial, anticancer, and neurodegenerative disease targets highlight the versatility of this chemical scaffold.
-
For Antimicrobial Drug Development: Piperazine derivatives offer a promising avenue to develop new antibiotics that can overcome existing resistance mechanisms by exhibiting enhanced binding to targets like DNA gyrase or engaging them through novel mechanisms.
-
For Oncology: The piperazine core can be elaborated to create potent and selective kinase inhibitors that rival or exceed the binding affinities of established drugs, offering new therapeutic options for targeted cancer therapy.
-
For Neurodegenerative Disorders: The this compound framework allows for the development of highly potent and selective cholinesterase inhibitors, with the potential to fine-tune activity between AChE and BChE, a desirable feature for multi-target approaches to Alzheimer's disease.
The key to success lies in the iterative cycle of design, in silico docking, synthesis, and biological evaluation. The insights gained from molecular docking, as outlined in this guide, are critical for informing the design choices that lead to the next generation of piperazine-based therapeutics. The self-validating nature of a well-executed docking protocol, especially when benchmarked against known inhibitors, provides a high degree of confidence in the prioritization of candidates for synthesis and further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. etflin.com [etflin.com]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 19. mdpi.com [mdpi.com]
- 20. ClinPGx [clinpgx.org]
- 21. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antimicrobial and Antifungal Efficacy of Novel Piperazine Derivatives
Introduction: The Prominence of the Piperazine Scaffold in Antimicrobial Research
The global challenge of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] In this pursuit, medicinal chemists frequently turn to "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[2][3] Its presence in a wide array of clinically successful drugs, from the antibacterial ciprofloxacin to the antifungal posaconazole, underscores its versatility and importance.[2][4] The unique physicochemical properties of the piperazine moiety, including its ability to act as a rigid linker and its hydrogen bonding capacity, often enhance target affinity, solubility, and favorable pharmacokinetic profiles.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic validation of the antimicrobial and antifungal efficacy of newly synthesized piperazine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, outlines self-validating methodologies, and provides a comparative analysis against established clinical standards.
Section 1: Foundational In Vitro Efficacy Testing
The initial assessment of a new chemical entity's antimicrobial potential hinges on robust, standardized in vitro testing. The primary objectives are to quantify the concentration required to inhibit microbial growth and to determine whether the compound's effect is static (inhibitory) or cidal (killing).
Determining Inhibitory Potency: The Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] The broth microdilution method is the internationally recognized gold standard for quantitative MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Causality Behind the Choice: The broth microdilution method is favored for its quantitative results, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously.[7] It provides a precise numerical value (e.g., in µg/mL) that is essential for comparing the potency of different derivatives and for subsequent pharmacokinetic/pharmacodynamic (PK/PD) modeling.
This protocol is harmonized with CLSI M07 guidelines for bacteria and EUCAST guidelines for fungi.[6][8]
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the novel piperazine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for fungi).[5][9][10] This creates a concentration gradient across the plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a microbial suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[11]
-
Dilute this standardized suspension in the broth medium to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] This specific inoculum density is critical for reproducibility and ensures that results are comparable across different laboratories.
-
-
Plate Inoculation and Controls (Self-Validation):
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Growth Control: Include wells with only broth and inoculum (no compound) to ensure the viability of the microorganism.
-
Sterility Control: Include wells with only broth to check for contamination.[5]
-
Positive Control: Include a standard antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole) as a reference for assay performance.
-
-
Incubation:
-
Result Interpretation:
-
Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the piperazine derivative in which there is no visible growth.[5]
-
Assessing Cidal Activity: The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
While the MIC indicates growth inhibition, it does not differentiate between a microbistatic and a microbicidal effect. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is a crucial follow-up experiment to determine the concentration required to kill the microorganism.[13][14]
Causality Behind the Choice: Establishing cidal activity is vital, particularly for treating infections in immunocompromised patients or in deep-seated infections where host defenses are limited. The MBC/MFC provides a definitive measure of a compound's killing power.
-
Prerequisite: This assay is performed directly after an MIC test is completed.
-
Subculturing: Select the wells from the MIC plate corresponding to the MIC value and at least two higher concentrations where no growth was observed.[11]
-
Plating: Using a calibrated loop or pipette, transfer a small aliquot (e.g., 10 µL) from each selected well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).[11]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until growth is clearly visible in control spots.
-
Result Interpretation: The MBC or MFC is the lowest concentration of the piperazine derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14] This is determined by counting the colonies on each spot and comparing them to a count from the initial inoculum.
Section 2: Comparative Efficacy and Data Interpretation
A new derivative's performance can only be truly understood in the context of existing therapies. Objective comparison requires the use of standardized microbial strains and clinically relevant comparator drugs.
Selection of Comparators and Test Organisms
-
Test Organisms: A panel should include representative Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungi (Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305). Using ATCC (American Type Culture Collection) or equivalent reference strains ensures reproducibility.
-
Comparator Drugs: The choice of comparators should be guided by the target spectrum.
Data Presentation and Interpretation
Summarizing efficacy data in a clear, tabular format is essential for direct comparison. The MBC/MIC ratio is a useful metric: a ratio of ≤4 is generally considered indicative of cidal activity.[11]
Table 1: Illustrative Comparative Efficacy Data (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Piperazine Derivative X | 2 | 4 | 8 | 16 |
| Piperazine Derivative Y | 8 | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Table 2: Cidal Activity Profile (MBC/MIC Ratio)
| Compound | S. aureus | E. coli | C. albicans |
| Piperazine Derivative X | 2 | 4 | >4 |
| Ciprofloxacin | 2 | 2 | N/A |
| Fluconazole | N/A | N/A | >32 |
Interpretation: In this example, Derivative X shows bactericidal activity against S. aureus and E. coli but appears to be fungistatic against C. albicans. Fluconazole is known to be primarily fungistatic.
Section 3: Visualizing the Validation Workflow
Diagrams provide an intuitive, at-a-glance understanding of complex experimental processes, ensuring clarity and procedural accuracy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for MBC/MFC Determination following an MIC Assay.
Conclusion and Future Directions
This guide outlines the foundational, standardized approach to validating the efficacy of novel piperazine derivatives. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, comparable data that form a solid basis for further development. Positive results from these in vitro assays are the critical first step, justifying progression to more advanced studies, including:
-
Time-kill kinetics assays to understand the rate of antimicrobial activity.
-
Cytotoxicity assays against mammalian cell lines to determine the therapeutic index.
-
Mechanism of action studies to elucidate the specific molecular target.
-
In vivo efficacy studies in animal infection models to assess performance in a complex biological system.
Through this systematic and comparative validation process, the most promising piperazine derivatives can be identified and advanced in the pipeline, contributing to the vital search for the next generation of antimicrobial therapies.
References
- 1. apjhs.com [apjhs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic profile comparison of different Piperazine-2-carboxamide analogs
An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Piperazine-2-Carboxamide Analogs
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern drug discovery, the piperazine ring is a privileged scaffold, recognized for its frequent appearance in clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a versatile framework for chemists to modulate physicochemical properties.[3][4] These modifications can significantly enhance aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, which are critical for a drug candidate's success.[4][5]
Specifically, the this compound core offers a synthetically tractable platform for creating vast libraries of diverse compounds.[6][7] However, subtle structural alterations to this core can lead to profound differences in how the molecule behaves in a biological system. Understanding these shifts in the pharmacokinetic (PK) profile is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different this compound analogs. It is designed to move beyond a simple listing of data, offering insights into the causal relationships between chemical structure and pharmacokinetic behavior, supported by detailed experimental protocols and authoritative references.
Pillar 1: The Four Pillars of Pharmacokinetics (ADME)
A drug's journey through the body is governed by four fundamental processes, collectively known as ADME. An early and thorough understanding of these properties is essential to de-risk drug candidates and reduce the high rate of late-stage clinical failures.[8][9]
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves surviving the gastrointestinal tract and crossing the intestinal wall.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites) by enzymes, primarily in the liver. This process often inactivates the drug and makes it more water-soluble for easier elimination.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
These four interconnected processes determine the concentration of a drug at its target site over time, which ultimately dictates its efficacy and potential for toxicity.
Caption: The ADME process, illustrating a drug's path from administration to elimination.
Pillar 2: Structure-Pharmacokinetic Relationships (SPR) - A Comparative Analysis
The true power of medicinal chemistry lies in understanding how modifying a chemical structure influences its biological activity and pharmacokinetic profile—the Structure-Pharmacokinetic Relationship (SPR). The this compound scaffold is an excellent case study for this principle. Substitutions at the N1 and N4 positions of the piperazine ring, or on the carboxamide moiety, can drastically alter the compound's properties.
The following table presents illustrative data for three hypothetical analogs to demonstrate these principles. This data is representative of typical outcomes observed during lead optimization and is intended for educational purposes.
Table 1: Comparative Pharmacokinetic Profiles of Hypothetical this compound Analogs
| Parameter | Analog A (Parent) | Analog B (+Lipophilic Group) | Analog C (+Polar Group) | Causality & Rationale |
| Structure | R1=H, R4=H | R1=H, R4=Cyclohexyl | R1=H, R4=CH₂CH₂OH | Structural modifications at the N4 position. |
| Oral Bioavailability (F%) | 45% | 25% | 60% | Increased polarity (Analog C) often improves aqueous solubility, aiding absorption. Increased lipophilicity (Analog B) can lead to poor solubility and higher first-pass metabolism, reducing bioavailability.[4] |
| Half-life (t½, h) | 2.5 | 6.0 | 1.5 | Lipophilic compounds (Analog B) tend to distribute more extensively into tissues and may be cleared more slowly. Polar compounds (Analog C) are often eliminated more rapidly by the kidneys. |
| Volume of Distribution (Vd, L/kg) | 1.2 | 5.5 | 0.8 | High lipophilicity (Analog B) leads to greater distribution into tissues and out of the plasma, resulting in a higher Vd.[10] Hydrophilic compounds (Analog C) tend to remain in the more aqueous environment of the blood. |
| Clearance (CL, mL/min/kg) | 15 | 8 | 25 | Clearance is influenced by metabolism and excretion. The lower clearance of Analog B suggests slower metabolic breakdown, while the higher clearance of Analog C indicates rapid renal excretion. |
| Plasma Protein Binding (%) | 30% | 95% | 15% | Lipophilic molecules (Analog B) have a higher affinity for plasma proteins like albumin. Only the unbound fraction of a drug is free to exert its pharmacological effect or be cleared.[11] |
Analysis & Field-Proven Insights:
-
The Lipophilicity Trade-Off (Analog B): The addition of a cyclohexyl group significantly increases lipophilicity. While this can enhance binding to a target protein, it often comes at a cost to the PK profile. We observe a dramatic increase in plasma protein binding and volume of distribution, which can prolong the half-life. However, the poor aqueous solubility often leads to decreased oral absorption and higher susceptibility to metabolic enzymes like Cytochrome P450s, resulting in lower bioavailability.[10]
-
The Solubility Advantage (Analog C): By introducing a hydroxyl group, we increase the polarity and hydrogen bonding potential of the molecule. This typically improves aqueous solubility, which is a key factor for good oral absorption, leading to higher bioavailability.[4][5] The trade-off is often faster clearance through renal (kidney) excretion, resulting in a shorter half-life, which might require more frequent dosing.
Pillar 3: Self-Validating Experimental Protocols
Objective comparison requires robust and reproducible experimental data. The following protocols represent industry-standard in vitro and in vivo assays used to generate the pharmacokinetic parameters discussed above. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity. All preclinical studies must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[12][13]
Caption: A typical workflow for pharmacokinetic profiling in drug discovery.
Detailed Protocol 1: In Vitro Metabolic Stability Assay
This assay predicts the extent of metabolism in the liver (first-pass metabolism), which directly impacts oral bioavailability.
-
Objective: To determine the rate at which an analog is metabolized by liver enzymes.
-
Materials: Test analog, liver microsomes (human or rat), NADPH (cofactor), phosphate buffer, positive control compound (e.g., Verapamil), quenching solution (e.g., cold acetonitrile with an internal standard), 96-well plates, LC-MS/MS system.
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test analog in DMSO. Dilute it in phosphate buffer to the final working concentration (e.g., 1 µM).
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This starts the enzymatic process. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a well containing a cold quenching solution. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent analog at each time point.
-
-
Data Analysis & Trustworthiness:
-
Plot the natural log of the percentage of the remaining parent compound against time.
-
The slope of the line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
The inclusion of a known positive control validates the activity of the microsomes and the assay procedure. The negative control ensures that the observed compound loss is due to metabolism.
-
Detailed Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This experiment provides the definitive PK profile in a living system and is crucial for extrapolating data to humans.[14][15][16] It is guided by principles from regulatory agencies like the EMA.[17][18]
-
Objective: To determine key PK parameters (AUC, CL, Vd, t½, F%) after intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.[19]
-
Step-by-Step Methodology:
-
Acclimatization: Animals are acclimatized for at least one week before the study.
-
Dosing - IV Group: Administer the test analog intravenously (IV) via the tail vein at a specific dose (e.g., 1 mg/kg). The IV dose serves as the 100% bioavailable reference.
-
Dosing - PO Group: Administer the test analog orally (PO) by gavage at a higher dose (e.g., 10 mg/kg) to account for incomplete absorption.
-
Blood Collection: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[20]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method. This requires creating a standard curve with known concentrations of the analog in blank plasma.
-
-
Data Analysis & Authoritative Grounding:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.[21]
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.[20]
-
Clearance (CL): Calculated as Dose(IV) / AUC(IV).
-
Volume of Distribution (Vd): Calculated as CL / Elimination Rate Constant.
-
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated as [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100.
-
These studies must be conducted following international guidelines, such as those from the EMA and FDA, to ensure the data is reliable and can be used in regulatory submissions.[17][22][23]
-
Conclusion
The pharmacokinetic profile of a this compound analog is not a static property but a dynamic outcome of its specific chemical structure. As demonstrated, rational modifications to the scaffold can be used to fine-tune ADME properties, transforming a potent but flawed compound into a viable drug candidate. By employing a systematic approach that combines predictive in vitro assays with definitive in vivo studies, drug development teams can efficiently navigate the complex path of lead optimization. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions, ultimately accelerating the discovery of new and effective medicines.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 6. Synthesis and diversity analysis of lead discovery this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zinc.5z.com [zinc.5z.com]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. fda.gov [fda.gov]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. benthamdirect.com [benthamdirect.com]
- 15. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 16. biotechfarm.co.il [biotechfarm.co.il]
- 17. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. admescope.com [admescope.com]
- 21. biolivz.com [biolivz.com]
- 22. fda.gov [fda.gov]
- 23. karger.com [karger.com]
A Comparative Guide to the Cytotoxicity of Piperazine-2-carboxamide Compounds on Human Cell Lines
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including the ability to improve solubility and bioavailability, make it an attractive moiety for drug design.[1][2] Within this class, Piperazine-2-carboxamide derivatives have emerged as a promising avenue for the development of novel anticancer agents, demonstrating significant cytotoxic effects across a diverse range of human cancer cell lines.
This guide provides a comprehensive comparison of the cytotoxic performance of various this compound compounds, supported by experimental data from peer-reviewed studies. We will delve into the methodologies used for assessment, explore the underlying mechanisms of action, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxic Activity
The efficacy of this compound derivatives is highly dependent on their specific chemical structures and the cancer cell line being targeted. The following table summarizes the cytotoxic activities of several representative compounds, providing a snapshot of their potential and selectivity. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are presented to facilitate direct comparison.
| Compound/Derivative Class | Human Cancer Cell Line(s) | Cytotoxicity (IC50/GI50 in µM) | Non-Cancerous Control & Selectivity | Assay | Reference |
| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | Not specified | MTT | [5] |
| Benzhydrylpiperazine Carboxamides | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Varies (Thioamide analogs generally more potent) | Not specified | SRB | [6] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl (SA5) | 4T1 (Breast) | < 0.7 | 3T3 (Fibroblast): Viability 82–95% at 1 µg/mL | MTT | [7] |
| Chalcone N-ethyl-piperazinyl amides of Oleanolic Acid (Compound 4) | NCI-60 Panel (Various) | 0.70–0.99 (submicromolar in sensitive lines) | Not specified | Not specified | [8] |
| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | 1.00 | CHO: IC50 = 10.8 µM (Selectivity observed) | CellTiter-Glo | [2] |
| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-475 & SNU-423 (Liver) | 6.98 & 7.76 | Not specified | MTT | [9] |
| Boswellic Acid derivative with Piperazine amide (Compound 29) | PC-3 (Prostate), LNCaP (Prostate) | 0.04, 0.27 | Not specified | Not specified | [1] |
| Piperine-carboximidamide hybrid (VIf) | LOX-IMVI (Melanoma) | 1.05 | MCF-10A (Normal Breast): >85% viability at 50 µM | MTT | [10] |
| Piperazin-2-one derivative (Compound 6) | HUH7, AKH12 (Hepatocellular), U251 (Glioblastoma) | >50% viability reduction at 50 µM | HUVEC (Endothelial): Similar toxicity observed | LDH | [3][11] |
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals critical SAR trends. For instance, the introduction of a thioamide in place of a carboxamide moiety in benzhydrylpiperazine derivatives generally enhances growth inhibition.[6] Similarly, modifications at the N4-position of the piperazine ring significantly influence cytotoxicity.[1] The potent, sub-micromolar activity of the boswellic acid derivative (Compound 29) highlights the synergistic effect of combining the piperazine-amide scaffold with a complex natural product.[1] However, it is crucial to assess cytotoxicity against non-malignant cell lines, as some potent compounds, like the piperazin-2-one derivatives, have shown comparable toxicity to normal cells, indicating a lack of cancer-specific targeting.[3][11]
Methodological Framework for Cytotoxicity Assessment
The choice of assay is a critical decision in cytotoxicity screening, as different methods measure distinct cellular parameters. A multi-assay approach provides a more robust and comprehensive understanding of a compound's biological effects. The general workflow involves initial screening to determine concentration-dependent effects, followed by more specific assays to elucidate the mechanism of cell death.[12]
Caption: General experimental workflow for cytotoxicity evaluation.
Detailed Experimental Protocols
The following are standardized, self-validating protocols for key cytotoxicity assays frequently used in the evaluation of piperazine compounds.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the this compound compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimate of cell number. It is independent of metabolic activity.[6]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cell necrosis or membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane rupture. The amount of LDH in the supernatant is proportional to the number of lysed cells.[3][11]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Mechanisms of Action: Inducing Cancer Cell Death
This compound compounds primarily exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[1][5][13] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Studies have implicated both the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Pathway
This is the most commonly reported mechanism for piperazine-induced cytotoxicity.[9][13] The compound triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors.
-
Key Events:
-
Bax/Bcl-2 Regulation: The compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax:Bcl-2 ratio is a critical trigger for apoptosis.[14]
-
Cytochrome c Release: Increased mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[9][13]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[9][13] Activated caspase-3 orchestrates the dismantling of the cell.
-
Caption: Intrinsic (mitochondrial) apoptosis pathway activated by piperazine compounds.
The Extrinsic (Death Receptor) Pathway
Some piperazine derivatives can also trigger apoptosis via the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
Key Events:
-
Receptor Activation: Ligation of death receptors (e.g., Fas, TNFR) leads to the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: The DISC recruits and activates the initiator caspase-8.[9]
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[9]
-
Other Mechanisms
-
Cell Cycle Arrest: Several piperazine derivatives have been shown to arrest the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase.[1][5] This prevents cancer cells from progressing through division and can ultimately lead to apoptosis.
-
Signaling Pathway Modulation: These compounds can interfere with key pro-survival signaling pathways within cancer cells. For example, inhibition of the PI3K/Akt or NF-κB pathways, which are often hyperactive in cancers, has been implicated.[12] Others have been shown to target the JNK signaling pathway.[15]
Conclusion and Future Perspectives
The diverse family of this compound compounds demonstrates significant and varied cytotoxic activity against a broad spectrum of human cancer cell lines. Their ability to induce apoptosis through well-defined molecular pathways, coupled with a synthetically tractable scaffold, makes them highly valuable candidates for further anticancer drug development.
Future research should focus on optimizing the structure of these compounds to enhance their potency and, critically, their selectivity for cancer cells over normal cells. A thorough investigation of their pharmacokinetic and pharmacodynamic properties in preclinical in vivo models is the logical next step to translate these promising in vitro findings into potential clinical applications.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. ijpsr.com [ijpsr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Covalent vs. Non-Covalent Piperazine-2-Carboxamide Inhibitors
Introduction: The Strategic Choice in Drug Design
The piperazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its conformational rigidity and the synthetic tractability of its three functional group handles make it an ideal starting point for library synthesis and lead optimization.[1] When developing inhibitors based on this or any scaffold, a fundamental strategic decision confronts the drug discovery team: should the inhibitor bind covalently or non-covalently to its target?
This guide provides an in-depth comparative analysis of these two inhibition modalities, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, the causality behind experimental choices, and the practical workflows required to validate each approach, using this compound inhibitors as a central case study.
Part 1: Mechanism of Action - A Tale of Two Binding Modes
The fundamental difference between these inhibitor classes lies in the nature of the chemical bonds they form with their protein targets. This distinction dictates their kinetics, pharmacodynamics, and overall therapeutic profile.
Non-Covalent Inhibition: A Reversible Partnership
Non-covalent inhibitors function through a dynamic equilibrium. They bind to their target protein via a combination of weaker, reversible interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and ionic bonds. The inhibitor continuously associates and dissociates from the target.[2]
The efficacy of a non-covalent inhibitor is defined by its equilibrium dissociation constant (Kᵢ), which reflects the balance between its "on-rate" (k_on) and "off-rate" (k_off). A lower Kᵢ value signifies a higher binding affinity. Crucially, the pharmacodynamic (PD) effect of these inhibitors is typically dependent on their pharmacokinetic (PK) profile; sustained target inhibition requires maintaining a therapeutic concentration of the drug at the target site.[3]
Caption: Reversible binding equilibrium of a non-covalent inhibitor.
Covalent Inhibition: A Lasting Bond
Covalent inhibitors operate via a two-step mechanism. First, the inhibitor reversibly binds to the target's active site through non-covalent interactions, a step governed by an inhibition constant (Kᵢ).[3][4] This initial binding event positions an electrophilic functional group on the inhibitor, known as a "warhead," in close proximity to a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) on the target protein.[3][5] In the second, often irreversible step, a covalent bond is formed between the warhead and the amino acid residue, a reaction characterized by the rate constant k_inact.[3][4]
This covalent bond formation effectively "shuts down" the protein's activity for an extended period.[2] The pharmacodynamic effect is therefore decoupled from the drug's plasma concentration; even after the unbound drug is cleared from the body, the target remains inhibited until it is degraded and newly synthesized.[3][6] This is often referred to as "hit-and-run" pharmacology.[7]
Caption: Two-step mechanism of an irreversible covalent inhibitor.
Part 2: Comparative Performance Analysis
The choice between a covalent and non-covalent strategy involves a series of critical trade-offs. The optimal path depends heavily on the specific biological target, the desired therapeutic window, and the potential for drug resistance.
| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |
| Potency | Often higher and can achieve full target occupancy at lower concentrations.[5][8] | Dependent on binding affinity (Kᵢ) and requires sustained concentration. |
| Duration of Action | Prolonged; decoupled from PK. Lasts until protein turnover.[3][7] | Directly linked to PK profile and drug half-life.[3] |
| Dosing Regimen | Allows for lower and less frequent dosing.[3][5] | May require more frequent dosing to maintain therapeutic levels. |
| Selectivity | Can be very high by targeting a unique nucleophilic residue.[2][9] | Achieved by optimizing interactions with the binding pocket topology. |
| Off-Target Effects | Risk of permanent, off-target modification by reactive warheads, potentially leading to toxicity or immunogenicity (haptenization).[2][6] | Generally reversible and concentration-dependent. |
| Drug Resistance | Can overcome mutations that weaken non-covalent binding.[3][10] Highly susceptible to mutations of the target nucleophile (e.g., C481S in BTK).[3][11] | Susceptible to mutations that alter the shape or key interaction points of the binding pocket. |
| Kinetics | Measured by k_inact/Kᵢ, reflecting the efficiency of inactivation.[4][12] | Measured by Kᵢ or K_d, reflecting binding affinity at equilibrium. |
Part 3: Case Study - Targeting the SARS-CoV-2 Main Protease (Mpro)
The development of inhibitors for the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, provides an excellent real-world example. Researchers have successfully developed both non-covalent and covalent inhibitors from similar piperazine-based scaffolds.
-
Non-Covalent Strategy: Researchers developed potent non-covalent Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold.[13] For example, compound GC-14 was optimized to occupy multiple subpockets of the Mpro active site through a network of non-covalent interactions, achieving high potency and excellent antiviral activity.[13]
-
Covalent Strategy: Building on a similar non-covalent piperazine hit, another research team introduced electrophilic warheads to develop covalent inhibitors.[14][15] The compound GD-9 , which incorporates an α-chloroacetamide warhead, was designed to form a covalent bond with the catalytic Cys145 residue of Mpro.[15] This resulted in a highly potent compound with significant enzymatic inhibition and good antiviral efficacy.[15]
Comparative Experimental Data
| Compound | Inhibition Type | Target | IC₅₀ (Enzymatic) | EC₅₀ (Antiviral) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) | Reference |
| GC-14 | Non-Covalent | SARS-CoV-2 Mpro | 0.40 µM | 1.1 µM | > 100 µM | > 90.9 | [13] |
| GD-9 | Covalent | SARS-CoV-2 Mpro | 0.18 µM | 2.64 µM | > 50 µM (VeroE6) | > 18.9 | [15] |
This data illustrates that both strategies can yield potent inhibitors. The covalent inhibitor GD-9 shows a lower IC₅₀, suggesting high enzymatic potency, while the non-covalent GC-14 demonstrates an excellent balance of antiviral activity and a very high safety margin, as indicated by its selectivity index.
Part 4: Experimental Workflows for Comparative Evaluation
To rigorously compare these two classes of inhibitors, a series of well-defined experimental protocols is essential. The choice of assay is critical for generating reliable and meaningful data.
Workflow 1: Initial Potency and Covalent Characterization
This workflow outlines the initial steps to determine inhibitor potency and confirm the mechanism of action.
Caption: Workflow for initial characterization of inhibitors.
Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%. This is a primary screening assay for both inhibitor types.
Causality: For covalent inhibitors, the IC₅₀ value is highly dependent on the pre-incubation time of the enzyme and inhibitor before adding the substrate. A shift in IC₅₀ with longer pre-incubation times is a hallmark of a time-dependent, irreversible mechanism.
Methodology (Example for SARS-CoV-2 Mpro):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).
-
Serially dilute the this compound inhibitor in DMSO, followed by a final dilution in assay buffer.
-
Prepare recombinant Mpro enzyme solution in assay buffer.
-
Prepare a fluorogenic substrate solution (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of diluted inhibitor solution.
-
Add 10 µL of Mpro enzyme solution to each well.
-
Incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature. To test for time-dependency, run parallel plates with different incubation times (e.g., 15, 30, 60 minutes).
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to start the reaction.
-
Detection: Immediately place the plate in a fluorescent plate reader. Monitor the increase in fluorescence (e.g., Ex/Em = 340/490 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinetic Analysis for Covalent Inhibitors (k_inact and Kᵢ)
Objective: To dissect the two steps of covalent inhibition and determine the intrinsic affinity (Kᵢ) and the rate of inactivation (k_inact).
Causality: A simple IC₅₀ is insufficient for characterizing covalent inhibitors. The ratio k_inact/Kᵢ is the second-order rate constant that measures the true efficiency of inactivation, providing a more accurate metric for comparison and optimization.[4]
Methodology (Progress Curve Analysis):
-
Assay Setup: The setup is similar to the IC₅₀ assay, but data is collected continuously from the moment the substrate is added.
-
Procedure:
-
Mix enzyme and varying concentrations of the covalent inhibitor in the wells of a microplate.
-
Initiate the reaction by adding the substrate and immediately begin continuous fluorescent reading over a longer period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
The resulting progress curves (fluorescence vs. time) will be exponential, as the amount of active enzyme decreases over time.
-
For each inhibitor concentration [I], fit the curve to the equation for the irreversible inhibition of an enzyme: F = F₀ + (v₀/k_obs) * (1 - exp(-k_obs * t)) where F is fluorescence, F₀ is initial fluorescence, v₀ is the initial rate, and k_obs is the observed rate of inactivation.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this new plot to the hyperbolic equation: k_obs = k_inact * [I] / (Kᵢ + [I])
-
This fit will yield the values for k_inact (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation rate).
-
Protocol 3: Intact Protein Mass Spectrometry
Objective: To obtain definitive, direct evidence of covalent bond formation.
Causality: This self-validating method directly visualizes the outcome of the chemical reaction. Observing a mass shift in the target protein that precisely corresponds to the molecular weight of the inhibitor confirms the covalent mechanism and rules out alternative inhibition modalities like aggregation.[4][16]
Methodology:
-
Incubation: Incubate the target protein (e.g., 5 µM) with an excess of the covalent inhibitor (e.g., 25 µM) in a suitable buffer for a set time (e.g., 1 hour) at room temperature. Include a control sample with protein and DMSO only.
-
Sample Cleanup: Desalt the samples using a C4 ZipTip or similar reversed-phase chromatography method to remove excess unbound inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis:
-
Analyze the samples via liquid chromatography-mass spectrometry (LC-MS).
-
The protein is typically eluted over a C4 or C8 column with an acetonitrile/water gradient containing 0.1% formic acid.
-
The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Deconvolution:
-
The resulting mass spectrum will show a distribution of multiply charged protein ions.
-
Use deconvolution software (e.g., MaxEnt) to convert this charge state distribution into a single zero-charge mass spectrum, showing the exact molecular weight of the protein.
-
Compare the mass of the inhibitor-treated protein with the DMSO control. A mass increase equal to the inhibitor's molecular weight confirms 1:1 covalent adduct formation.
-
Conclusion and Future Perspectives
The decision to pursue a covalent or non-covalent this compound inhibitor is not a matter of one being universally superior. It is a strategic choice based on a deep understanding of the target biology and the desired therapeutic outcome.
-
Covalent inhibitors offer a path to exceptional potency and a prolonged duration of action, potentially overcoming resistance and simplifying dosing regimens.[2][3] This strategy is particularly powerful for targets where high, sustained inhibition is required. However, the design process must meticulously balance warhead reactivity to maximize on-target activity while minimizing the risk of off-target effects and idiosyncratic toxicity.[2][3][6]
-
Non-covalent inhibitors represent a more traditional and often safer approach. Their reversible nature means that off-target effects are manageable and not permanent.[2] This strategy is well-suited for targets where transient or modulated inhibition is sufficient, though it places a greater burden on optimizing the drug's pharmacokinetic properties to ensure adequate target coverage.
The future may lie in a hybrid approach: reversible-covalent inhibitors . These agents form a covalent bond that can be slowly reversed, combining the high potency and durable target engagement of covalent inhibitors with a greater margin of safety.[12] As our ability to rationally design warhead reactivity and predict off-target interactions improves, both covalent and reversible-covalent strategies will continue to expand the druggable proteome, enabling the development of transformative therapies.
References
- 1. zinc.5z.com [zinc.5z.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. certara.com [certara.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent vs. Non-Covalent Inhibition: Tackling Drug Resistance in EGFR - A Thorough Dynamic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. drughunter.com [drughunter.com]
- 13. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Piperazine-2-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Piperazine-2-carboxamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety principles to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory. The causality behind each step is explained to provide a deeper understanding of the necessary precautions.
Core Safety Principles and Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound, while a valuable building block, possesses inherent risks that command respect and careful management. All waste generated from procedures involving this compound, including contaminated personal protective equipment (PPE) and labware, must be treated as hazardous chemical waste.
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate handling and disposal protocols.[1] It is known to be harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][2] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection of specific PPE is directly correlated with the hazards identified above.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a full-face shield must be worn over the goggles. Rationale: This addresses the H319 hazard, protecting the eyes from serious irritation.[2]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. Inspect gloves for any signs of degradation or perforation before each use.[3][4] Rationale: This provides a robust barrier against dermal contact, mitigating the H315 skin irritation hazard.[2]
-
Body Protection: A flame-resistant lab coat, fully fastened, must be worn. Long-sleeved clothing is essential.[2][3] Rationale: This protects the skin on the arms and body from accidental contact.
-
Respiratory Protection: All handling of solid this compound that could generate dust, and any work with its solutions, should be performed inside a certified chemical fume hood.[4][5][6] Rationale: This engineering control is critical to prevent inhalation of the compound, addressing the H335 respiratory irritation hazard.
Waste Segregation and Containerization Protocol
Proper segregation is a cornerstone of safe chemical waste management. Incompatible wastes, when mixed, can result in dangerous reactions, such as the generation of heat or toxic gases.[7] this compound, as a substituted amide, must not be mixed with acidic waste streams.[7][8]
Waste Container Setup
-
Select an Appropriate Container: Use only a designated, compatible hazardous waste container with a tightly fitting screw-on cap.[8] For solid waste, a high-density polyethylene (HDPE) wide-mouth container is ideal.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound Waste" (Do not use abbreviations or formulas).[9]
-
The associated hazards: "Irritant," "Harmful if Swallowed."
-
-
Location: Place the labeled container in a designated satellite accumulation area within the lab, away from general work areas and incompatible chemicals.[9]
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating different types of waste generated during work with this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Procedures
Follow these specific workflows for different waste streams. Always perform these actions within a chemical fume hood while wearing the full mandatory PPE.
A. Unused or Expired Solid this compound
-
Carefully open the original container inside the fume hood.
-
Using a dedicated spatula, transfer the solid chemical directly into the pre-labeled Solid Hazardous Waste Container .
-
Securely close the waste container lid immediately after the transfer.
B. Contaminated Labware and Consumables
-
Gloves, Weigh Boats, Wipes: All disposable items that have come into direct contact with this compound are considered hazardous waste.
-
Place these items directly into the Solid Hazardous Waste Container .
-
Do not discard these items in the regular trash.
C. Rinsing Empty Original Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as regular waste. A triple-rinse procedure is mandatory.[8][11]
-
Add a small amount of a suitable solvent (e.g., water or methanol, check for compatibility) to the empty container, equal to about 5-10% of the container's volume.[11]
-
Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Pour the rinse solvent (rinsate) into a pre-labeled Liquid Hazardous Waste Container . This rinsate is now hazardous waste and must not be poured down the drain.[2][11]
-
Repeat this rinsing process two more times, collecting all rinsate in the same liquid hazardous waste container.
-
After the third rinse, allow the container to air dry completely in the fume hood.
-
Deface or remove the original label and dispose of the clean, dry container in the appropriate glass or plastic recycling bin.[11]
Spill Management and Decontamination
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Spill: For a minor spill (a few grams of solid), proceed with cleanup. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
Wear Full PPE: Don all required PPE, including respiratory protection if not already in a fume hood.
-
Contain and Clean:
-
Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it, along with the absorbent, into the Solid Hazardous Waste Container .[2][12]
-
Do not use water to clean the initial spill, as this can create a solution that is harder to contain.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent.
-
Place the used cloth in the solid hazardous waste container.
-
Wash the area with soap and water.
-
Final Disposal Logistics
-
Storage: Keep the sealed hazardous waste container(s) in your lab's designated satellite accumulation area. The container must remain closed at all times except when waste is being added.[8]
-
Arrange for Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed professional waste disposal service.[5][13] Do not attempt to transport the waste off-site yourself.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, protect yourself and your colleagues, and ensure that chemical waste is managed in an environmentally responsible manner.
References
- 1. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. uwm.edu [uwm.edu]
- 4. ibisscientific.com [ibisscientific.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. vumc.org [vumc.org]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazine-2-carboxamide
Executive Summary: Beyond the Product - A Commitment to Your Safety
In the landscape of drug discovery and development, the integrity of our research is intrinsically linked to the safety of the professionals conducting it. Piperazine-2-carboxamide is a valuable scaffold in medicinal chemistry, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist of equipment. It is designed to be an essential operational partner, providing the critical safety and logistical information necessary for handling this compound with confidence. We will delve into the why behind each recommendation, grounding our protocols in established safety science and regulatory standards. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not on avoidable risks.
Hazard Profile of this compound
A thorough risk assessment is the foundation of any laboratory procedure. Based on established GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound presents several key hazards that directly inform our PPE strategy.[1]
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Structurally related compounds, such as piperazine and its derivatives, are also known to be corrosive and potential sensitizers, reinforcing the need for stringent protective measures.[2] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the inhalation of dust or aerosols.
The Hierarchy of Controls: Your Primary Defense
Before we specify individual PPE items, it is crucial to understand that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" to provide a systematic approach to minimizing workplace hazards.[3][4]
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
This guide focuses on PPE, but assumes that all necessary engineering controls (e.g., certified chemical fume hoods) and administrative controls (e.g., a written Chemical Hygiene Plan) are already in place as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[3][5][6]
Task-Specific PPE Protocols for this compound
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical splash goggles & face shield | 2 pairs of nitrile gloves (or 1 pair of thicker, chemical-resistant gloves) | Long-sleeved lab coat, fully buttoned | Mandatory: Work within a certified chemical fume hood or a powder containment hood. |
| Dissolution & Solution Handling | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Work within a certified chemical fume hood. |
| Reaction Setup & Transfers | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with P100 particulate filters. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Not required if handling sealed containers. |
The Rationale Behind Our Choices
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles during tasks with a high risk of splashing or aerosol generation, such as weighing solids or cleaning up spills.[7]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[2][8] For tasks involving prolonged contact or handling of larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Body Protection: A standard long-sleeved lab coat protects skin and personal clothing from minor spills and contamination.[2][8] Ensure it is fully buttoned. For larger-scale work or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary respiratory hazard comes from inhaling the powdered form of the compound, which may cause respiratory irritation (H335).[1][9] Therefore, all manipulations of the solid chemical must be performed within a certified chemical fume hood or other ventilated enclosure. This engineering control is the primary means of respiratory protection. A NIOSH-approved respirator is reserved for emergency situations like a significant spill outside of a containment device.
Operational Plan: Donning, Doffing, and Disposal
Cross-contamination is a significant and often overlooked risk. A disciplined procedure for putting on (donning) and taking off (doffing) PPE is critical to ensuring the containment measures are effective.
Step-by-Step PPE Workflow
Caption: Proper sequence for donning and doffing PPE to prevent contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled up over the sleeves of your lab coat.
Doffing Procedure (to be performed at the exit of the work area):
-
Gloves: Remove gloves using a method that avoids touching the outer contaminated surface with bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any surface contamination.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal is a critical final step in the handling process.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated, clearly labeled hazardous waste container.[2][10] Do not dispose of this material in the regular trash.
-
Chemical Waste: Any unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][11] The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[10]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct first aid is critical. This information should be clearly posted in the laboratory, and all personnel should be familiar with the location of safety showers and eyewash stations.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Conclusion: Fostering a Culture of Safety
Adherence to these PPE and handling protocols for this compound is not merely a matter of compliance; it is a fundamental component of responsible scientific practice. By understanding the specific hazards of the materials we work with and implementing task-appropriate controls, we protect ourselves, our colleagues, and the integrity of our research. This guide serves as a living document and should be integrated into your laboratory's specific Chemical Hygiene Plan.
References
- 1. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.ie [fishersci.ie]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
